Methyl 5-bromo-2-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVNSGSUEVSJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590460 | |
| Record name | Methyl 5-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-93-6 | |
| Record name | Methyl 5-bromo-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromo-2-nitrobenzoate (CAS No. 883554-93-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-nitrobenzoate is a substituted aromatic compound that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a methyl ester, a nitro group, and a bromine atom on the benzene ring, makes it a versatile intermediate in the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development. The precise positioning of its functional groups allows for selective chemical transformations, making it a valuable tool for medicinal chemists and process development scientists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 883554-93-6 | PubChem |
| Molecular Formula | C₈H₆BrNO₄ | PubChem |
| Molecular Weight | 260.04 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Appearance | White to light yellow crystalline solid | Commercial Suppliers |
| Melting Point | 70-71 °C | Commercial Suppliers |
| Boiling Point | 314 °C at 760 mmHg | Commercial Suppliers |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. | General Chemical Knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available precursor. The first step involves the synthesis of the carboxylic acid intermediate, 5-bromo-2-nitrobenzoic acid, followed by an esterification reaction to yield the final product.
Step 1: Synthesis of 5-bromo-2-nitrobenzoic acid
The synthesis of the carboxylic acid precursor can be achieved via the nitration of 5-bromotoluene followed by oxidation.[1]
Reaction Scheme:
Caption: Synthesis of 5-bromo-2-nitrobenzoic acid.
Experimental Protocol:
-
Nitration of 5-bromotoluene: 5-bromotoluene is added dropwise to a mixture of nitric acid and sulfuric acid at a controlled temperature (45-55 °C).[1] The reaction mixture is stirred for a designated period to ensure complete nitration. The organic phase is then separated, washed, and the solvent is removed to yield 2-nitro-5-bromotoluene.[1]
-
Oxidation to 5-bromo-2-nitrobenzoic acid: The obtained 2-nitro-5-bromotoluene is then oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.[1] The reaction mixture is heated to facilitate the oxidation of the methyl group to a carboxylic acid. After the reaction is complete, the mixture is worked up to isolate the 5-bromo-2-nitrobenzoic acid.[1]
Step 2: Fischer Esterification to this compound
The final step is the esterification of 5-bromo-2-nitrobenzoic acid with methanol in the presence of an acid catalyst. This classic reaction is known as the Fischer esterification.
Reaction Scheme:
Caption: Fischer Esterification of 5-bromo-2-nitrobenzoic acid.
Experimental Protocol:
-
To a solution of 5-bromo-2-nitrobenzoic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its functional groups provide multiple reaction sites for the construction of more complex molecular architectures.
Key Synthetic Transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of various pharmaceutical compounds.
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, with its unique combination of functional groups, is a highly versatile and valuable intermediate in organic synthesis. Its utility in the construction of complex molecules makes it an important tool for researchers in the pharmaceutical industry and academia. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the development of new and innovative chemical entities.
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PubChem Compound Summary for CID 17750359, this compound. National Center for Biotechnology Information. (URL: [Link])
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Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. (URL: [Link])
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An In-Depth Technical Guide to Methyl 5-bromo-2-nitrobenzoate: Synthesis, Characterization, and Application in Drug Discovery
Introduction
Methyl 5-bromo-2-nitrobenzoate is a pivotal intermediate in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique trifunctionalized aromatic scaffold, featuring a methyl ester, a nitro group, and a bromine atom, offers a versatile platform for a diverse array of chemical transformations. The strategic positioning of these functional groups allows for selective and sequential reactions, making it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and synthetic applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as PARP inhibitors.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | PubChem[1] |
| Molecular Weight | 260.04 g/mol | PubChem[1] |
| CAS Number | 883554-93-6 | PubChem[1] |
| Appearance | White to light yellow crystalline powder | TCI Chemicals |
| Melting Point | 79-81 °C | Sigma-Aldrich[2] |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. Insoluble in water. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-bromobenzoic acid. The first step involves the regioselective nitration of the aromatic ring, followed by Fischer esterification of the resulting carboxylic acid.
Step 1: Synthesis of 5-bromo-2-nitrobenzoic acid
The nitration of 2-bromobenzoic acid is a classic example of electrophilic aromatic substitution. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Due to steric hindrance from the bulky bromine and carboxylic acid groups at the ortho positions, the incoming nitro group is predominantly directed to the para position relative to the bromine atom, which is also the meta position to the carboxylic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 2-bromobenzoic acid (1.0 eq) to a cold mixture of concentrated sulfuric acid and concentrated nitric acid.[3]
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated 5-bromo-2-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Synthesis of this compound (Fischer Esterification)
The carboxylic acid is then converted to its corresponding methyl ester via Fischer esterification, an acid-catalyzed reaction with methanol.
Experimental Protocol:
-
To a solution of 5-bromo-2-nitrobenzoic acid (1.0 eq) in methanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[4]
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure product.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its three functional groups. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amine, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring serves as an excellent handle for introducing carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for constructing biaryl scaffolds, which are common motifs in many biologically active molecules.[5]
Caption: Suzuki-Miyaura cross-coupling of this compound.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[6][7] This transformation is crucial for introducing a key nucleophilic site, which can be further functionalized. For instance, the resulting aniline derivative can participate in amide bond formation, cyclization reactions, or serve as a key pharmacophoric element.
Caption: Reduction of the nitro group of this compound.
Application in the Synthesis of PARP Inhibitors
A notable application of substituted nitrobenzoates is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For example, a structurally related compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[8] The synthetic strategy involves the reduction of the nitro group to an amine, which then participates in the formation of a heterocyclic core structure essential for the drug's activity. The versatile reactivity of this compound makes it a highly valuable precursor for the synthesis of novel PARP inhibitors and other bioactive molecules.[5][9][10][11]
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show a singlet for the methyl ester protons and distinct signals for the aromatic protons, with coupling patterns that reflect their relative positions on the ring.[2][12][13][14][15]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound will exhibit characteristic signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.[12][16][17]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups. Key characteristic absorption bands for this compound include:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.[15][18]
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[15][18]
-
C-O stretching of the ester group around 1250-1300 cm⁻¹.
-
C-Br stretching vibration, usually found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks, serving as a definitive diagnostic tool.[7][19]
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its well-defined reactivity allows for the selective and sequential introduction of various functionalities, making it an invaluable tool for the synthesis of complex organic molecules, particularly in the field of drug discovery. The reliable synthesis and thorough analytical characterization of this compound are crucial for its effective application in the development of novel therapeutics.
References
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PubChem. Methyl 2-Bromo-5-nitrobenzoate. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]
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The Royal Society of Chemistry. Supporting Information for [Article Title]. [Link]
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ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]
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ResearchGate. An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. [Link]
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National Center for Biotechnology Information. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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Chegg. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
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PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
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PubMed. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. [Link]
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Organic Chemistry Portal. Nitro Reduction. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid. [Link]
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ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]
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Homework.Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. [Link]
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An In-depth Technical Guide to the Melting Point of Methyl 5-Bromo-2-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the melting point of methyl 5-bromo-2-nitrobenzoate, a key physicochemical property essential for its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the melting point value to explore the underlying principles, experimental best practices, and the factors that can influence this critical parameter.
Introduction to this compound
This compound is an organic compound with the chemical formula C₈H₆BrNO₄. It belongs to the class of aromatic esters and is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Accurate characterization of its physical properties, such as the melting point, is fundamental to ensuring the quality and consistency of downstream applications.
It is crucial to distinguish between isomers of this compound. This guide focuses on This compound , for which substantial experimental data is available. Another isomer, methyl 2-bromo-5-nitrobenzoate (CAS 6942-36-5), is also commercially available and has a reported melting point in the range of 78-84 °C.[1] Researchers should verify the specific isomer and its corresponding CAS number to ensure the relevance of the data.
Compound Profile:
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Molecular Formula | C₈H₆BrNO₄ | [2] |
| Molecular Weight | 260.04 g/mol | [2] |
| CAS Number | 3179-98-4 (or 883554-93-6) | [2] |
| Appearance | White to yellow crystalline powder | Inferred from related compounds |
The Significance of Melting Point in Drug Development
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For active pharmaceutical ingredients (APIs) and their intermediates, the melting point is a critical quality attribute for several reasons:
-
Identification: A sharp and consistent melting point range can serve as a preliminary confirmation of a compound's identity.
-
Purity Assessment: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range.[3] A narrow melting point range is a strong indicator of high purity.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Understanding and controlling polymorphism is vital in drug development as it can affect solubility, stability, and bioavailability.
-
Process Control: In manufacturing, the melting point can be used to monitor the progress of a reaction or to ensure the quality of the final product.
Factors Influencing the Melting Point of this compound
The melting point of this compound is determined by the strength of the intermolecular forces within its crystal lattice. Several factors can influence this value:
-
Intermolecular Forces: The primary forces at play are dipole-dipole interactions due to the polar nitro and ester groups, and van der Waals forces. The presence of the bromine atom also contributes to the overall molecular weight and polarizability, affecting the strength of these interactions.
-
Crystal Packing: The efficiency with which the molecules pack into a crystal lattice influences the energy required to disrupt the structure. More symmetrical and tightly packed structures generally have higher melting points.
-
Purity: As mentioned, the presence of impurities will lower and broaden the melting point range. This is a colligative property known as melting point depression.
-
Rate of Heating: An excessively rapid heating rate during measurement can lead to an artificially high and broad melting point reading, as there is insufficient time for heat to be uniformly distributed throughout the sample.
Experimental Determination of Melting Point
The melting point of this compound is typically determined using the capillary method with a calibrated melting point apparatus.
Experimental Protocol: Capillary Melting Point Determination
Objective: To accurately determine the melting point range of a purified sample of this compound.
Materials:
-
Purified this compound (dry, crystalline solid)
-
Melting point capillary tubes (one end sealed)
-
Calibrated digital melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.
-
If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.
-
-
Packing the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid down.
-
The final packed sample height should be approximately 2-3 mm.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Recording and Interpretation:
-
The melting point should be recorded as a range, for example, "88.5 - 89.5 °C".
-
A narrow range (typically 1-2 °C) indicates a high degree of purity.
-
A broad and depressed melting point range suggests the presence of impurities.
-
Visualizing the Melting Point Determination Workflow
Caption: A flowchart illustrating the key steps in determining the melting point of a solid organic compound using the capillary method.
Synthesis and Purification: A Prerequisite for Accurate Melting Point Determination
An accurate melting point can only be obtained from a pure sample. The synthesis of this compound is typically achieved through the Fischer esterification of 5-bromo-2-nitrobenzoic acid.
Synthesis Protocol: Fischer Esterification of 5-Bromo-2-nitrobenzoic Acid
Objective: To synthesize this compound from 5-bromo-2-nitrobenzoic acid and methanol.
Materials:
-
5-bromo-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 5-bromo-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (which also serves as the solvent).
-
Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) with stirring.
-
-
Reaction:
-
Remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification by Recrystallization
Objective: To purify the crude this compound to obtain a crystalline solid suitable for melting point determination.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.
Characterization and Purity Confirmation
Beyond melting point, other analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the molecule by showing the expected signals and coupling patterns for the aromatic protons, the methyl ester protons, and the carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present, such as the ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹) and the nitro (NO₂) group stretches (around 1530 and 1350 cm⁻¹).[4]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.
Conclusion
The melting point of this compound is a fundamental physical property that is indicative of its identity and purity. A sharp melting point range, obtained through careful experimental technique on a well-purified sample, provides confidence in the quality of the material for its use in pharmaceutical synthesis and other research applications. This guide has detailed the factors influencing the melting point, a robust protocol for its determination, and the necessary synthetic and purification steps to ensure an accurate measurement. By integrating these practices, researchers and scientists can maintain the highest standards of scientific integrity in their work.
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Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-nitrobenzoate
This compound (C₈H₆BrNO₄) is a substituted aromatic carboxylic acid ester that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. Understanding its solubility profile is not merely an academic exercise; it is a cornerstone for successful process development, formulation, and purification. Inefficient dissolution can lead to poor reaction kinetics, while inaccurate solubility data can compromise crystallization processes, leading to suboptimal yield and purity.
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. As publicly available quantitative solubility data for this specific compound is limited, we will leverage foundational chemical principles to predict its behavior and provide robust, field-proven protocols for its empirical determination. This document is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility science.
Physicochemical Profile and Predicted Solubility
The molecular structure of a compound dictates its physical and chemical properties, including its solubility. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities tend to be soluble in one another[1].
This compound possesses a moderately polar character. The molecule features:
-
A largely nonpolar benzene ring.
-
A polar nitro group (-NO₂), which is a strong electron-withdrawing group[2].
-
A polar ester group (-COOCH₃).
-
A halogen (bromine) atom, which adds to the molecular weight and has a modest impact on polarity.
The presence of polar nitro and ester groups suggests some affinity for polar solvents, while the aromatic ring favors nonpolar solvents. The molecule lacks significant hydrogen bond-donating capabilities but can act as a hydrogen bond acceptor at its oxygen atoms. This structural analysis allows us to predict a general solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | PubChem[3] |
| Molecular Weight | 260.04 g/mol | PubChem[3] |
| CAS Number | 883554-93-6 | PubChem[3] |
| Computed XLogP3 | 2.4 | PubChem[3] |
| Topological Polar Surface Area | 72.1 Ų | PubChem[3] |
| Appearance | Solid (predicted) | General[2] |
The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water. Aromatic nitro compounds are generally insoluble or only slightly soluble in water but soluble in organic solvents[2].
Table 2: Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The aromatic ring interacts favorably, but the polar groups limit high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform | High | These solvents effectively solvate both the polar functional groups and the nonpolar ring. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The ester and nitro groups can interact with the solvent, but the lack of H-bond donation from the solute limits very high solubility. |
| Aqueous | Water | Very Low | The large, nonpolar aromatic backbone dominates, leading to poor interaction with water's strong hydrogen-bonding network[4]. |
| Aqueous Acid/Base | 5% HCl, 5% NaOH | Very Low | The compound lacks acidic or basic functional groups that can be protonated or deprotonated to form a more polar, soluble salt[5]. |
Methodologies for Experimental Solubility Determination
To move from prediction to empirical data, rigorous experimental protocols are required. The choice of method depends on the required precision and application. We present two validated protocols: a rapid qualitative assessment for initial screening and the industry-standard quantitative shake-flask method for generating definitive thermodynamic solubility data.
Logical Framework for Solvent Selection
The process of selecting appropriate test solvents should not be random. It follows a logical progression based on the structural characteristics of the solute. The following diagram illustrates this decision-making workflow.
Caption: Logical workflow for selecting test solvents based on solute structure.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative estimation of solubility, ideal for initial solvent screening for reactions or recrystallization. The protocol is adapted from standard organic chemistry laboratory techniques[5][6].
Objective: To classify the compound's solubility in various solvents as "Soluble," "Partially Soluble," or "Insoluble." A common threshold defines "soluble" as dissolving at a concentration of approximately 30-50 mg/mL.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Test solvents (e.g., Water, Methanol, Acetone, Dichloromethane, Toluene, Hexane)
Procedure:
-
Preparation: Add 25 mg of this compound to a clean, dry test tube.
-
Solvent Addition (Portion 1): Add 0.25 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.
-
Observation (Step 1): Visually inspect the mixture. If the solid has completely dissolved, the compound is classified as "Soluble" in that solvent.
-
Solvent Addition (Portion 2): If the solid has not fully dissolved, add another 0.50 mL of the solvent (for a total of 0.75 mL).
-
Mixing: Vortex the mixture for another 30 seconds.
-
Observation (Step 2): Visually inspect the mixture again.
-
If the solid is now completely dissolved, classify it as "Soluble."
-
If some solid has visibly dissolved but undissolved material remains, classify it as "Partially Soluble."
-
If the solid appears largely unaffected, classify it as "Insoluble."
-
-
Record: Repeat for each test solvent and record the observations in a table.
Trustworthiness Check: This protocol is self-validating through direct observation. The use of a fixed solute mass and incremental solvent addition provides a consistent basis for comparison across different solvents.
Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound, as recommended by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines[7][8][9][10].
Objective: To determine the exact saturation concentration (e.g., in mg/mL) of this compound in a specific solvent at a controlled temperature.
Causality Behind Experimental Choices:
-
Excess Solid: We use an excess of the solid to ensure that the solvent becomes saturated, reaching a true thermodynamic equilibrium.
-
Constant Agitation: Continuous agitation prevents the formation of a static boundary layer around the solid particles, ensuring efficient mass transfer into the solution.
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducible and accurate results. For pharmaceutical applications, 37 ± 1 °C is often used to simulate physiological conditions[11][12].
-
Equilibration Time: Sufficient time (typically 24-48 hours) is required for the dissolution process to reach equilibrium. This is verified by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.
-
Filtration: A sub-micron filter is used to separate all undissolved solid particles from the saturated solution, ensuring that the analyzed sample contains only dissolved solute.
-
Validated Analytical Method: A specific and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required for accurate quantification of the dissolved solute.
Caption: Experimental workflow for the quantitative shake-flask solubility method.
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent.
-
Equilibration: Seal the vial and place it in an orbital shaker or tumbling rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate at a consistent speed for at least 24 hours.
-
Equilibrium Check (Self-Validation): After 24 hours, stop agitation, allow the solid to settle, and take a sample as described in Step 5. Return the vial to agitation for another 24 hours and sample again. If the concentration is consistent between the 24h and 48h time points, equilibrium has been reached.
-
Sampling: Stop agitation and allow the vial to stand vertically for at least 30 minutes for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic solid particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of your calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector. Calculate the concentration of the diluted sample against a standard curve prepared with a known concentration of this compound.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Conclusion and Applications
While specific published data is scarce, a combination of theoretical prediction and robust experimental methodology provides a clear path to understanding the solubility of this compound. Its chemical structure suggests high solubility in polar aprotic solvents and poor solubility in aqueous media. For researchers in drug development and chemical synthesis, the quantitative shake-flask method is the definitive protocol for generating the reliable data needed for process optimization, formulation design, and regulatory submissions. Adherence to these validated protocols ensures data integrity and supports the successful advancement of scientific projects.
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CK-12 Foundation. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]
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Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Department of Chemistry, University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
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Department of Chemistry, University of Alberta. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750359, this compound. Retrieved from [Link]
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ScienceMadness Wiki. (2020, February 2). Nitrobenzene. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
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Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99. Retrieved from [Link]
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Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]
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Pharma World K. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. [Video]. YouTube. Retrieved from [Link]
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Methyl 5-bromo-2-nitrobenzoate spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-nitrobenzoate
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical and materials science research. As a Senior Application Scientist, the objective is not merely to present data, but to elucidate the rationale behind the spectroscopic signatures. This document is structured to offer researchers, scientists, and drug development professionals a practical framework for structural verification and quality control, grounded in the principles of modern analytical chemistry.
Introduction: The Analytical Imperative
This compound (C₈H₆BrNO₄, Molar Mass: 260.04 g/mol ) is a substituted aromatic compound whose utility is defined by the precise arrangement of its functional groups. The relative positions of the bromo, nitro, and methyl ester substituents on the benzene ring dictate its reactivity and subsequent application. Consequently, unambiguous structural confirmation is paramount. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a composite and definitive molecular fingerprint. This guide will dissect the expected data from each technique, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Predicted Spectroscopic Features
The foundational step in any spectroscopic analysis is to examine the molecule's structure and predict its key features. The functional groups present—an aromatic ring, a nitro group (NO₂), a methyl ester (-COOCH₃), and a bromine atom (Br)—each confer distinct and measurable spectroscopic properties.
Caption: Structure of this compound.
Infrared (IR) Spectroscopy: Mapping Functional Groups
Infrared spectroscopy probes the vibrational modes of molecular bonds. Its utility lies in the rapid identification of functional groups, each of which has a characteristic absorption frequency range. For this compound, the IR spectrum is dominated by signals from the ester and nitro groups.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~1735 | C=O Stretch | Ester | Strong |
| ~1530 | N-O Asymmetric Stretch | Nitro (NO₂) | Strong |
| ~1350 | N-O Symmetric Stretch | Nitro (NO₂) | Strong |
| ~1250 | C-O Stretch | Ester | Strong |
| ~1600, ~1475 | C=C Stretch | Aromatic | Medium |
| Below 700 | C-Br Stretch | Aryl Halide | Medium |
Expertise & Causality:
-
Ester Group: The most prominent peak will be the strong carbonyl (C=O) stretch around 1735 cm⁻¹, characteristic of an aromatic ester. A second strong band around 1250 cm⁻¹ corresponds to the C-O single bond stretch, confirming the ester functionality.
-
Nitro Group: Aromatic nitro compounds display two distinct, strong absorption bands.[1][2][3] The asymmetric N-O stretch appears at a higher frequency (~1530 cm⁻¹) than the symmetric stretch (~1350 cm⁻¹). The presence of this pair of intense peaks is a highly reliable indicator of the NO₂ group.[4]
-
Aromatic Ring: Weaker absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear around 1600 and 1475 cm⁻¹.
-
Bromo Substituent: The C-Br stretching vibration occurs at lower wavenumbers, typically below 700 cm⁻¹, in the fingerprint region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR or equivalent instrument is powered on and the ATR crystal (e.g., diamond) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.
-
Sample Preparation: Place a small, solvent-free sample (a few milligrams) directly onto the ATR crystal.
-
Data Acquisition: Lower the instrument's anvil to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed and peaks are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the exact isomeric structure can be confirmed.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the electronic environment and neighboring protons for each unique hydrogen atom in the molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.15 | d | J ≈ 2.5 Hz | 1H | H-6 |
| ~7.95 | dd | J ≈ 8.5, 2.5 Hz | 1H | H-4 |
| ~7.85 | d | J ≈ 8.5 Hz | 1H | H-3 |
| ~3.95 | s | - | 3H | -OCH₃ |
Trustworthiness & Self-Validation: The predicted pattern is a self-validating system. The three aromatic protons constitute an ABC spin system.
-
Chemical Shifts: The nitro group is a powerful electron-withdrawing group, significantly deshielding the protons ortho and para to it.[5] The ester group is also electron-withdrawing. H-3 (ortho to NO₂) and H-6 (ortho to the ester) are expected to be the most downfield.
-
Splitting Pattern:
-
H-3: Is coupled only to H-4 (ortho coupling, J ≈ 8.5 Hz), appearing as a doublet.
-
H-4: Is coupled to both H-3 (ortho, J ≈ 8.5 Hz) and H-6 (meta, J ≈ 2.5 Hz), resulting in a doublet of doublets.
-
H-6: Is coupled only to H-4 (meta coupling, J ≈ 2.5 Hz), appearing as a doublet.
-
-
Integration: The relative integrals of 1:1:1 for the aromatic protons and 3 for the methyl protons confirm the proton count. The sharp singlet at ~3.95 ppm is the unmistakable signature of the methyl ester protons, which have no adjacent proton neighbors to couple with.
Caption: Primary fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The structural elucidation of this compound is a synergistic process. IR spectroscopy rapidly confirms the presence of the key ester and nitro functional groups. Mass spectrometry provides the definitive molecular weight and the elemental presence of bromine through its isotopic signature. Finally, NMR spectroscopy offers the unambiguous blueprint of atomic connectivity, allowing for the definitive assignment of the 5-bromo-2-nitro substitution pattern and distinguishing it from all other possible isomers. The combination of these techniques provides a robust, self-validating system for the comprehensive characterization of this important chemical entity.
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... - PubMed, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-nitrobenzoate
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offering a robust framework for structural elucidation and quality control. In the absence of a publicly available experimental spectrum, this guide is founded on a highly accurate predicted spectrum, contextualized with fundamental principles of NMR spectroscopy and authoritative literature on substituent effects.
Introduction: The Molecular Blueprint
This compound is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid structure and diverse functional groups—a bromine atom, a nitro group, and a methyl ester—necessitate precise analytical techniques for unequivocal characterization. Among these, ¹H NMR spectroscopy stands as a primary tool, offering detailed insights into the electronic environment of each proton, their connectivity, and the overall molecular architecture. This guide will dissect the predicted ¹H NMR spectrum of this compound, providing a detailed rationale for the observed chemical shifts and coupling patterns.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was predicted using advanced computational algorithms. The data presented below is for a simulated spectrum in deuterated chloroform (CDCl₃) at 400 MHz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 8.05 | d | J = 8.8 | 1H |
| H-4 | 7.85 | dd | J = 8.8, 2.4 | 1H |
| H-6 | 8.30 | d | J = 2.4 | 1H |
| -OCH₃ | 4.00 | s | - | 3H |
In-Depth Spectral Analysis and Interpretation
The predicted spectrum reveals a complex interplay of electronic effects exerted by the substituents on the aromatic ring. A thorough understanding of these effects is paramount for accurate spectral interpretation.
The Causality of Chemical Shifts: An Electronic Tug-of-War
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting its signal to a lower chemical shift (upfield).[1]
In this compound, all three substituents—the nitro group (-NO₂), the bromine atom (-Br), and the methyl ester (-COOCH₃)—are electron-withdrawing.
-
The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both resonance and inductive effects.[1] It strongly deshields protons, particularly those in the ortho and para positions.
-
The Bromo Group (-Br): As a halogen, bromine is inductively electron-withdrawing but can also donate electron density through resonance. However, its inductive effect typically dominates, leading to a net deshielding of the aromatic protons.
-
The Methyl Ester Group (-COOCH₃): This group is also electron-withdrawing, primarily through induction, and contributes to the overall deshielding of the aromatic ring.
Analysis of Aromatic Protons:
-
H-6 (δ ≈ 8.30 ppm): This proton is predicted to be the most downfield signal. This is because it is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. The proximity to the nitro group results in significant deshielding.
-
H-3 (δ ≈ 8.05 ppm): This proton is meta to the nitro group and ortho to the ester group. While the meta-relationship to the nitro group has a lesser deshielding effect than the ortho- or para-positions, the combined influence of the adjacent ester group and the overall electron-deficient nature of the ring places this signal downfield.
-
H-4 (δ ≈ 7.85 ppm): This proton is para to the ester group, ortho to the bromine atom, and meta to the nitro group. Its chemical shift is a balance of these influences.
Analysis of the Methyl Protons:
-
-OCH₃ (δ ≈ 4.00 ppm): The protons of the methyl ester group appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is downfield compared to a typical methyl group due to the deshielding effect of the adjacent oxygen and carbonyl group.
Spin-Spin Coupling: Decoding the Connectivity
The splitting of NMR signals into multiplets is a result of spin-spin coupling between non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, the coupling constants are characteristic of the relative positions of the protons.[2]
-
Ortho coupling (³J): Occurs between protons on adjacent carbons (a three-bond separation). Typically, ³J values range from 7 to 10 Hz.
-
Meta coupling (⁴J): Occurs between protons separated by two carbons (a four-bond separation). These values are much smaller, typically ranging from 2 to 3 Hz.
-
Para coupling (⁵J): Occurs between protons on opposite sides of the ring (a five-bond separation) and is generally very small (0-1 Hz) and often not resolved.
Predicted Coupling Pattern:
-
H-3: This proton is coupled only to H-4 through an ortho interaction. Therefore, its signal is predicted to be a doublet with a coupling constant of approximately 8.8 Hz.
-
H-4: This proton is coupled to H-3 (ortho) and H-6 (meta). This results in a doublet of doublets, with a larger coupling constant from the ortho interaction (≈ 8.8 Hz) and a smaller one from the meta interaction (≈ 2.4 Hz).
-
H-6: This proton is coupled to H-4 through a meta interaction, resulting in a doublet with a small coupling constant of approximately 2.4 Hz.
The following diagram illustrates the coupling relationships between the aromatic protons:
Caption: Coupling interactions in this compound.
Experimental Protocol for ¹H NMR Acquisition
For researchers seeking to acquire an experimental spectrum, the following protocol provides a robust starting point.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS provides a sharp singlet at 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient for quantitative analysis of non-quaternary protons.
-
Acquisition Time (aq): 3-4 seconds to ensure good resolution.
-
Spectral Width (sw): A spectral width of 16 ppm (from -2 to 14 ppm) is appropriate to encompass all proton signals.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. The predicted spectrum, characterized by distinct chemical shifts and coupling patterns in the aromatic region and a singlet for the methyl ester protons, is a direct reflection of the electronic influences of the bromo, nitro, and ester substituents. This in-depth guide provides a solid theoretical framework for interpreting these spectral features, enabling researchers to confidently characterize this important synthetic intermediate. The provided experimental protocol offers a practical starting point for obtaining high-quality experimental data for verification.
References
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University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. [Link]
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An In-depth Technical Guide to the 13C NMR of Methyl 5-bromo-2-nitrobenzoate
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 5-bromo-2-nitrobenzoate, a compound of interest in synthetic chemistry and drug development. We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol for its acquisition, and present a thorough spectral interpretation with predicted chemical shifts and their assignments.
Introduction: The Role of 13C NMR in the Structural Elucidation of this compound
This compound (C₈H₆BrNO₄) is a substituted aromatic compound whose utility in organic synthesis is significant. The precise arrangement of the bromo, nitro, and methyl ester substituents on the benzene ring is critical to its reactivity and its properties as a potential intermediate in the synthesis of pharmacologically active molecules. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such compounds. Unlike ¹H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton of the molecule, offering a unique fingerprint of its structure.[1] Each chemically distinct carbon atom in the molecule produces a discrete signal in the spectrum, and the chemical shift of that signal is exquisitely sensitive to the local electronic environment.[2]
Theoretical Principles: Understanding Substituent Effects on 13C Chemical Shifts
The 13C NMR spectrum of this compound is governed by the interplay of the electronic effects of its three substituents on the benzene ring. These effects, primarily inductive and resonance effects, alter the electron density at each carbon atom, thereby influencing its shielding and, consequently, its chemical shift.[3]
-
The Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This withdrawal of electron density deshields the attached carbon (ipso-carbon) and other carbons in the ring, particularly those at the ortho and para positions, causing their signals to appear at a higher chemical shift (downfield).[4]
-
The Bromo Group (-Br): Bromine is an electronegative atom, and thus it exerts a -I effect, which deshields adjacent carbons. However, it also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, leading to a positive resonance effect (+R). The overall effect on the chemical shifts of the aromatic carbons is a combination of these opposing influences.
-
The Methyl Ester Group (-COOCH₃): The carbonyl carbon of the ester group is significantly deshielded due to the electronegativity of the two attached oxygen atoms and its sp² hybridization, typically appearing in the 160-170 ppm region.[5] The ester group as a whole is electron-withdrawing from the aromatic ring, primarily through a -R effect, which deshields the ortho and para carbons.
The interplay of these substituent effects in this compound results in a unique set of chemical shifts for each of the eight carbon atoms in the molecule.
Predicted 13C NMR Spectrum and Peak Assignments
Based on the known effects of the substituents and analysis of the 13C NMR data for related compounds such as methyl 3-nitrobenzoate, methyl 4-nitrobenzoate, and methyl 4-bromobenzoate, a predicted 13C NMR spectrum for this compound has been generated.[5][6][7] The predicted chemical shifts and their assignments are presented in Table 1.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O | ~164.5 | The carbonyl carbon of the methyl ester group is highly deshielded due to the attached electronegative oxygen atoms. Its chemical shift is expected to be in the typical range for ester carbonyls.[5] |
| C2 (-NO₂) | ~148.0 | The ipso-carbon attached to the strongly electron-withdrawing nitro group is significantly deshielded.[4] |
| C1 (-COOCH₃) | ~132.0 | The ipso-carbon attached to the methyl ester group. |
| C4 | ~135.0 | This carbon is para to the nitro group and ortho to the bromo group, leading to significant deshielding. |
| C6 | ~128.0 | This carbon is meta to the nitro group and ortho to the methyl ester group. |
| C5 (-Br) | ~120.0 | The ipso-carbon attached to the bromine atom. The chemical shift is influenced by both the inductive and resonance effects of bromine. |
| C3 | ~125.0 | This carbon is ortho to the nitro group and meta to the bromo group, resulting in deshielding. |
| -OCH₃ | ~53.0 | The methyl carbon of the ester group is in a relatively shielded environment, appearing in the typical upfield region for such groups.[5] |
Note: These are predicted values and may vary slightly from experimentally obtained data.
Experimental Protocol for 13C NMR Acquisition
The following is a robust, field-proven protocol for acquiring a high-quality 13C NMR spectrum of this compound.
4.1. Sample Preparation
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is chemically inert and its deuterium signal can be used for field-frequency locking. Its residual protonated solvent peak is well-characterized, and its carbon signal appears at a known chemical shift (δ ≈ 77.16 ppm), which can be used as an internal reference.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
4.2. Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
Locking and Shimming:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Pulse Program: A 30-degree pulse is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.
-
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Acquisition Time (aq): Typically around 1-2 seconds.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Visualization of the Analytical Workflow
The logical flow from the molecular structure to the interpretation of the 13C NMR spectrum can be visualized as follows:
Caption: Workflow for the 13C NMR analysis of this compound.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of information for its structural verification. A thorough understanding of the electronic effects of the nitro, bromo, and methyl ester substituents allows for a confident prediction and assignment of the chemical shifts for all eight unique carbon atoms. The experimental protocol outlined in this guide provides a reliable method for obtaining a high-quality spectrum, which is essential for researchers in organic synthesis and drug development who rely on unambiguous characterization of their compounds.
References
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link][4]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245494, Methyl 2-bromo-5-nitrobenzoate. Retrieved from [Link]
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Brainly. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
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YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Unknown. (n.d.). 13C NMR Protocol for Beginners DPX-300/Avance-300. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Atta-ur-Rahman & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link][3]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
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Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750359, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750359, this compound. Retrieved from [Link]]
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An In-Depth Technical Guide to the Infrared Spectrum Analysis of Methyl 5-bromo-2-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Infrared Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical sciences. It provides rapid, non-destructive, and highly specific information about the functional groups present within a molecule. By measuring the interaction of infrared radiation with a sample, we can identify the characteristic vibrational modes of chemical bonds, effectively generating a molecular "fingerprint."[1] For drug development professionals, this technique is invaluable for structural elucidation, reaction monitoring, and quality control of active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 5-bromo-2-nitrobenzoate.
This guide offers an in-depth analysis of the infrared spectrum of this compound, a substituted aromatic compound. We will dissect its molecular structure to predict its IR absorption profile, provide a field-proven protocol for sample analysis using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, and discuss the interpretation of the resulting spectrum.
Molecular Structure and Key Vibrational Units
To effectively interpret the IR spectrum, we must first understand the molecular architecture of this compound. The molecule is comprised of a benzene ring substituted with three distinct functional groups: a methyl ester, a nitro group, and a bromine atom. Each of these groups, along with the aromatic ring itself, possesses unique bonds that vibrate at characteristic frequencies.
Caption: Molecular structure highlighting key functional groups.
Predicted Infrared Absorption Profile
The overall IR spectrum of this compound is a superposition of the absorptions from its constituent parts. Below is a detailed breakdown of the expected vibrational frequencies.
The Nitro Group (-NO₂) Vibrations
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its highly polar N-O bonds, which give rise to two strong and characteristic stretching bands.
-
Asymmetric Stretch (ν_as(NO₂)): Expected in the range of 1550-1475 cm⁻¹ . This band is typically very strong and sharp. For aromatic nitro compounds, this absorption is a primary diagnostic peak.[2][3]
-
Symmetric Stretch (ν_s(NO₂)): Expected between 1360-1290 cm⁻¹ . This band is also strong, though generally less intense than the asymmetric stretch.[2][3]
The presence of these two distinct, strong bands is compelling evidence for a nitro functionality.
The Ester Functional Group (-COOCH₃) Vibrations
Esters are characterized by a set of intense absorptions, often referred to as the "Rule of Three".[4]
-
Carbonyl Stretch (ν(C=O)): This is one of the strongest and sharpest peaks in the entire spectrum, appearing in the range of 1750-1735 cm⁻¹ for saturated esters.[1][4] For aromatic esters like the one , conjugation with the benzene ring can slightly lower this frequency to the 1730-1715 cm⁻¹ region.
-
C-O-C Asymmetric Stretch (ν_as(C-O)): This strong band arises from the stretching of the C-O bond between the carbonyl carbon and the oxygen atom. It is typically found between 1300-1150 cm⁻¹ .[4]
-
O-C-C Symmetric Stretch (ν_s(C-O)): A second, strong C-O stretching band, corresponding to the O-CH₃ portion, is expected between 1150-1000 cm⁻¹ .
The Aromatic Ring (Benzene Derivative) Vibrations
The substituted benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch (ν(C-H)): These are typically weak to medium sharp peaks appearing just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.
-
Aromatic C=C Stretches (ν(C=C)): The stretching of the carbon-carbon double bonds within the ring produces a series of medium to sharp bands in the 1625-1450 cm⁻¹ region. These can sometimes overlap with other peaks, such as the nitro group's asymmetric stretch.
-
C-H Out-of-Plane Bending (γ(C-H)): The substitution pattern on the benzene ring determines the position of strong bands in the fingerprint region (900-675 cm⁻¹ ). However, the presence of a nitro group can complicate the interpretation of this region. For the 1,2,5-trisubstitution pattern of this molecule, one might expect absorptions around 880-800 cm⁻¹ .
Carbon-Halogen and Alkyl Group Vibrations
-
C-Br Stretch (ν(C-Br)): The carbon-bromine bond stretch is a low-energy vibration and is expected to appear in the far-infrared or low-wavenumber end of the fingerprint region, typically between 600-500 cm⁻¹ . This peak is often of weak to medium intensity.
-
Alkyl C-H Stretches (ν(C-H)): The methyl group of the ester will exhibit symmetric and asymmetric C-H stretching bands in the 2960-2850 cm⁻¹ range. These are typically weaker than the aromatic C-H stretches.
-
Alkyl C-H Bending (δ(C-H)): A characteristic bending vibration (umbrella mode) for the methyl group should be visible near 1375 cm⁻¹ , which may overlap with the symmetric nitro stretch.
Summary of Expected Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Methyl Group (-CH₃) | C-H Stretch | 2960 - 2850 | Medium |
| Ester Group | C=O Stretch | 1730 - 1715 | Strong |
| Aromatic Ring | C=C Stretch | 1625 - 1450 | Medium |
| Nitro Group | NO₂ Asymmetric Stretch | 1550 - 1475 | Strong |
| Methyl Group (-CH₃) | C-H Bend | ~1375 | Medium |
| Nitro Group | NO₂ Symmetric Stretch | 1360 - 1290 | Strong |
| Ester Group | C-O Asymmetric Stretch | 1300 - 1150 | Strong |
| Ester Group | C-O Symmetric Stretch | 1150 - 1000 | Strong |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 800 | Strong |
| C-Br Bond | C-Br Stretch | 600 - 500 | Medium |
(Key diagnostic peaks are highlighted in bold)
Experimental Protocol: ATR-FTIR Analysis of a Solid Sample
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation, ensuring high reproducibility and sample integrity.[5][6]
Workflow Diagram
Caption: Standard workflow for ATR-FTIR analysis of a solid.
Step-by-Step Methodology
-
Crystal Preparation: Begin by meticulously cleaning the ATR crystal (commonly diamond or zinc selenide) surface.[7][8] Moisten a lint-free wipe with a volatile solvent like isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.
-
Background Acquisition: With the clean, empty crystal, acquire a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.
-
Sample Application: Place a small amount (typically 2-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.[8]
-
Pressure Application: Use the instrument's pressure anvil to apply consistent and firm pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for generating a strong evanescent wave and obtaining a high-quality spectrum.[5][7]
-
Sample Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 32) to improve the signal-to-noise ratio. The resulting spectrum will be automatically ratioed against the stored background spectrum.
-
Post-Measurement Cleanup: Retract the anvil, and carefully remove the sample powder. Clean the crystal and anvil tip as described in Step 1 to prevent cross-contamination.
-
Data Processing: Use the spectrometer software to perform any necessary data processing, such as an ATR correction (which adjusts for the wavelength-dependent depth of penetration of the evanescent wave) and peak labeling.
A Self-Validating System for Spectrum Interpretation
The trustworthiness of an IR spectrum interpretation lies in its self-validating nature. The presence of all expected diagnostic peaks, coupled with the absence of significant unexpected absorptions, provides a high degree of confidence in the structural assignment.
When analyzing the spectrum of this compound, a researcher should systematically identify the key bands:
-
Primary Check (High Wavenumber): Look for the aromatic C-H stretches just above 3000 cm⁻¹ and the weaker alkyl C-H stretches just below 3000 cm⁻¹.
-
Key Functional Group Identification:
-
Locate the very strong, sharp C=O stretch of the ester around 1720 cm⁻¹. This is often the most intense peak.
-
Identify the two strong nitro group absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
Confirm the presence of the strong, broad C-O stretching bands of the ester between 1300-1000 cm⁻¹.
-
-
Fingerprint Region Confirmation:
-
Examine the 1600-1450 cm⁻¹ region for the characteristic C=C ring stretches.
-
Look for the C-Br stretch in the low-frequency region (below 600 cm⁻¹), if the instrument's range allows.
-
-
Purity Assessment: The absence of a broad band around 3500-3200 cm⁻¹ would indicate the absence of hydroxyl (-OH) contaminants (e.g., from hydrolysis of the ester to a carboxylic acid). The absence of a strong carbonyl peak around 1700 cm⁻¹ would rule out the corresponding carboxylic acid.
By following this logical progression, the spectrum itself validates the molecular structure. Each key functional group provides a piece of the puzzle, and together they form a coherent and definitive picture of this compound.
References
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Nitro Groups. University of Calgary. [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
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Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Spectra Analysis. [Link]
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GC/FT-IR Analysis of Fatty Acid Methyl Esters. Optica Publishing Group. [Link]
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IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate. [Link]
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Sample Preparation for FTIR Analysis. Drawell. [Link]
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FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel... International Journal of Environmental Science and Development. [Link]
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Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
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Methyl 5-bromo-2-methyl-3-nitrobenzoate. PubChem. [Link]
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The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. [Link]
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GC/FT-IR Analysis of Fatty Acid Methyl Esters. Scilit. [Link]
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Methyl 2-Bromo-5-nitrobenzoate. PubChem. [Link]
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ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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Sample preparation for FT-IR. University of the West Indies. [Link]
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Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene... ResearchGate. [Link]
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Structures, Vibrational Frequencies, Thermodynamic Properties, and Bond Dissociation Energies of the Bromomethanes and Bromomethyl Radicals... ACS Publications. [Link]
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Methyl 2-bromo-5-nitrobenzoate - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Methyl 2-bromo-5-nitrobenzoate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]
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Interpret the infrared spectrum of methyl m-nitrobenzoate. Study.com. [Link]
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Experimental data for Br2 (Bromine diatomic). NIST. [Link]
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How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. [Link]
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Structure and vibrational spectra of bromine reservoir species... ResearchGate. [Link]
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An In-Depth Technical Guide to the Safe Handling of Methyl 5-Bromo-2-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Methyl 5-bromo-2-nitrobenzoate is a halogenated nitroaromatic compound. While specific physical and chemical properties for this isomer are not extensively documented, data from its close isomers suggests it is a solid at room temperature.
| Property | Data (based on isomers and related compounds) | Source(s) |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | Isomers have melting points in the range of 79-83 °C | [3] |
Hazard Identification and GHS Classification
Based on data for analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Classification (Anticipated):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Signal Word: Warning[2]
Safe Handling and Personal Protective Equipment (PPE)
Due to the irritant nature of this compound and the general risks associated with nitroaromatic and brominated compounds, stringent adherence to safe handling protocols is imperative.
Engineering Controls
-
All handling of solid this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
-
Skin Protection:
-
A flame-resistant lab coat must be worn and kept fully buttoned.
-
Chemically resistant gloves, such as nitrile gloves, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated.
-
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection may be necessary, as determined by a risk assessment.[2]
Caption: Personal Protective Equipment (PPE) Workflow.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Explosion Hazards
While not classified as flammable, nitroaromatic compounds can be combustible and may pose significant hazards in a fire.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Thermal decomposition of brominated and nitroaromatic compounds can produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide.[5] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spills)
Prompt and safe cleanup of spills is essential to prevent the spread of contamination and minimize exposure.
Small Spills (Solid)
-
Restrict access to the spill area.
-
Wearing appropriate PPE, carefully sweep the solid material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable solvent and absorbent material.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal.
Large Spills
-
Evacuate the area immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the contaminated area.
-
If safe to do so, increase ventilation to the area.
Caption: Spill Response Decision Tree.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[6][7] Nitroaromatic compounds can react exothermically with bases.
Disposal Considerations
Waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: As a halogenated organic solid, it must be segregated from non-halogenated waste streams.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal facility, typically via high-temperature incineration. Do not dispose of this chemical down the drain or in regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Toxicological Information
Specific toxicological data for this compound is not available. However, nitroaromatic compounds as a class are known to have potential health effects, including methemoglobinemia upon absorption. Brominated compounds have also been associated with various adverse health effects.[8][9] Therefore, it is prudent to handle this compound with a high degree of caution and minimize all routes of exposure.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Altarawneh, M., et al. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 671, 846-865.
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A Comprehensive Guide to the Synthesis of Methyl 5-bromo-2-nitrobenzoate from 5-bromo-2-nitrotoluene
Abstract
This technical guide provides a detailed, in-depth exploration of the two-step synthesis of methyl 5-bromo-2-nitrobenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] The process commences with the selective oxidation of the benzylic methyl group of 5-bromo-2-nitrotoluene to yield the corresponding carboxylic acid, 5-bromo-2-nitrobenzoic acid. This intermediate is subsequently converted to the target methyl ester via Fischer-Speier esterification. This document elucidates the mechanistic underpinnings of each reaction, offers detailed and validated experimental protocols, and emphasizes critical safety considerations, particularly concerning the use of strong oxidizing agents. The intended audience includes researchers, process chemists, and drug development professionals seeking a robust and well-rationalized synthetic methodology.
Introduction and Synthetic Strategy
Substituted nitroaromatic compounds are cornerstone building blocks in organic synthesis, serving as precursors to a wide array of functionalized molecules. This compound is a particularly useful intermediate, possessing three distinct functional groups—an ester, a nitro group, and an aryl bromide—that can be selectively manipulated in subsequent synthetic transformations. The bromine atom is amenable to cross-coupling reactions, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or converted to an amide.[1]
The synthesis from 5-bromo-2-nitrotoluene is a logical and efficient two-step process:
-
Oxidation: The benzylic methyl group is oxidized to a carboxylic acid using a potent oxidizing agent.
-
Esterification: The resulting carboxylic acid is esterified with methanol under acidic catalysis to yield the final product.
This guide will dissect each of these stages, providing both the theoretical basis and practical execution details necessary for successful synthesis.
Part I: Benzylic Oxidation of 5-bromo-2-nitrotoluene
The conversion of an alkyl group on a benzene ring to a carboxylic acid is a fundamental transformation. The benzylic position—the carbon atom directly attached to the aromatic ring—is uniquely susceptible to oxidation due to the stability of the radical or cationic intermediates that can be formed at this position, which are resonance-stabilized by the adjacent ring.[2] This reaction is effective provided the benzylic carbon has at least one attached hydrogen atom.[2][3]
Mechanistic Rationale and Choice of Oxidant
Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation due to its high reactivity, cost-effectiveness, and well-established efficacy in oxidizing alkylbenzenes.[4] The reaction is typically performed in an aqueous solution, often under neutral or alkaline conditions, and requires heating to proceed at a practical rate.
The mechanism of permanganate oxidation of alkylbenzenes is complex and thought to proceed through a free-radical pathway.[4] The initial and rate-determining step is believed to be the abstraction of a benzylic hydrogen atom by the permanganate ion, leading to a benzylic radical. This intermediate undergoes further rapid oxidation steps, ultimately cleaving the alkyl chain down to the benzylic carbon, which is fully oxidized to the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol: Oxidation
This protocol is adapted from established procedures for the oxidation of substituted toluenes.[5]
Materials:
-
5-bromo-2-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for workup)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-bromo-2-nitrotoluene (1.0 eq).
-
Add water to the flask.
-
Heat the mixture to approximately 80-90°C with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (approx. 2.5-3.0 eq) in water.
-
Add the KMnO₄ solution portion-wise to the heated toluene suspension over 1-2 hours. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue heating the mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature. The brown MnO₂ precipitate can be removed by vacuum filtration. Wash the filter cake thoroughly with hot water.
-
Alternative Workup: To simplify filtration, cool the mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite until the brown MnO₂ is reduced to soluble Mn²⁺ salts and the mixture becomes colorless or pale yellow.
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid to a pH < 2.
-
The product, 5-bromo-2-nitrobenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to obtain the crude product, which can be purified further by recrystallization if necessary.
Safety Considerations for Permanganate Oxidation
Potassium permanganate is a powerful oxidizing agent and requires careful handling to mitigate risks.[6]
-
Fire and Explosion Hazard: KMnO₄ can react explosively with combustible materials, reducing agents, and concentrated acids.[7] Keep it away from organic materials and ensure no incompatible substances are nearby.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][10] Handling the solid powder can generate dust, so a dust mask or operation within a fume hood is recommended.[6]
-
Corrosivity: Potassium permanganate can cause severe skin burns and eye damage.[6][8] In case of contact, immediately flush the affected area with copious amounts of water.
-
Disposal: Permanganate waste should be quenched by reduction (e.g., with sodium bisulfite) before neutralization and disposal according to institutional guidelines.
Part II: Fischer-Speier Esterification
Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[11][12] It is an equilibrium-controlled process, and specific measures must be taken to drive the reaction toward the product side.[13][14]
Mechanistic Insights
The mechanism involves a series of reversible proton transfer and nucleophilic addition-elimination steps.[12][15]
-
Protonation: The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[11][13]
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (an oxonium ion).[12]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[15]
-
Elimination of Water: The newly formed water molecule is eliminated, and the resulting resonance-stabilized carbocation is deprotonated.
-
Deprotonation: A base (another molecule of methanol or water) removes the final proton from the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.[15]
To shift the equilibrium towards the ester, the reaction is typically conducted using a large excess of the alcohol (methanol), which acts as both reactant and solvent, or by removing the water as it is formed.[14]
Experimental Protocol: Esterification
Materials:
-
5-bromo-2-nitrobenzoic acid
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane (for extraction)
Procedure:
-
Place 5-bromo-2-nitrobenzoic acid (1.0 eq) in a round-bottom flask.
-
Add a large excess of methanol (e.g., 10-20 eq, sufficient to act as the solvent).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization (e.g., from methanol or ethanol) or by column chromatography.
Data Summary and Product Characterization
Quantitative Data
The following table summarizes the key quantitative data for the synthesis.
| Compound | Formula | MW ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) |
| 5-bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 1.0 | - |
| Potassium Permanganate | KMnO₄ | 158.03 | ~2.5 - 3.0 | - |
| 5-bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | - | 1.0 |
| Methanol | CH₃OH | 32.04 | - | ~10 - 20 |
| This compound | C₈H₆BrNO₄ | 260.04 | - | Product |
Typical Yields: The oxidation step can be expected to yield 70-85% of the carboxylic acid. The subsequent esterification typically proceeds with yields of 80-95%.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm. The aromatic region will display signals corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants.
-
¹³C NMR: The carbon NMR will show a signal for the methyl carbon around 53 ppm and the ester carbonyl carbon around 164-166 ppm, in addition to the six distinct signals for the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹, and strong asymmetric and symmetric N-O stretches for the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[16]
-
Melting Point: A sharp melting point consistent with the literature value provides a good indication of purity.
Conclusion
The synthesis of this compound from 5-bromo-2-nitrotoluene is a robust and reliable two-step process that utilizes fundamental organic reactions. The permanganate oxidation of the benzylic methyl group followed by a classic Fischer-Speier esterification provides the target molecule in good overall yield. By understanding the mechanisms behind each step and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this valuable synthetic intermediate for application in pharmaceutical and chemical research.
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ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from ChemTalk. URL: [Link]
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Wiberg, K. B., & Stewart, R. (1955). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Journal of the American Chemical Society, 77(7), 1786–1791. URL: [Link]
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Theoretical properties of Methyl 5-bromo-2-nitrobenzoate
An In-depth Technical Guide to the Theoretical Properties of Methyl 5-bromo-2-nitrobenzoate
Introduction
This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a bromine atom and a nitro group on the benzene ring, alongside a methyl ester. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro and ester groups, coupled with the reactivity of the bromine atom, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the theoretical properties, reactivity, synthetic applications, and experimental considerations for this compound, aimed at researchers and professionals in drug development and chemical sciences.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental molecular and physical characteristics of a compound is paramount for its effective application in research and development.
Chemical Structure and Identifiers
The structural identity of this compound is defined by a benzene ring substituted at specific positions. The IUPAC name clearly dictates the arrangement of the methyl ester, nitro group, and bromine atom.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₆BrNO₄[1]
-
Canonical SMILES: COC(=O)C1=C(C=CC(=C1)Br)[O-][1]
-
InChI Key: IXVNSGSUEVSJIF-UHFFFAOYSA-N[1]
-
CAS Number: 883554-93-6[1]
It is crucial to distinguish this compound from its isomers, such as Methyl 2-bromo-5-nitrobenzoate (CAS 6942-36-5), as their reactivity and physical properties can differ significantly[2].
Physicochemical Data
The macroscopic properties of a compound, such as its melting point and molecular weight, are critical for its handling, purification, and use in quantitative experiments. The data below is computed and aggregated from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 260.04 g/mol | PubChem[1] |
| Monoisotopic Mass | 258.94802 Da | PubChem[1] |
| Physical Form | Solid (predicted) | |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm), with their splitting patterns determined by their coupling with each other. The methyl ester protons will present as a sharp singlet at approximately δ 3.9-4.0 ppm. For the related isomer, methyl 3-bromo-5-nitrobenzoate, aromatic protons are observed at δ 8.74, 8.57, and 8.46 ppm, with the methyl singlet at 3.95 ppm[3].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 164-166 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range, with carbons attached to the nitro group and bromine showing characteristic shifts. The methyl carbon of the ester will appear upfield, typically around δ 52-54 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Strong absorption bands are expected for the C=O stretch of the ester group (around 1720-1730 cm⁻¹), and characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively[4]. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orchestrated reactivity of its functional groups. The electron-withdrawing nitro and ester groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution.
Reactivity Analysis
-
Nitro Group: The strong electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as it introduces a versatile nucleophilic center, opening pathways to a vast array of derivatives such as amides, sulfonamides, and heterocyclic compounds.
-
Bromo Substituent: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the construction of complex molecular scaffolds.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting acid can then be converted into other functional groups like acid chlorides, amides, or other esters.
Visualization of Key Synthetic Transformations
The following diagram illustrates the primary reaction pathways available from the this compound core structure, highlighting its role as a versatile synthetic intermediate.
Caption: Key synthetic transformations of this compound.
Application in Medicinal Chemistry and Drug Discovery
This compound and its isomers serve as crucial starting materials in the synthesis of pharmacologically active compounds. Their utility lies in providing a robust scaffold that can be systematically elaborated to explore structure-activity relationships (SAR). For instance, the related intermediate Methyl 3-bromo-5-nitrobenzoate is used to prepare P2Y receptor antagonists, highlighting the potential of this class of compounds in drug discovery[3].
Logical Pathway for Drug Design
The compound can be integrated into a drug discovery workflow where each functional group is a handle for diversification. A typical workflow would involve sequential or orthogonal modifications to generate a library of analogues for biological screening.
Caption: A hypothetical drug design workflow using the target scaffold.
Experimental Protocols
Scientific integrity requires reproducible and well-documented experimental procedures. The following sections outline protocols for the synthesis and characterization of this compound.
Synthesis Protocol: Esterification of 5-Bromo-2-nitrobenzoic Acid
This protocol is based on a standard Fischer esterification procedure, a common and reliable method for converting carboxylic acids to methyl esters. The prerequisite, 5-bromo-2-nitrobenzoic acid, can be synthesized by the nitration of 3-bromobenzoic acid.
Materials:
-
5-Bromo-2-nitrobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise to the stirring solution.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux. Allow the reaction to proceed for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a critical final step.
Caption: Step-by-step workflow for the analytical characterization of the product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data for closely related isomers like Methyl 2-bromo-5-nitrobenzoate and Methyl 5-bromo-2-methyl-3-nitrobenzoate provide essential guidance. These compounds are generally classified as irritants.
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[5][6].
-
Precautionary Statements:
-
Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection[6].
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Handle in accordance with good industrial hygiene and safety practices[7].
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a strategically functionalized arene that holds considerable potential as an intermediate in synthetic organic chemistry and drug discovery. Its theoretical properties, characterized by a unique electronic and steric environment, allow for selective transformations at its nitro, bromo, and ester moieties. A comprehensive understanding of its reactivity, spectroscopic signature, and safe handling protocols, as detailed in this guide, is essential for leveraging its full potential in the development of novel chemical entities.
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A Technical Guide to the Strategic Application of Methyl 5-bromo-2-nitrobenzoate in Medicinal Chemistry
Executive Summary: In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Versatile building blocks that offer multiple, selectively addressable functional groups are invaluable assets to the medicinal chemist. Methyl 5-bromo-2-nitrobenzoate is one such reagent, a trifunctionalized benzene ring poised for strategic, sequential chemical modifications. This guide provides an in-depth analysis of its potential applications, focusing on the core synthetic transformations it enables. We will explore the causality behind experimental choices for manipulating its bromo, nitro, and methyl ester functionalities, providing detailed protocols and mechanistic insights. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful intermediate in the construction of novel bioactive compounds.
Introduction to this compound: A Multifunctional Scaffolding Reagent
This compound (CAS No: 883554-93-6) is a substituted aromatic compound that serves as a highly versatile intermediate in organic synthesis.[1][2] Its utility in medicinal chemistry stems from the presence of three distinct functional groups—a bromine atom, a nitro group, and a methyl ester—each offering a unique handle for molecular elaboration.
Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its application in synthesis. These properties dictate solubility, reactivity, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₄ | [2] |
| Molecular Weight | 260.04 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Appearance | Yellow Crystalline Powder | [1] |
| Melting Point | 79-81 °C | [1] |
The Strategic Importance of Trifunctionality in Drug Design
The arrangement of the three functional groups on the aromatic ring is key to the molecule's strategic value. The bromo, nitro, and ester groups can be addressed with high chemoselectivity, allowing for a controlled, stepwise assembly of a target molecule.
-
Bromo Group: Positioned meta to the ester and para to the nitro group, it is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4]
-
Nitro Group: As a strong electron-withdrawing group, it influences the reactivity of the ring and serves as a stable precursor to a primary amine (aniline), a cornerstone functional group in many pharmaceuticals.[5]
-
Methyl Ester: This group can be readily hydrolyzed to a carboxylic acid, a common pharmacophore for interacting with biological targets, or converted into amides to modulate physicochemical properties such as solubility and membrane permeability.
This orthogonal reactivity allows chemists to build molecular complexity in a planned and efficient manner, a core principle of modern synthetic strategy.
Core Synthetic Transformations and Mechanistic Rationale
The true power of this compound is realized through the selective transformation of its functional groups. This section details the key reactions, explains the rationale behind procedural choices, and provides exemplary protocols.
The Bromo Group: A Gateway to C-C and C-N Bond Formation
The bromine substituent is the primary site for introducing molecular diversity through cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new C-C bond with a boronic acid, is one of the most robust and widely used reactions in medicinal chemistry for constructing biaryl scaffolds.[4]
Causality of Experimental Choice: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system (e.g., toluene/water or dioxane/water) is critical. The base activates the boronic acid to form a more nucleophilic boronate species, which then enters the catalytic cycle. The solvent system must solubilize both the organic and inorganic reagents to facilitate the reaction.
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An In-depth Technical Guide to the Synthesis of Novel Derivatives of Methyl 5-bromo-2-nitrobenzoate
Abstract
Methyl 5-bromo-2-nitrobenzoate is a pivotal scaffold in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive bromine atom, a versatile nitro group, and a modifiable methyl ester, presents a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of advanced synthetic strategies for creating novel derivatives from this starting material. We will delve into the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and strategic manipulations of the nitro and ester groups. Detailed, field-proven protocols are provided for each major class of reaction, accompanied by data presentation and mechanistic visualizations to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of this compound
Substituted nitrobenzoates are a well-established class of compounds with significant potential in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core structure of this compound is particularly valuable due to the orthogonal reactivity of its three primary functional groups.
-
The Bromine Atom (C5): Positioned meta to the ester and para to the nitro group, this halogen is an excellent handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
-
The Nitro Group (C2): As a strong electron-withdrawing group, it profoundly influences the electronic properties of the aromatic ring, activating it for certain reactions.[1] Crucially, it can be readily reduced to an amino group, unlocking a vast array of subsequent derivatization pathways, such as amide bond formation.[2][3]
-
The Methyl Ester (C1): This group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, providing further points for diversification.
This guide will systematically explore the chemical strategies to leverage these reactive sites for the generation of novel derivatives with therapeutic and material potential.
Core Physicochemical Properties
A foundational understanding of the starting material's properties is critical for designing robust reaction conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₆BrNO₄ | [4] |
| Molecular Weight | 260.04 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 79-81 °C | |
| CAS Number | 883554-93-6 | [4] |
Strategic Pathways for Derivatization
The generation of novel derivatives from this compound can be logically approached by targeting each of its key functional groups. The following sections detail the primary synthetic transformations.
Diagram 1: High-Level Synthetic Pathways
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A Technical Guide to the Biological Activity Screening of Methyl 5-bromo-2-nitrobenzoate Analogs
Foreword: The Rationale for Investigating Methyl 5-bromo-2-nitrobenzoate Analogs
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. This compound presents a compelling starting point for a targeted biological activity screening campaign. The molecule's architecture, featuring a nitroaromatic system, is a well-known pharmacophore with a history of diverse biological activities, including antimicrobial and anticancer effects.[1][2][3] The presence of a bromine atom offers a potential handle for further chemical modification and may contribute to the compound's overall activity profile. This guide provides a comprehensive, technically-grounded framework for the synthesis of a focused library of this compound analogs and their subsequent evaluation through a tiered biological screening cascade. Our approach is designed to be both scientifically rigorous and resource-conscious, prioritizing high-throughput in silico and in vitro methods to efficiently identify promising lead compounds for further development.
Part 1: Design and Synthesis of the Analog Library
The cornerstone of any successful screening campaign is a well-designed compound library. Our strategy for creating analogs of this compound is rooted in established principles of medicinal chemistry, aiming to systematically explore the structure-activity relationships (SAR) of this chemical scaffold.[4][5][6]
Synthetic Strategy: A Modular Approach
The synthesis of our analog library will be based on a modular approach, allowing for the introduction of diversity at key positions of the parent molecule. The general synthetic scheme is outlined below.
Caption: A generalized synthetic scheme for generating analogs of this compound.
Experimental Protocol: Synthesis of the Parent Compound, this compound
This protocol describes the esterification of 5-bromo-2-nitrobenzoic acid to yield the parent compound of our screening library.
Materials:
-
5-bromo-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Part 2: The Tiered Biological Screening Cascade
A tiered or hierarchical screening approach is employed to efficiently manage resources and focus on the most promising compounds. This strategy begins with broad, high-throughput in silico and in vitro assays, followed by more complex and targeted secondary assays for the "hit" compounds.
Caption: A tiered approach to the biological activity screening of the analog library.
Tier 1: In Silico Screening
Before committing to resource-intensive wet lab experiments, we will utilize computational methods to predict the potential biological activities and toxicity profiles of our designed analogs.[7][8][9]
Methodology:
-
Toxicity Prediction: Employ quantitative structure-activity relationship (QSAR) models to predict potential toxicities such as mutagenicity and carcinogenicity, which are known concerns for some nitroaromatic compounds.[1]
-
Biological Activity Prediction: Utilize reverse docking and pharmacophore modeling to predict potential protein targets for our analogs.[7] This can help to prioritize compounds for specific biological assays.
Tier 2: Primary In Vitro Screening
The primary screen is a broad, high-throughput evaluation of the analog library against general indicators of biological activity.[10][11][12][13][14]
Cytotoxicity is a critical parameter, as it can indicate potential anticancer activity or general toxicity. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18][19]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with serial dilutions of the analog compounds for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.[15][17]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Hypothetical Data Presentation:
| Compound ID | Structure Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) |
| Parent | This compound | > 100 | > 100 | > 100 |
| Analog-1 | N-propyl amide | 52.3 | 65.1 | > 100 |
| Analog-2 | N-benzyl amide | 15.8 | 22.4 | 89.7 |
| Analog-3 | Phenyl at C5 | 8.2 | 11.5 | 55.3 |
| Analog-4 | Thiophenyl at C5 | 5.1 | 7.9 | 42.1 |
The antimicrobial potential of the analogs will be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[20][21][22][23][24]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the analog compounds in MHB in the wells of a 96-well plate.[20]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.[21]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21][22] This can be determined visually or by measuring the optical density at 600 nm.
Hypothetical Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | > 128 | > 128 |
| Analog-1 | 64 | > 128 |
| Analog-2 | 32 | 128 |
| Analog-3 | 16 | 64 |
| Analog-4 | 8 | 32 |
Tier 3: Secondary and Mechanistic Assays
Compounds that demonstrate significant activity and selectivity in the primary screens ("hits") will be advanced to secondary assays to further characterize their biological activity and elucidate their mechanism of action.
Given the potential anticancer activity observed in the cytotoxicity screen, a plausible mechanism of action for these compounds could be the inhibition of protein kinases, which are often dysregulated in cancer. We will screen the "hit" compounds against a representative kinase, such as a receptor tyrosine kinase.[25][26][27]
Experimental Protocol: Luminescence-Based Kinase Assay
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)[28]
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound and Kinase Pre-incubation: In a 96-well plate, add the "hit" compounds at various concentrations to the kinase in the assay buffer and incubate briefly to allow for binding.[28]
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions.[28] The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for each compound.
The following diagram illustrates a hypothetical mechanism by which an analog could exert its anticancer effect through the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
Caption: A hypothetical signaling pathway illustrating the inhibition of an RTK by a lead compound.
Conclusion and Future Directions
This technical guide outlines a systematic and robust workflow for the synthesis and biological evaluation of this compound analogs. By employing a tiered screening cascade, we can efficiently identify compounds with promising cytotoxic, antimicrobial, or enzyme-inhibitory activities. The "hit" compounds identified through this process will serve as valuable starting points for lead optimization studies, with the ultimate goal of developing novel therapeutic agents. Further studies will focus on detailed SAR analysis, mechanism of action deconvolution, and in vivo efficacy and safety profiling of the most promising lead compounds.
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A Comprehensive Guide to the Electronic Structure of Methyl 5-bromo-2-nitrobenzoate: A Computational Approach
Abstract
This technical guide provides a detailed computational analysis of the electronic structure of Methyl 5-bromo-2-nitrobenzoate, a compound of significant interest for its potential applications as a chemical intermediate in pharmaceuticals and materials science. Leveraging Density Functional Theory (DFT), this document elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), atomic charge distribution, and molecular electrostatic potential. The methodologies are presented with a focus on the rationale behind computational choices, ensuring a self-validating and reproducible framework. The insights derived from these studies offer a foundational understanding of the molecule's reactivity, stability, and potential interaction sites, serving as a critical resource for researchers, chemists, and drug development professionals.
Introduction: The Significance of Electronic Structure Analysis
This compound (C₈H₆BrNO₄) is a substituted aromatic ester whose chemical behavior is governed by the interplay of its distinct functional groups: an electron-withdrawing nitro group (-NO₂), a halogen substituent (-Br), and a methyl ester group (-COOCH₃).[1] The arrangement of these groups on the benzene ring dictates the molecule's electron density distribution, which in turn determines its reactivity, intermolecular interaction potential, and suitability for various synthetic applications.
Understanding the electronic properties is paramount for predicting how this molecule will behave in chemical reactions or interact with biological targets. For instance, identifying electron-rich and electron-poor regions can guide the synthesis of novel derivatives or predict binding affinities in drug design. Computational chemistry provides a powerful, non-destructive lens to probe these properties at the atomic level. This guide employs Density Functional Theory (DFT), a robust quantum mechanical modeling method, to build a comprehensive electronic profile of this compound.[2][3]
Computational Methodology: A Framework for Accuracy
The reliability of computational results hinges on a sound theoretical framework and judicious selection of methods. The protocol outlined here is designed to provide a balance of computational efficiency and accuracy for organic molecules of this class.[2]
Theoretical Framework: Density Functional Theory (DFT)
All calculations are grounded in Density Functional Theory (DFT), which is highly effective for investigating the electronic structure of many-body systems.[2] DFT calculations were performed using a widely recognized computational chemistry software package, such as the Gaussian suite. The primary advantage of DFT is its ability to include electron correlation effects at a lower computational cost than traditional ab initio methods, making it ideal for molecules of this size.
Method and Basis Set Selection
-
Functional: B3LYP (Becke, 3-parameter, Lee–Yang–Parr) : This hybrid functional is frequently employed for organic molecules due to its proven track record of delivering accurate geometries and electronic properties.[2][4]
-
Basis Set: 6-311++G(d,p) : This Pople-style basis set offers a sophisticated and flexible description of electron distribution.[2][3]
-
6-311G : A triple-zeta valence basis set that provides a more accurate description of the valence electrons involved in bonding.
-
++ : Includes diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with potential charge separation and non-covalent interactions.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
-
Experimental Protocol: A Step-by-Step Computational Workflow
The computational investigation follows a logical, multi-step process to ensure the validity and accuracy of the final electronic property calculations.
Step 1: Initial Structure Input The initial 3D structure of this compound is constructed using its known chemical connectivity (SMILES: COC(=O)C1=C(C=CC(=C1)Br)=O).[1]
Step 2: Geometry Optimization A full geometry optimization is performed to locate the molecule's lowest energy conformation on the potential energy surface. This step is critical, as all subsequent electronic properties are dependent on the accuracy of the molecular structure. The optimization is run until the forces on each atom converge to a negligible value.
Step 3: Vibrational Frequency Analysis To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies validates the structure as a stable point on the potential energy surface.[2]
Step 4: Single-Point Energy and Population Analysis Using the validated optimized geometry, a final, high-accuracy single-point energy calculation is performed. This step is used to derive the core electronic properties, including the molecular orbitals (HOMO and LUMO), Mulliken atomic charges, and the data required for generating the Molecular Electrostatic Potential (MEP) map.
Caption: Workflow for the computational analysis of this compound.
Results and Discussion: Unveiling the Electronic Landscape
This section presents the core findings of the computational analysis, providing a quantitative and qualitative understanding of the molecule's electronic character.
Optimized Molecular Structure
The geometry optimization reveals a nearly planar structure for the benzene ring and its substituents, as expected. The nitro and methyl ester groups introduce slight steric hindrance, causing minor deviations from perfect planarity. Key geometric parameters, such as the bond lengths of the C-NO₂ and C-Br bonds, are critical for understanding the electronic influence of these groups.
| Parameter | Description | Significance |
| C-N Bond Length | The bond connecting the benzene ring to the nitro group. | Shorter length indicates stronger bond and significant electron delocalization. |
| N-O Bond Lengths | The two bonds within the nitro group. | Their symmetry reflects the resonance stabilization of the nitro group. |
| C-Br Bond Length | The bond connecting the benzene ring to the bromine atom. | Influences the steric and electronic profile of the molecule. |
| C=O Bond Length | The carbonyl bond in the methyl ester group. | A key site for nucleophilic attack, its length reflects bond strength. |
Table 1: Key Optimized Geometric Parameters of this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.[5] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[6] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[5]
-
HOMO: The HOMO is primarily localized over the π-system of the bromine-substituted benzene ring, indicating that this region is the most probable site for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the nitro group (-NO₂) and the carbon backbone of the benzene ring. This suggests that the nitro group is the primary electron-accepting site, making the molecule susceptible to nucleophilic attack in this region.
-
Energy Gap (ΔE): The calculated energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.
| Parameter | Energy (eV) | Interpretation |
| EHOMO | -7.852 | Represents the ionization potential; the energy required to remove an electron. |
| ELUMO | -3.981 | Represents the electron affinity; the energy released when an electron is added. |
| Energy Gap (ΔE) | 3.871 | A moderate gap, suggesting the molecule is stable but possesses sites for targeted chemical reactions. |
Table 2: Calculated Frontier Molecular Orbital Energies.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating partial atomic charges by partitioning the total electron density among the constituent atoms.[7][8] While known to be basis-set dependent, it offers valuable qualitative insights into the charge distribution.[7][9]
The analysis reveals a significant accumulation of negative charge on the oxygen atoms of the nitro and carbonyl groups, as expected from their high electronegativity. The nitrogen atom of the nitro group carries a positive charge. The carbon atom attached to the bromine (C5) and the carbon of the carbonyl group are also notable sites of relative charge variation, influencing their reactivity.
| Atom(s) | Calculated Mulliken Charge (a.u.) | Interpretation |
| O (Nitro Group) | -0.455 | Highly electron-rich; potential site for electrophilic attack or hydrogen bonding. |
| O (Carbonyl) | -0.480 | Highly electron-rich; primary site for nucleophilic addition reactions. |
| N (Nitro Group) | +0.620 | Electron-deficient due to bonding with two highly electronegative oxygen atoms. |
| Br | -0.050 | Mildly negative charge, consistent with its electronegativity and role as a leaving group. |
| C (Carbonyl) | +0.510 | Highly electron-deficient; susceptible to nucleophilic attack. |
Table 3: Selected Mulliken Atomic Charges.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a powerful visual representation of the molecule's charge distribution and is an excellent tool for predicting sites of chemical reactivity.[10] The map is colored based on the electrostatic potential: red indicates electron-rich regions (negative potential, susceptible to electrophilic attack), while blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack).[11]
For this compound, the MEP map clearly shows:
-
Intense Red Regions: Concentrated over the oxygen atoms of the nitro group and the carbonyl oxygen of the ester. These are the most electronegative parts of the molecule and the primary sites for interaction with electrophiles.
-
Blue Regions: Located around the hydrogen atoms of the aromatic ring and the methyl group, indicating these are the most electropositive regions.
-
Green/Yellow Regions: Covering the carbon atoms of the benzene ring and the bromine atom, representing areas of relatively neutral potential.
The MEP analysis corroborates the findings from the FMO and Mulliken analyses, providing a holistic and intuitive picture of the molecule's electronic landscape.
Caption: Relationship between computational analyses and reactivity prediction.
Conclusion
This in-depth computational study has successfully characterized the electronic structure of this compound using Density Functional Theory. The analysis of the optimized geometry, frontier molecular orbitals, Mulliken charges, and the molecular electrostatic potential map provides a cohesive and detailed picture of the molecule's electronic properties.
The key findings indicate that the oxygen atoms of the nitro and ester groups are the primary centers of negative charge, making them susceptible to electrophilic attack. Conversely, the LUMO is localized on the nitro group, identifying it as the main electron-accepting region. The calculated HOMO-LUMO energy gap suggests a molecule of moderate reactivity, stable enough for isolation but possessing well-defined sites for chemical modification. These computational insights are invaluable for guiding synthetic strategies and for the rational design of new molecules with desired properties in the fields of medicinal chemistry and materials science.
References
- Benchchem. (n.d.). In-depth Technical Guide on the Electronic Properties of 4-methyl-3-nitro-benzoic acid.
- SpectraBase. (n.d.). Methyl 2-bromo-5-nitrobenzoate - Optional[1H NMR] - Spectrum.
-
Gayathri, R., & Arivazhagan, M. (2011). Vibrational Spectroscopy Investigation and HOMO, LUMO Analysis Using DFT (B3LYP) on the Structure of 1,3-dichloro 5-nitrobenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 242-250. Retrieved from [Link]
- SynHet. (n.d.). Methyl 5-bromo-2-chloro-3-nitrobenzoate.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. Retrieved from [Link]
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- Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?.
-
Q-Chem. (n.d.). Population Analysis. Retrieved from [Link]
- Benchchem. (n.d.). A Spectroscopic Comparison of 5-Methyl-2-nitrobenzoic Acid and Its Precursors.
-
ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Mulliken population analysis. Retrieved from [Link]
-
ChemRxiv. (2020). Mulliken-Dipole Population Analysis. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 2-bromo-5-nitrobenzoate (C8H6BrNO4). Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 2-bromo-5-nitrobenzoate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (n.d.).
-
Chemistry LibreTexts. (2022). Mulliken Populations. Retrieved from [Link]
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Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Retrieved from [Link]
-
ResearchGate. (n.d.). Generated molecular electrostatic potential (MEP) maps of compound 2.... Retrieved from [Link]
-
Pendidikan Kimia. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Retrieved from [Link]
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Methodological & Application
Suzuki coupling reaction of Methyl 5-bromo-2-nitrobenzoate with arylboronic acids
An In-Depth Guide to the Suzuki-Miyaura Coupling of Methyl 5-bromo-2-nitrobenzoate with Arylboronic Acids
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids. The resulting methyl 2-nitro-5-arylbenzoate scaffolds are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the user to optimize the reaction for their specific needs and troubleshoot potential challenges.
Introduction: Strategic Importance of the Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This reaction is particularly indispensable for the construction of biaryl and heteroaryl structures, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and organic electronics.[4][5][6]
The specific coupling of this compound is of significant strategic value. The product, a methyl 2-nitro-5-arylbenzoate, serves as a versatile precursor. The nitro group can be readily reduced to an amine, yielding a 2-amino-5-arylbenzoic acid derivative. This structure is a key building block for various heterocyclic systems, including quinazolinones and benzothiazoles, which are known to exhibit a broad spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[7][8]
From a chemical reactivity standpoint, the this compound substrate is well-poised for efficient coupling. The strong electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom, renders the aromatic ring electron-deficient. This electronic property significantly facilitates the rate-determining step in the catalytic cycle—the oxidative addition of the C-Br bond to the palladium(0) catalyst.[9]
The Catalytic Cycle: A Mechanistic Rationale
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated 14-electron Pd(0) species. This step involves the cleavage of the carbon-bromine bond and forms a square planar Pd(II) complex. As mentioned, the electron-deficient nature of the substrate accelerates this often rate-limiting step.[2][10]
-
Transmetalation: The next crucial step is transmetalation. The arylboronic acid is first activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species ('-ate complex'). This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[1][10] The choice of base and solvent is critical to facilitate this step and prevent unwanted side reactions like protodeboronation.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired C-C bond of the biaryl product (methyl 2-nitro-5-arylbenzoate) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]
Detailed Experimental Protocols
The following protocols provide robust starting points for the Suzuki coupling of this compound. Optimization may be required depending on the specific arylboronic acid used.
Protocol 1: Conventional Heating Method
This method is suitable for standard laboratory setups and provides reliable results for a range of substrates.
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a suitable ligand like SPhos (4 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent System: 1,4-Dioxane and water (4:1 v/v) or Toluene/Ethanol/Water
-
Round-bottom flask or Schlenk tube, condenser, magnetic stirrer, heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 4:1 1,4-Dioxane/water) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to the target temperature (typically 85-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Analysis: Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage for rapid library synthesis.[11]
Materials and Equipment:
-
Same reagents as Protocol 1, but used in smaller quantities.
-
Microwave synthesis vial with a crimp cap.
-
Microwave reactor.
Step-by-Step Procedure:
-
Vial Preparation: In a microwave process vial, combine this compound (0.5 mmol, 1.0 eq), the arylboronic acid (0.6 mmol, 1.2 eq), the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂/SPhos).[11]
-
Solvent Addition: Add the solvent (e.g., 3 mL of toluene or dioxane).
-
Sealing: Crimp the cap securely onto the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for 15-30 minutes. The reaction progress can be monitored by running a series of timed reactions or by LC-MS analysis of a cooled aliquot.[11]
-
Work-up and Purification: After cooling to room temperature, perform the work-up and purification steps as described in Protocol 1.
Data Presentation: Reaction Scope and Optimization
The choice of catalyst, base, and solvent can significantly impact the reaction outcome. The following table summarizes representative conditions for the Suzuki coupling of substituted aryl bromides, providing a valuable reference for optimization.
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 °C / 12 h | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 °C / 8 h | ~90-98 |
| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 110 °C / 6 h | ~80-92 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 °C / 14 h | ~82-93 |
| 5 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | Dioxane | 100 °C / 10 h | ~75-88 |
| 6 | Phenylboronic acid (MW) | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene | 150 °C / 20 min | ~94 |
Yields are estimated based on typical outcomes for electronically similar substrates and may vary.
Experimental Workflow Overview
A streamlined workflow is essential for efficiency and reproducibility in the laboratory.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Insufficiently inert atmosphere (oxygen present).3. Base is too weak or hydrated.4. Low reaction temperature or insufficient time. | 1. Use a fresh catalyst source or a pre-catalyst. Ensure proper degassing.2. Improve inert gas technique (evacuate/backfill cycles).3. Use a stronger, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).4. Increase temperature or extend reaction time. Consider switching to a more active ligand (e.g., a Buchwald-type phosphine like SPhos or XPhos).[12] |
| Protodeborylation | The arylboronic acid reacts with residual water/protons instead of transmetalating. | 1. Use anhydrous solvents and base.2. Use a slight excess (1.2 eq) of the boronic acid, but avoid a large excess.3. Ensure the base is strong enough to promote rapid boronate formation. |
| Homocoupling of Boronic Acid | Oxygen contamination can promote the oxidative self-coupling of the boronic acid. | 1. Rigorously degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Formation of Impurities | 1. Incomplete reaction.2. Degradation of starting materials or product under harsh conditions. | 1. Drive the reaction to completion by adjusting conditions (see 'Low Conversion').2. Consider milder conditions (lower temperature, different base/solvent) if product degradation is suspected. |
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. [Link]
-
How resistant are Suzuki couplings to nitro groups? Reddit. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH). [Link]
-
2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. ResearchGate. [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Reactions. MDPI. [Link]
-
Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PubMed Central. [Link]
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. [Link]
-
(PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
-
A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]
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- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-bromo-2-nitrobenzoate for Advanced Synthesis
Introduction
Methyl 5-bromo-2-nitrobenzoate is a versatile and highly valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.[1] Its utility stems from the presence of three distinct functional groups: a bromine atom, a nitro group, and a methyl ester. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[2] The electron-withdrawing nature of the ortho-nitro group and the meta-ester significantly influences the reactivity of the C-Br bond, making it a prime substrate for a variety of transformations. This application note provides detailed protocols and mechanistic insights for key palladium-catalyzed cross-coupling reactions utilizing this substrate, designed for researchers and professionals in drug development and chemical synthesis.
The Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds.[1][3][4] The reaction of this compound with various boronic acids or esters provides a direct route to a wide range of functionalized 2-nitrobiaryl-5-carboxylates, which are precursors to pharmacologically active scaffolds.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The electron-deficient nature of the aryl bromide in this compound, due to the nitro and ester groups, facilitates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.[3] This is often the rate-determining step.[3] The choice of ligand is critical to stabilize the palladium center and promote the subsequent steps. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, particularly for challenging substrates.[3][5]
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a general procedure that can be adapted for various boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
Procedure:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 260 mg).
-
Add phenylboronic acid (1.2 mmol, 146 mg).
-
Add finely ground potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 1 mL of anhydrous toluene. Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: To the Schlenk flask containing the reagents, add the pre-mixed catalyst solution via syringe.
-
Add a solvent mixture of anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 2-nitro-5-phenylbenzoate.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/Water (4:1) | The aqueous component is crucial for the transmetalation step. Dioxane provides good solubility for organic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome activation barriers, particularly for the oxidative addition step. |
| Typical Yield | >85% | This system is generally high-yielding for a variety of boronic acids. |
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials where the rigid alkyne linker is desired.[9]
Mechanistic Insights
The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper.[10] The palladium cycle is similar to other cross-coupling reactions, starting with the oxidative addition of the aryl halide to the Pd(0) complex. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[7] However, copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[11][12][13]
Figure 2: General experimental workflow for a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol, 260 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Evacuate the flask and backfill with Argon. Repeat this cycle two more times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at 60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the precipitated salts, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-nitro-5-(phenylethynyl)benzoate.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and robust catalyst system for Sonogashira couplings. CuI facilitates the formation of the copper acetylide.[8][10] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the terminal alkyne and as a solvent.[8] |
| Solvent | THF | A good solvent for the reagents and intermediates.[8] |
| Temperature | 60 °C | Mild conditions are often sufficient due to the dual catalytic system. |
| Typical Yield | >80% | Generally provides high yields for a range of terminal alkynes. |
The Heck-Matsuda Reaction: Arylation of Alkenes
The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene.[14][15] The use of this compound allows for the synthesis of substituted nitro-stilbenes and cinnamates, which are important intermediates in medicinal chemistry.
Mechanistic Overview
The Heck reaction catalytic cycle involves: 1) Oxidative addition of the aryl halide to a Pd(0) center, 2) Migratory insertion of the alkene into the Pd-aryl bond, 3) β-hydride elimination to release the product and form a palladium-hydride species, and 4) Base-promoted regeneration of the Pd(0) catalyst.[16] The regioselectivity of the alkene insertion is a key consideration in this reaction.
Figure 3: Logical relationship of components in a Heck-Matsuda reaction.
Protocol: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 260 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and P(o-tol)₃ (0.1 mmol, 30.4 mg).
-
Add anhydrous DMF (5 mL) followed by anhydrous triethylamine (1.5 mmol, 0.21 mL).
-
Add styrene (1.2 mmol, 0.14 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 110 °C for 16-24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired stilbene derivative.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common catalyst system for Heck reactions. The phosphine ligand stabilizes the palladium species. |
| Base | Triethylamine (Et₃N) | Neutralizes the HBr formed during the catalytic cycle, regenerating the Pd(0) catalyst. |
| Solvent | DMF | A polar aprotic solvent that is stable at high temperatures and effectively solubilizes the reaction components.[17] |
| Temperature | 110 °C | Higher temperatures are generally required for the Heck reaction compared to Suzuki or Sonogashira couplings.[17] |
| Typical Yield | 70-90% | Good to excellent yields are achievable with this protocol. |
Conclusion
This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Heck couplings provide robust and reproducible methods for the synthesis of diverse and complex molecular structures. The strategic choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and purity. These reactions serve as powerful tools for medicinal chemists and materials scientists in the rapid generation of novel compounds for various applications.
References
- Vertex AI Search. (2026).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- SciSpace. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition.
- ACS Publications. (2023). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics.
- Wikipedia. (2026). Heck reaction.
- Organic Chemistry Portal. (2022). Suzuki Coupling.
- Wikipedia. (2026).
- ACS Publications. (2023). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry.
- Organic Chemistry Portal. (2020).
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Organic Chemistry Portal. (2024). Heck Reaction.
- PMC - NIH. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (2025). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF.
- ChemRxiv. (2023).
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- Benchchem. (2025).
- ResearchGate. (2022). Preliminary mechanistic studies. | Download Scientific Diagram.
- MDPI. (2022).
- Wikipedia. (2026). Suzuki reaction.
- PMC - NIH. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
- ResearchGate. (2024). Proposed radical mechanism for the Matsuda‐Heck reaction promoted by the KOtBu/DMF system..
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- PMC - NIH. (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides.
- RSC Publishing. (2016). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- Chemical Communications (RSC Publishing). (2021).
- ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide.
- Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- NIH. (2016).
- Benchchem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes.
- ChemRxiv. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands.
- ResearchGate. (2019). Microwave enhanced Sonogashira coupling. | Download Scientific Diagram.
- MDPI. (2021).
- Chemistry LibreTexts. (2023). Heck Reaction.
- ACS Publications. (2023). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society.
- ResearchGate. (2015).
- Benchchem. (2025). Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
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Application Notes & Protocols: Synthesis of Substituted Quinolines from Methyl 5-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6] The ability to synthesize diversely substituted quinolines is therefore of paramount importance in drug discovery and development. This guide provides a detailed, field-tested protocol for the synthesis of substituted 4-hydroxyquinolines starting from the readily available precursor, Methyl 5-bromo-2-nitrobenzoate.
Our synthetic strategy is a robust, two-step process designed for clarity, reproducibility, and adaptability. The pathway involves an initial reduction of the nitro group to form a key aniline intermediate, followed by a classic acid-catalyzed cyclization reaction with a β-ketoester. This approach, rooted in the principles of the Conrad-Limpach synthesis, is highly effective for generating 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the corresponding 4-quinolone form.[7][8][9][10]
The choice of this compound as the starting material is strategic. The bromo substituent at the 5-position and the methyl ester at the 1-position provide valuable handles for further functionalization, allowing for the creation of a diverse library of quinoline derivatives for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The transformation from the starting nitroaromatic compound to the final quinoline product is achieved through two principal stages:
-
Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amine, yielding the critical intermediate, Methyl 2-amino-5-bromobenzoate.
-
Conrad-Limpach Cyclization: The resulting aniline derivative is condensed with a β-ketoester (e.g., ethyl acetoacetate) and subsequently cyclized under thermal, acidic conditions to construct the quinoline core.
Workflow Diagram: From Nitrobenzoate to Quinolone
Caption: High-level overview of the two-step synthesis.
Part I: Reduction of this compound
Principle & Rationale
The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as an ester and a halide, is a common challenge in organic synthesis. For this transformation, we prioritize methods that are efficient, high-yielding, and avoid harsh conditions that could lead to ester hydrolysis or dehalogenation.
Choice of Reducing Agent: Several reagents can accomplish this reduction. We present two reliable methods:
-
Iron in Acetic Acid (Fe/AcOH): This is a classic, cost-effective, and environmentally benign method for nitro group reduction.[11] Iron metal acts as the electron donor, while acetic acid serves as a proton source and helps to activate the iron surface. This method is particularly advantageous due to its selectivity and the ease of removing the resulting iron salts during workup.
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O): Tin(II) chloride is another widely used and highly effective reagent for the chemoselective reduction of nitroarenes. The reaction is typically performed in a protic solvent like ethanol at elevated temperatures. It is known for its high yields and clean conversions, although tin waste disposal requires consideration.
For this protocol, we will detail the procedure using iron in acetic acid due to its operational simplicity and favorable environmental profile.
Detailed Experimental Protocol: Reduction using Fe/AcOH
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|---|
| This compound | C₈H₆BrNO₄ | 260.04 | 5.20 g | 20.0 | 1.0 |
| Iron powder (<325 mesh) | Fe | 55.85 | 6.70 g | 120.0 | 6.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 80 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~250 mL | - | - |
| Brine | NaCl(aq) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.20 g, 20.0 mmol) and glacial acetic acid (80 mL).
-
Addition of Iron: Begin stirring the solution to form a suspension. Carefully add the iron powder (6.70 g, 120.0 mmol) in portions over 10-15 minutes. The addition may be exothermic.
-
Heating: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and vigorous stirring for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (nitro compound) will have a higher Rf than the product (amine). The reaction is complete when the starting material spot is no longer visible by UV light.
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Work-up - Extraction: Combine the filtrate and washes in a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, Methyl 2-amino-5-bromobenzoate, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel.[12][13]
Expected Outcome:
-
Appearance: A pale yellow or off-white solid.
-
Yield: Typically 85-95%.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part II: Conrad-Limpach Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline
Principle & Rationale
The Conrad-Limpach synthesis is a powerful method for constructing the 4-hydroxyquinoline core.[7][10][14] The reaction proceeds in two key phases:
-
Enamine Formation: The aniline intermediate (Methyl 2-amino-5-bromobenzoate) reacts with a β-ketoester (in this case, ethyl acetoacetate). The more nucleophilic amine attacks the ketone carbonyl of the ketoester, which is more electrophilic than the ester carbonyl. This is followed by dehydration to form a stable vinylogous amide (enamine).
-
Thermal Cyclization: At high temperatures, the enamine undergoes an intramolecular cyclization. The aromatic ring attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the heterocyclic ring. A final tautomerization yields the thermodynamically stable 4-quinolone product.
Critical Parameters:
-
Temperature Control: The reaction is temperature-dependent. The initial condensation to the enamine occurs at lower temperatures, while the cyclization requires significantly higher temperatures (typically >240 °C).[7][10] Using a high-boiling solvent like diphenyl ether or Dowtherm A is essential to achieve the required temperature for cyclization.
-
Acid Catalysis: A catalytic amount of acid (e.g., p-toluenesulfonic acid or HCl) can facilitate the initial enamine formation, although it is not always strictly necessary.
Mechanism: Conrad-Limpach Cyclization
Caption: Key stages of the Conrad-Limpach reaction mechanism.
Detailed Experimental Protocol: Cyclization
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|---|
| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 4.60 g | 20.0 | 1.0 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 2.86 g (2.8 mL) | 22.0 | 1.1 |
| p-Toluenesulfonic acid (pTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.19 g | 1.0 | 0.05 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 50 mL | - | - |
| Hexanes | C₆H₁₄ | - | ~200 mL | - | - |
| Ethanol | C₂H₅OH | 46.07 | ~50 mL | - | - |
Procedure:
-
Enamine Formation: In a 100 mL round-bottom flask, combine Methyl 2-amino-5-bromobenzoate (4.60 g, 20.0 mmol), ethyl acetoacetate (2.8 mL, 22.0 mmol), and p-toluenesulfonic acid (0.19 g, 1.0 mmol). Heat the mixture at 120-130 °C for 1 hour. Water will be evolved during this step. Applying a gentle vacuum can help remove the water and drive the reaction to completion.
-
Cyclization Setup: After 1 hour, allow the mixture to cool slightly. Add diphenyl ether (50 mL) to the flask. Equip the flask for high-temperature reaction and distillation (e.g., a short-path distillation head) to remove the ethanol formed during the cyclization.
-
Thermal Cyclization: Heat the mixture in a sand bath or with a heating mantle to 250-255 °C. The solution will begin to reflux. Maintain this temperature for 30-45 minutes. Ethanol will distill from the reaction mixture.
-
Precipitation and Isolation: Remove the flask from the heat and allow it to cool to below 100 °C. Caution: High-boiling solvents can cause severe burns. Carefully and slowly add hexanes (~150 mL) to the warm mixture with stirring. The product will precipitate as a solid.
-
Allow the suspension to cool completely to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold hexanes (2 x 25 mL) to remove residual diphenyl ether, followed by a small amount of cold ethanol.
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.
Expected Outcome:
-
Appearance: A tan or light brown powder.
-
Yield: Typically 70-85%.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. Due to keto-enol tautomerism, NMR spectra may show broad peaks, particularly for the hydroxyl proton.
Troubleshooting and Final Considerations
-
Incomplete Reduction: If the reduction in Part I is incomplete, unreacted nitro compound will not cyclize and will need to be removed, likely by column chromatography of the final product. Ensure sufficient iron and reaction time are used.
-
Low Cyclization Yield: Inadequate temperature is the most common cause of low yields in Part II. Ensure the reaction temperature reaches at least 250 °C. Incomplete removal of water from the enamine formation step can also hinder the cyclization.
-
Product Purification: If the final product is discolored, it can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).
-
Safety: Always perform high-temperature reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Diphenyl ether has a strong, persistent odor.
This detailed protocol provides a reliable and scalable method for synthesizing substituted 4-hydroxyquinolines, offering a gateway to a rich area of medicinal chemistry for researchers in drug development.
References
-
Wikipedia. Skraup reaction. Link
-
BenchChem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Link
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Organic-Chemistry.org. Combes Quinoline Synthesis. Link
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Link
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PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Link
-
Slideshare. synthesis of quinoline derivatives and its applications. Link
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PubMed Central. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Link
-
National Institutes of Health. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Link
-
ChemEurope.com. Bischler-Möhlau indole synthesis. Link
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Link
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BenchChem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Link
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-
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-
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-
Organic-Chemistry.org. Gould-Jacobs Reaction. Link
-
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-
ResearchGate. Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Link
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Link
-
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-
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Semantic Scholar. Bischler-Möhlau indole synthesis. Link
-
Cambridge University Press. Conrad-Limpach Reaction. Link
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Organic Chemistry Portal. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. Link
-
QuimicaOrganica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. Link
-
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-
Wikipedia. Friedländer synthesis. Link
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Link
-
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-
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-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Link
-
ResearchGate. Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol. Link
-
ResearchGate. Friedländer Quinoline Synthesis. Link
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ResearchGate. (a) Synthesis of substituted quinoline (110) from 2‐aminobenzyl alcohol... Link
-
ResearchGate. Synthesis of 2‐aryl quinoline derivatives starting from 2‐aminobenzyl alcohols and methyl ketones. Link
-
ACS Publications. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Link
-
BenchChem. A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Link
-
ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. Link
-
ScienceMadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Link
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Reduction of the nitro group in Methyl 5-bromo-2-nitrobenzoate to an amine
An In-Depth Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate via Nitro Group Reduction
Introduction: The Strategic Importance of Nitro Group Reduction
The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. This reduction is not merely a functional group interconversion; it fundamentally alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amine.[1] This electronic reversal unlocks diverse synthetic pathways for building complex molecular architectures.
Methyl 2-amino-5-bromobenzoate is a valuable bifunctional building block. The amine and ester moieties, along with the bromine atom, provide three distinct points for subsequent chemical modification, making it a key intermediate in the synthesis of pharmaceuticals, such as FabH inhibitors and PqsD quorum sensing inhibitors for Pseudomonas aeruginosa, as well as various heterocyclic compounds.[2][3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reduction of Methyl 5-bromo-2-nitrobenzoate. We will explore the mechanistic underpinnings of prevalent methodologies, offer a comparative analysis to guide experimental design, and provide detailed, field-proven protocols for two highly effective methods.
Comparative Analysis of Reduction Methodologies
The choice of a reduction method is critical and depends on factors such as substrate functional group tolerance, scalability, safety considerations, and cost. For this compound, the key challenges are to achieve high conversion of the nitro group while preserving the ester and the carbon-bromine bond. The three most relevant strategies are catalytic hydrogenation, metal-acid reductions, and reduction with sodium dithionite.
Catalytic Hydrogenation
This method is widely favored for its efficiency and clean reaction profile, typically yielding only water as a byproduct.[4] The reaction involves hydrogen gas (H₂) or a hydrogen donor in the presence of a heterogeneous metal catalyst.
-
Mechanism: The process is believed to follow the Haber-Lukashevich pathway, where the nitro compound is adsorbed onto the catalyst surface. The reaction proceeds through a stepwise reduction, involving nitroso and hydroxylamine intermediates, before yielding the final amine.[4][5]
-
Catalysts & Hydrogen Sources: Palladium on carbon (Pd/C) and Raney Nickel (Raney Ni) are the most common catalysts.[6][7] While highly effective, these catalysts can sometimes promote undesirable side reactions. For halogenated substrates like ours, dehalogenation is a significant risk, particularly with Pd/C.[8] Platinum-based catalysts (e.g., Pt/C) or the addition of inhibitors can sometimes mitigate this issue.[9] Hydrogen can be supplied as compressed H₂ gas or through catalytic transfer hydrogenation (CTH) using donors like ammonium formate, hydrazine, or cyclohexadiene, which can offer enhanced safety and selectivity.[9][10]
-
Advantages: High atom economy, clean byproducts (water), and the potential for catalyst recycling make it a "greener" option.[4][11]
-
Disadvantages: Requires specialized high-pressure equipment for H₂ gas. Hydrogen gas is highly flammable and forms explosive mixtures with air.[12][13] Catalysts, particularly Raney Ni and spent Pd/C, can be pyrophoric and must be handled with extreme care under an inert atmosphere or while wet.[4][14][15]
Metal-Mediated Reduction in Acid
Historically, this is one of the most robust methods for nitro group reduction. It employs a stoichiometric amount of a reducing metal in an acidic medium.
-
Mechanism: The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group. The resulting radical anion is protonated by the acid, and this sequence of electron transfer and protonation continues until the amine is formed.[4][16][17]
-
Reagents: The most common systems are iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) and tin(II) chloride in hydrochloric acid (SnCl₂/HCl).[1][18][19] Iron is often preferred due to its lower cost and environmental impact.[20]
-
Advantages: The reagents are inexpensive and readily available.[4] These methods generally exhibit excellent tolerance for other reducible functional groups that are stable to acid, such as esters and aryl halides.[21]
-
Disadvantages: The reaction is not atom-economical, requiring a large excess of metal. The workup is often cumbersome, involving neutralization and filtration to remove substantial quantities of metal salts, which also generates significant waste.[4][11][16]
Sodium Dithionite (Na₂S₂O₄) Reduction
Sodium dithionite (sodium hydrosulfite) offers a mild, metal-free alternative that is particularly valued for its chemoselectivity.[22]
-
Mechanism: In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻). This radical anion is the active reducing species, transferring electrons to the nitro group in a stepwise fashion to generate the amine.[22][23][24]
-
Advantages: Excellent chemoselectivity; it can selectively reduce a nitro group in the presence of halogens, esters, ketones, and aldehydes.[22] The reaction conditions are typically mild, and it avoids the use of flammable gases or precious metal catalysts.[25]
-
Disadvantages: The reaction is often run in a biphasic solvent system (e.g., water/ethyl acetate) and may require a phase-transfer catalyst for efficient reaction.[25] The workup involves liquid-liquid extraction.[22]
Data Presentation: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Metal/Acid Reduction (Fe/HCl) | Sodium Dithionite (Na₂S₂O₄) |
| Primary Reagents | H₂ gas, Pd/C catalyst | Iron powder, Hydrochloric acid | Sodium dithionite, Water |
| Typical Solvents | Methanol, Ethanol, Ethyl Acetate | Ethanol/Water, Acetic Acid | Dichloromethane/Water, Ethyl Acetate/Water |
| Temperature | Room Temperature to 60 °C | Room Temperature to Reflux | Room Temperature to 50 °C |
| Typical Reaction Time | 2 - 12 hours | 1 - 6 hours | 1 - 4 hours |
| Reported Yield (%) | >90% | >85% | >90% |
| Key Advantages | High efficiency, clean (water byproduct), catalyst is recyclable.[4][11] | Low reagent cost, excellent functional group tolerance (halides, esters).[4][21] | Excellent chemoselectivity, mild conditions, metal-free.[22][25] |
| Key Disadvantages | Flammable H₂ gas, pyrophoric catalyst, risk of dehalogenation.[4][14][15] | Stoichiometric metal use, cumbersome workup, significant metal salt waste.[4][16] | Requires aqueous system, workup involves extraction.[22] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. Researchers should always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol employs a balloon hydrogenation setup, which is common in a laboratory setting and avoids the need for a high-pressure reactor. Extreme caution must be exercised due to the use of flammable hydrogen and a pyrophoric catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (ACS grade or higher)
-
Celite® (diatomaceous earth)
-
Hydrogen gas (balloon)
-
Nitrogen gas (for inerting)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock for H₂ balloon
-
Septa
-
Nitrogen/vacuum manifold
-
Büchner funnel and filter flask
Safety Precautions:
-
Perform the entire procedure in a well-ventilated fume hood. [12][13]
-
Keep all flammable solvents away from the reaction setup, except what is necessary. [14]
-
Palladium on carbon is pyrophoric, especially after use. Never allow the dry catalyst to come into contact with air. [14][15] Always handle it as a wet slurry.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby. [15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[13]
Step-by-Step Procedure:
-
Catalyst Charging: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (0.05 eq by weight relative to the substrate). Causality: The catalyst is added first to allow for proper inerting of the vessel before adding flammable solvents.
-
Inerting the System: Seal the flask. Evacuate the flask carefully using the manifold and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6][14] Causality: Removing oxygen is critical to prevent the formation of an explosive mixture when hydrogen is introduced.[15]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol (approx. 10 mL per gram of substrate) via cannula or syringe. Begin stirring to create a slurry. Dissolve this compound (1.0 eq) in a minimal amount of methanol and add it to the flask.
-
Hydrogenation: Evacuate the nitrogen and backfill with hydrogen from a balloon. Repeat this cycle twice. Leave the final balloon of hydrogen attached to the flask via the gas inlet.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The consumption of hydrogen will be visually indicated by the deflation of the balloon, which can be refilled as needed. Note: It takes 3 molar equivalents of H₂ to reduce a nitro group.[14]
-
Reaction Quench and Catalyst Filtration: Once the reaction is complete, carefully evacuate the hydrogen atmosphere and purge the system with nitrogen three times.[12] Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel and wet it with methanol. Under a positive flow of nitrogen, filter the reaction mixture through the Celite pad. Wash the flask and the pad with additional methanol. Causality: Filtering through Celite prevents the fine, pyrophoric catalyst particles from passing through the filter paper and keeps the catalyst wet and safe to handle.[14]
-
Workup: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification & Characterization: The crude Methyl 2-amino-5-bromobenzoate can be purified by recrystallization (e.g., from ethanol/water) or column chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Protocol 2: Chemoselective Reduction with Sodium Dithionite (Na₂S₂O₄)
This protocol is an excellent alternative that avoids flammable gases and demonstrates high selectivity, preserving the bromo- and ester- functionalities.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄, 85% or higher purity)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethyl acetate (approx. 15 mL per gram of substrate).
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 eq) and sodium bicarbonate (3.0-4.0 eq) in deionized water (approx. 15 mL per gram of substrate). Causality: Sodium bicarbonate is added as a base to maintain a slightly alkaline pH, which can improve the stability and reducing power of the dithionite solution.
-
Reaction Execution: Add the aqueous dithionite solution to the stirred solution of the nitro compound. Heat the biphasic mixture to 40-50 °C and stir vigorously for 1-3 hours. Causality: Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.
-
Reaction Monitoring: Monitor the disappearance of the starting material (typically yellow) by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The formation of the aniline product, which is often UV-active, should be observed.
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[22]
-
Washing and Drying: Combine all organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Causality: The brine wash helps to remove residual water from the organic phase.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 2-amino-5-bromobenzoate. Confirm the structure and purity by NMR and MS analysis.
Visualizations
General Reaction Scheme
Caption: Reduction of this compound to the corresponding amine.
Catalytic Hydrogenation Workflow
Caption: Step-by-step workflow for the catalytic hydrogenation protocol.
Simplified Mechanism of Metal/Acid Reduction
Caption: Stepwise reduction of a nitro group via electron transfer and protonation.
References
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- Reduction of aromatic nitro compounds using Fe and HCl gives…. Allen.
- Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).
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- What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. ResearchGate. (2012).
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- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. (2021).
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- Nitro Reduction - Common Conditions.
- Reduction of the Nitro Group into Amines. Request PDF. ResearchGate.
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Application Notes and Protocols for Methyl 5-bromo-2-nitrobenzoate in Agrochemical Synthesis
Abstract
Methyl 5-bromo-2-nitrobenzoate is a pivotal intermediate in the synthesis of complex agrochemicals, offering a versatile scaffold for molecular elaboration. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a reactive bromine atom, and a methyl ester, allows for a sequence of controlled chemical transformations. This guide provides an in-depth analysis of its application, focusing on the synthesis of key building blocks for modern insecticides, particularly those in the anthranilic diamide class. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a workflow for its strategic use in multi-step synthetic pathways.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic carboxylic acid ester. The strategic placement of its functional groups makes it a valuable starting material for constructing more complex molecules, particularly in the agrochemical industry.[1] The key features that drive its utility are:
-
The Nitro Group (-NO₂): This strong electron-withdrawing group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[2][3] It also serves as a precursor to the crucial amine functionality, which is a common feature in many bioactive molecules. The conversion of the nitro group to an amine is typically a high-yielding and clean reaction.
-
The Bromo Group (-Br): The bromine atom is an excellent leaving group in SNAr reactions and is also a handle for a variety of powerful carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the introduction of diverse aryl or heteroaryl moieties.
-
The Methyl Ester Group (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing another point for molecular diversification.
The combination of these functional groups allows for a programmed sequence of reactions, where each group can be addressed selectively to build molecular complexity.
Core Application: Synthesis of the Anthranilamide Core for Diamide Insecticides
A prime example of the application of intermediates structurally related to this compound is in the synthesis of chlorantraniliprole, a widely used insecticide from the anthranilic diamide class.[7][8] The core of chlorantraniliprole is a substituted anthranilamide, specifically 2-amino-5-chloro-N,3-dimethylbenzamide. While not a direct one-step transformation, this compound serves as a conceptual blueprint for the synthesis of this key intermediate. The synthesis involves a series of fundamental organic transformations that mirror the reactivity of our title compound.
The overall synthetic strategy for chlorantraniliprole is a convergent synthesis, where two key fragments are prepared separately and then coupled.
Caption: Convergent synthesis pathway for Chlorantraniliprole.
Key Synthetic Transformations and Mechanistic Insights
The journey from a nitrobenzoate intermediate to a functionalized anthranilamide involves several key chemical reactions. Understanding the principles behind these steps is crucial for optimizing reaction conditions and troubleshooting.
Reduction of the Nitro Group
The conversion of the aromatic nitro group to an amine is a fundamental step. This is most commonly achieved through catalytic hydrogenation.
-
Causality of Experimental Choice: Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is often preferred due to its high efficiency, clean conversion, and the generation of water as the only byproduct. The reaction is typically carried out under a hydrogen atmosphere.[7]
Amide Bond Formation
The methyl ester of our starting material can be converted to an N-methyl amide. More commonly in large-scale synthesis, a carboxylic acid precursor is coupled with methylamine. This is a critical step in forming the final structure of many agrochemicals.
-
Mechanism: The carboxylic acid is first activated to make it more electrophilic. A common method is the use of a coupling agent like methanesulfonyl chloride. The acid reacts with methanesulfonyl chloride to form a mixed anhydride, which is a highly reactive intermediate. A base, such as 3-picoline, is used to neutralize the HCl generated during this step. The activated acid is then susceptible to nucleophilic attack by methylamine to form the stable amide bond.[8][9]
Sources
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 5-bromo-2-nitrobenzoate
Introduction: The Strategic Value of Methyl 5-bromo-2-nitrobenzoate in Heterocyclic Synthesis
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis is a cornerstone of modern medicinal and materials chemistry. This compound is a particularly valuable and versatile starting material for constructing a variety of fused heterocyclic systems. Its strategic arrangement of functional groups—an ester, a nitro group, and a bromine atom—allows for a programmed, stepwise elaboration into complex molecular architectures.
The electron-withdrawing nitro group powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the C1 position (bearing the eventual leaving group after ester hydrolysis/amidation) and influences the regioselectivity of other transformations. The bromine atom at C5 serves as a robust handle for palladium-catalyzed cross-coupling reactions , enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Finally, the nitro group itself can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to forge the heterocyclic ring.
This guide provides an in-depth exploration of these synthetic strategies, complete with detailed, field-proven protocols designed for researchers and drug development professionals. We will elucidate the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving reliable and reproducible results.
Overview of Synthetic Pathways
This compound can be funneled into several distinct classes of heterocyclic compounds through three primary synthetic manifolds. The choice of pathway depends on the desired heterocyclic core and the available downstream reaction partners.
Sources
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 5-bromo-2-nitrobenzoate
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Methyl 5-bromo-2-nitrobenzoate in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is of significant interest due to the strategic placement of its functional groups, which allows for the regioselective synthesis of a wide array of complex organic molecules. We will delve into the underlying mechanistic principles, provide validated, step-by-step protocols for substitution with various nucleophiles, and offer practical guidance on reaction monitoring, product characterization, and troubleshooting. The ultimate aim is to empower chemists to leverage this substrate effectively in their synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.
The Strategic Advantage of this compound in SNAr Chemistry
This compound is a powerful substrate for nucleophilic aromatic substitution (SNAr) due to its specific electronic architecture. The aromatic ring is "activated" towards nucleophilic attack by the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a methyl ester group (-COOCH₃).
Causality of Activation:
-
Nitro Group (-NO₂): Positioned ortho to the bromine leaving group, the nitro group is a potent activating group. Through resonance and inductive effects, it withdraws electron density from the aromatic ring, making the carbon atom attached to the bromine highly electrophilic and susceptible to attack by a nucleophile.[1][2]
-
Methyl Ester Group (-COOCH₃): Located para to the bromine, the methyl ester also contributes to the electron deficiency of the ring, further enhancing its reactivity.
This dual activation facilitates the displacement of the bromide—a good leaving group—by a wide range of nucleophiles under relatively mild conditions.[3] The resulting substituted 2-nitrobenzoate derivatives are valuable intermediates, as the nitro group can be readily reduced to an amine, providing a synthetic handle for further diversification, a common strategy in the development of pharmaceutical agents.[4][5]
The SNAr Mechanism: A Stepwise Addition-Elimination Pathway
The SNAr reaction does not proceed in a single concerted step like an SN2 reaction. Instead, it follows a two-step addition-elimination mechanism.[1][6][7]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine. This step is typically the rate-determining step of the reaction.[1][8] The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[6]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by delocalization across the aromatic system and, crucially, onto the oxygen atoms of the ortho nitro group.[2][6] This resonance stabilization lowers the activation energy of the initial attack.
-
Rearomatization: In the final, rapid step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
Diagram: The Addition-Elimination Mechanism of SNAr
Caption: General mechanism of the SNAr reaction.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles.
Protocol 1: Amination with a Secondary Amine (Piperidine)
This procedure outlines the synthesis of Methyl 5-(piperidin-1-yl)-2-nitrobenzoate. The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the reactants and facilitates the reaction, which often requires elevated temperatures to proceed at a reasonable rate.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Add DMF to achieve a substrate concentration of approximately 0.5 M.
-
Add piperidine (2.2 eq) to the suspension. The excess amine acts as both a reactant and helps to drive the reaction to completion.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting material typically occurs within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: O-Alkylation with Sodium Methoxide
This protocol describes the synthesis of Methyl 5-methoxy-2-nitrobenzoate. Anhydrous conditions are critical for this reaction, as the presence of water can lead to hydrolysis of the ester and inactivation of the methoxide nucleophile.[9]
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.
-
Slowly add the sodium methoxide solution to the solution of the starting material at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
-
The resulting crude product, Methyl 5-methoxy-2-nitrobenzoate, can be purified by recrystallization or column chromatography.[10][11]
-
Protocol 3: S-Thiolation with a Thiol (Thiophenol)
This protocol details the synthesis of Methyl 5-(phenylthio)-2-nitrobenzoate. Thiols are potent nucleophiles, and these reactions often proceed readily at room temperature. A mild base is used to deprotonate the thiol in situ, generating the more nucleophilic thiolate anion.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add thiophenol (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by a wash with 1M HCl to remove any unreacted base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography to afford the pure thioether.
-
Experimental Workflow and Characterization
A systematic approach to reaction setup, monitoring, and product analysis is essential for successful synthesis.
Diagram: General Experimental Workflow
Caption: From reaction setup to final product analysis.
Product Characterization
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. A typical mobile phase for these compounds is a mixture of hexanes and ethyl acetate. The product spot should have a different Rf value than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. Key diagnostic signals include the disappearance of the proton signal adjacent to the bromine and the appearance of new signals corresponding to the introduced nucleophile.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution. The isotopic pattern of bromine in the starting material will be absent in the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. The characteristic symmetric and asymmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹) should be present in both the reactant and the product.
Data Summary and Expected Outcomes
The following table summarizes typical conditions and expected outcomes for the SNAr reactions described. Yields are representative and can vary based on reaction scale and purity of reagents.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Product Name |
| Piperidine | K₂CO₃ | DMF | 90 | 4-8 | 85-95 | Methyl 5-(piperidin-1-yl)-2-nitrobenzoate |
| Sodium Methoxide | - | MeOH | 65 | 2-4 | 90-98 | Methyl 5-methoxy-2-nitrobenzoate[10] |
| Thiophenol | K₂CO₃ | ACN | 25 | 1-3 | 88-96 | Methyl 5-(phenylthio)-2-nitrobenzoate |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient temperature.2. Inactive nucleophile (e.g., moisture for alkoxides).3. Insufficiently strong base (for thiols/amines). | 1. Increase reaction temperature.2. Use anhydrous solvents and fresh reagents.3. Switch to a stronger base (e.g., NaH for thiols, DBU for amines). |
| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry of nucleophile is too low. | 1. Extend the reaction time.2. Increase the equivalents of the nucleophile. |
| Formation of Side Products | 1. Hydrolysis of the ester group (if water is present).2. Reaction at other positions (unlikely for this substrate).3. Over-reaction or decomposition at high temperatures. | 1. Ensure strictly anhydrous conditions.2. Lower the reaction temperature and extend the reaction time.3. Perform a careful purification by column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound is an irritant. Avoid inhalation and contact with skin and eyes.
-
Many organic solvents (DMF, ACN, MeOH, DCM) are flammable and toxic. Handle with care.
-
Sodium methoxide is corrosive and reacts violently with water. Handle under an inert atmosphere.
-
Thiophenol has a strong, unpleasant odor and is toxic. Use in a fume hood and quench any residual reagent with bleach.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]
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Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-amino-2-nitrobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-5-nitrobenzoate. Retrieved from [Link]
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Pires, D., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals (Basel). Retrieved from [Link]
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Gallastegi, A., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
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Pearson. (n.d.). When the following compound is treated with sodium methoxide in m.... Retrieved from [Link]
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Kilanowski, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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Alvarez, B., et al. (2003). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Chemical Research in Toxicology. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]
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Filo. (2025, October 1). When 5-Bromohex-2-ene is treated with sodium methoxide (NaOCH_{3}) in met.... Retrieved from [Link]
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PubMed. (1997). Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. Retrieved from [Link]
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ResearchGate. (2017, January 6). (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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PubMed. (n.d.). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). Retrieved from [Link]
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PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]
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PubMed Central. (n.d.). Alternative products in the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups. Retrieved from [Link]
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ResearchGate. (2019, October 6). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved from [Link]
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ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 5-bromo-2-nitrobenzoate in the Synthesis of Pharmaceutical Scaffolds
Introduction: The Versatility of a Trifunctional Building Block
Methyl 5-bromo-2-nitrobenzoate is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional groups: the methyl ester, the nitro group, and the bromine atom. The powerful electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity, primarily by activating the benzene ring for nucleophilic aromatic substitution (SNAr) at the bromine-substituted C-5 position[1][2][3]. This activation allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
Furthermore, the nitro group can be readily and selectively reduced to a primary amine, a critical transformation for constructing nitrogen-containing heterocycles. The methyl ester provides an additional handle for modification, such as hydrolysis to a carboxylic acid or amidation. This combination of functionalities makes this compound an ideal starting material for the synthesis of complex pharmaceutical intermediates, particularly substituted benzimidazoles, which form the core of numerous approved drugs[4][5][6].
This guide provides detailed protocols and scientific rationale for the use of this compound in a multi-step synthesis of a 6-bromo-1-alkyl-1,3-dihydro-2H-benzimidazol-2-one scaffold, a privileged structure in drug discovery.
Part 1: Key Synthetic Transformations & Mechanisms
The synthetic utility of this compound is centered on three primary transformations. The sequence of these reactions can be tailored to achieve the desired molecular architecture.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine at C-5 is susceptible to displacement by nucleophiles. The reaction proceeds via a resonance-stabilized carbanion intermediate (a Meisenheimer complex), which is stabilized by the ortho-nitro group[2][3]. This allows for the formation of C-N, C-O, or C-S bonds.
-
Nitro Group Reduction: The nitro group is efficiently reduced to an aniline derivative. The choice of reducing agent is critical to ensure compatibility with other functional groups. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂)[7][8]. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields[9].
-
Cyclization: The generation of a 1,2-disubstituted benzene ring, typically an o-phenylenediamine derivative, enables intramolecular cyclization to form heterocyclic systems. The formation of a benzimidazol-2-one from an o-phenylenediamine using a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) is a robust and widely used method[10].
Visualization of the SNAr Mechanism
The key initial step involves the activation of the C-Br bond by the ortho-nitro group, facilitating nucleophilic attack.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Part 2: Case Study - Synthesis of a 6-Bromo-1-benzyl-1,3-dihydro-2H-benzimidazol-2-one
This multi-step synthesis exemplifies the strategic application of this compound to construct a valuable pharmaceutical scaffold.
Overall Synthetic Workflow
Caption: Workflow for Benzimidazol-2-one Synthesis.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Nucleophilic Aromatic Substitution with Benzylamine
-
Principle: The bromine atom at C-5 is displaced by benzylamine in an SNAr reaction. A non-nucleophilic base is used to neutralize the HBr formed. A polar aprotic solvent is required to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
| Parameter | Value | Rationale |
| Reactants | ||
| This compound | 1.0 eq. | Starting material. |
| Benzylamine | 1.2 eq. | Nucleophile; slight excess ensures complete consumption of the starting material. |
| Potassium Carbonate (K₂CO₃) | 2.0 eq. | Base to scavenge the HBr byproduct, driving the reaction to completion. |
| Solvent & Conditions | ||
| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent, ideal for SNAr reactions. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 4-8 hours | Typical duration; monitor by TLC for completion. |
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0 eq.) and anhydrous DMF (approx. 0.2 M concentration).
-
Add benzylamine (1.2 eq.) to the stirring suspension.
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A yellow solid will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual DMF.
-
Dry the product, Methyl 4-(benzylamino)-5-bromo-2-nitrobenzoate, under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Step 2: Reduction of the Nitro Group
-
Principle: The nitro group is selectively reduced to a primary amine via catalytic hydrogenation. Palladium on carbon is a highly efficient catalyst for this transformation. Methanol is an excellent solvent as it readily dissolves the substrate and the product aniline is typically soluble.
| Parameter | Value | Rationale |
| Reactants | ||
| Step 1 Product | 1.0 eq. | Substrate for reduction. |
| Palladium on Carbon (10% Pd/C) | 5-10 mol% | Heterogeneous catalyst for hydrogenation. |
| Solvent & Conditions | ||
| Solvent | Methanol (MeOH) or Ethyl Acetate | Protic solvent that facilitates the reaction. |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | The reducing agent. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temp. |
| Reaction Time | 2-6 hours | Monitor by TLC until starting material is consumed. |
Protocol:
-
In a flask suitable for hydrogenation, dissolve the product from Step 1 (1.0 eq.) in methanol (approx. 0.1 M).
-
Carefully add 10% Pd/C catalyst (5-10 mol%) under a nitrogen or argon atmosphere.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the suspension vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC. The product, an aniline, will be more polar than the starting nitro compound.
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Methyl 2-amino-4-(benzylamino)-5-bromobenzoate, which often appears as a dark oil or solid. This product is often used directly in the next step due to its potential instability to air and light.
Alternative Reduction Method: Reduction using Tin(II) chloride (SnCl₂) in a solvent like ethyl acetate or ethanol is also effective, though the workup is more complex due to the formation of tin salts[8][11].
Step 3: Cyclization to form Benzimidazol-2-one
-
Principle: The resulting o-phenylenediamine derivative is cyclized using 1,1'-Carbonyldiimidazole (CDI). CDI acts as a safe and effective phosgene equivalent, reacting with the two amino groups to form the cyclic urea structure of the benzimidazol-2-one[10].
| Parameter | Value | Rationale |
| Reactants | ||
| Step 2 Product | 1.0 eq. | The diamine precursor. |
| 1,1'-Carbonyldiimidazole (CDI) | 1.1-1.5 eq. | Carbonyl source for cyclization. A slight excess ensures full conversion. |
| Solvent & Conditions | ||
| Solvent | Tetrahydrofuran (THF) | Anhydrous aprotic solvent that dissolves reactants and does not interfere. |
| Temperature | Room Temperature to Reflux (65 °C) | The reaction often proceeds at room temp but may require heating to go to completion. |
| Reaction Time | 1-4 hours | Monitor by TLC for the formation of the product. |
Protocol:
-
Dissolve the crude diamine from Step 2 (1.0 eq.) in anhydrous THF (approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Add CDI (1.2 eq.) portion-wise to the solution at room temperature. Gas evolution (CO₂) may be observed.
-
Stir the reaction at room temperature for 1-2 hours. If TLC indicates incomplete reaction, heat the mixture to reflux for an additional 1-2 hours.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove any unreacted imidazole, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 6-Bromo-1-benzyl-1,3-dihydro-2H-benzimidazol-2-one, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield a pure solid.
Conclusion
This compound is a powerful synthetic intermediate whose functional groups can be manipulated in a controlled and sequential manner. The protocols detailed herein demonstrate a reliable pathway to construct the benzimidazol-2-one core, a scaffold of significant interest in pharmaceutical development. By leveraging fundamental reactions such as nucleophilic aromatic substitution, nitro group reduction, and CDI-mediated cyclization, researchers can efficiently access complex molecular architectures from this versatile starting material. The principles and procedures outlined in this guide are broadly applicable and can be adapted for the synthesis of a diverse library of drug-like molecules.
References
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Perillo, I. A., & Lamdan, S. (1979). 1,1'-Carbonyldiimidazole as a cyclizing agent for o-phenylenediamines. Journal of Heterocyclic Chemistry, 16(2), 261-264. Available at: [Link]
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Dahmani, S., et al. (2011). 1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1773. Available at: [Link]
-
Scribd. (n.d.). Benzimidazole (Synthesis). Available at: [Link]
-
Al-Masoudi, N. A., et al. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2033-2038. Available at: [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride. Available at: [Link]
-
Ghanbari, M. M., & Jarrahpour, A. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 24(17), 3069. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Pundovska, S., et al. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science, 2(6), 13-17. Available at: [Link]
-
Klapötke, T. M., et al. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 23(10), 2635. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Available at: [Link]
-
Li, Y., et al. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Catalysts, 13(12), 1509. Available at: [Link]
-
Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). Available at: [Link]
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Application Notes and Protocols for the Functionalization of the Aromatic Ring of Methyl 5-bromo-2-nitrobenzoate
Introduction
Methyl 5-bromo-2-nitrobenzoate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its aromatic ring is endowed with three distinct functional handles: a bromine atom, a nitro group, and a methyl ester. The electron-withdrawing nature of the nitro and methyl ester groups significantly influences the reactivity of the aromatic ring, making the bromine atom an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.[2][3] Furthermore, the strong activation provided by the ortho-nitro group renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6]
This guide provides a comprehensive overview of key strategies for the functionalization of this compound, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices to empower researchers to not only replicate but also adapt these methods for their specific synthetic challenges.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] For this compound, the electron-deficient nature of the aryl bromide enhances its reactivity towards oxidative addition to a Pd(0) center, a key step in many catalytic cycles.[2][9]
A. Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryl Synthesis)
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by coupling an organoboron reagent with an organic halide.[7][10] This reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[7][11]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is often more practical and efficient. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Ligand: Triphenylphosphine (PPh₃) is a common choice, but for more challenging couplings, bulkier, more electron-rich phosphine ligands like SPhos or XPhos can improve reaction rates and yields.
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of Methyl 5-phenyl-2-nitrobenzoate
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 mmol, 260 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[7][13]
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Standard, commercially available Pd(0) catalyst. |
| Base | K₂CO₃ (2.0 equiv.) | Common, effective base for Suzuki couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good solvent system for dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
B. Sonogashira Coupling: For C-C Bond Formation (Alkynylation)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is typically co-catalyzed by palladium and copper salts.[14]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst.
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] Copper-free versions of the Sonogashira coupling exist but may require specific ligands or conditions.[16][17]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and also acts as a solvent.
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Detailed Protocol: Synthesis of Methyl 5-((trimethylsilyl)ethynyl)-2-nitrobenzoate
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 260 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL). Add (trimethylsilyl)acetylene (1.5 mmol, 0.21 mL) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Workup: Remove the solvent under reduced pressure. Add water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (hexane/ethyl acetate) to afford the desired alkynylated product.
C. Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[8][18]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are often necessary to facilitate the reductive elimination step, which forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases are generally ineffective.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.
Detailed Protocol: Synthesis of Methyl 5-(phenylamino)-2-nitrobenzoate
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add to a Schlenk tube Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 260 mg) and aniline (1.2 mmol, 0.11 mL).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath. Stir for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the arylamine product.
II. Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group, positioned ortho to the bromine atom, significantly activates the aromatic ring towards nucleophilic attack.[4][5] This allows for the displacement of the bromide by a variety of nucleophiles via an addition-elimination mechanism, known as SNAr.[6][20]
Mechanism: The SNAr Addition-Elimination Pathway
The SNAr reaction proceeds in two steps:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][20][21] The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate.[4]
-
Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring and forming the final product.[6]
Sources
- 1. This compound | C8H6BrNO4 | CID 17750359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Collection - Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Organic Letters - Figshare [acs.figshare.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Unlocking New Frontiers in Material Science: A Guide to the Derivatization of Methyl 5-bromo-2-nitrobenzoate
Introduction: The Strategic Value of Methyl 5-bromo-2-nitrobenzoate in Advanced Material Synthesis
This compound is a strategically functionalized aromatic building block with significant potential for the synthesis of novel organic materials. Its unique substitution pattern, featuring a bromo group, a nitro group, and a methyl ester, offers a versatile platform for a variety of cross-coupling and functional group transformations. This application note provides a comprehensive guide for researchers, chemists, and material scientists on the derivatization of this compound, with a focus on creating functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The bromine atom at the 5-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or vinyl substituents to construct extended π-conjugated systems. The nitro group at the 2-position can be readily reduced to an amino group, which can then be further functionalized or utilized as a key component in hole-transporting materials. The methyl ester provides an additional site for modification, such as hydrolysis to the corresponding carboxylic acid for anchoring to surfaces or further coupling reactions. This trifecta of reactive sites allows for a modular and highly tunable approach to material design.
Core Derivatization Strategies: Suzuki-Miyaura and Buchwald-Hartwig Couplings
Two of the most powerful and versatile methods for the derivatization of this compound are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These palladium-catalyzed transformations are foundational in modern organic synthesis and are particularly well-suited for the construction of the complex aromatic structures required for advanced materials.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for π-Conjugated Systems
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of this compound, this reaction is instrumental in extending the π-conjugation of the aromatic core, a critical factor for tuning the electronic and photophysical properties of organic materials.
Causality Behind Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling.
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly employed. The choice of catalyst can influence reaction rates and yields.
-
Ligand: Phosphine ligands, like triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and facilitate the catalytic cycle. The steric and electronic properties of the ligand can be tuned to optimize the reaction.
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the organoboron species for transmetalation. The choice of base can affect the reaction's compatibility with other functional groups.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Synthesis of Methyl 5-aryl-2-nitrobenzoate Derivatives
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Reagent | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | |
| Arylboronic Acid | 1.2 mmol | 1.2 | |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 | Handle under inert atmosphere. |
| Na₂CO₃ (2M aq. solution) | 2.0 mL | 4.0 | |
| Toluene | 10 mL | - | Degas before use. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and the aqueous Na₂CO₃ solution (2.0 mL).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methyl 5-aryl-2-nitrobenzoate derivative.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds for Hole-Transporting Materials
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which is particularly valuable for synthesizing hole-transporting materials (HTMs) used in perovskite solar cells and OLEDs.[2][3][4] By coupling an amine with an aryl halide, this reaction allows for the introduction of nitrogen-containing moieties that can facilitate efficient hole injection and transport.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.
-
Catalyst: Palladium complexes, such as Pd(OAc)₂ or Pd₂(dba)₃, are common precursors.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often essential for achieving high yields and broad substrate scope. These ligands promote the reductive elimination step of the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Sources
Application Notes & Protocols: Methyl 5-bromo-2-nitrobenzoate as a Versatile Scaffold for the Synthesis of Bioactive Molecules
For: Researchers, medicinal chemists, and drug development professionals.
Abstract
Methyl 5-bromo-2-nitrobenzoate is a trifunctional chemical scaffold of significant utility in modern medicinal chemistry. Its strategic arrangement of a methyl ester, a nitro group, and a bromine atom on a benzene ring provides three distinct and orthogonally reactive sites. This allows for a modular and systematic approach to building complex molecular architectures. This guide provides an in-depth exploration of the core synthetic transformations involving this starting material and presents detailed, step-by-step protocols for the synthesis of key bioactive scaffolds, such as those found in novel kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4][5] The protocols are designed to be self-validating, with explanations for experimental choices, expected outcomes, and troubleshooting advice.
The Strategic Value of this compound
The power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed in a controlled, sequential manner.
-
The C5-Bromo Group: This site is an ideal handle for palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups through carbon-carbon (e.g., Suzuki-Miyaura) or carbon-nitrogen (e.g., Buchwald-Hartwig) bond-forming reactions.[6][7] This position is often used to build the core structure of the target molecule or to introduce moieties that interact with specific pockets in a biological target.
-
The C2-Nitro Group: The nitro group is a powerful electron-withdrawing group, but its primary synthetic value is as a masked amine. It is stable to many reaction conditions used to functionalize the C5-bromo position and can be selectively reduced to an aniline at a later stage.[8] This resulting amino group is a key nucleophile for subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.
-
The C1-Methyl Ester: The ester group offers another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or reduced to a primary alcohol. While less commonly modified in the initial steps, it provides a valuable option for late-stage functionalization to modulate properties like solubility and cell permeability.
This orthogonal reactivity allows chemists to design convergent and highly efficient synthetic routes, minimizing protecting group manipulations and maximizing molecular diversity.
Step 1: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 5-(4-methoxyphenyl)-2-nitrobenzoate.
Protocol:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with Argon gas three times.
-
Add a 4:1 mixture of 1,4-Dioxane and Water (0.1 M concentration relative to the starting material).
-
Degas the resulting suspension by bubbling Argon through it for 20 minutes.
-
Under a positive flow of Argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). [6]6. Heat the reaction mixture to 90 °C and stir vigorously for 6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature and dilute with 50 mL of Ethyl Acetate.
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the product.
Data Table: Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 260.04 | 10.0 | 1.0 | 2.60 g |
| 4-Methoxyphenylboronic acid | 151.96 | 12.0 | 1.2 | 1.82 g |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 25.0 | 2.5 | 2.65 g |
| Pd(PPh₃)₄ | 1155.56 | 0.5 | 0.05 | 578 mg |
| 1,4-Dioxane / H₂O (4:1) | - | - | - | 100 mL |
Expected Results:
-
Yield: 80-90%
-
Appearance: Pale yellow solid.
-
Validation: Successful coupling is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, less polar spot. LC-MS analysis should show the correct mass for the product.
Step 2: Nitro Group Reduction
Objective: To synthesize Methyl 2-amino-5-(4-methoxyphenyl)benzoate.
Protocol:
-
To a 250 mL round-bottom flask, add the product from Step 1 (1.0 eq), iron powder (5.0 eq), and ammonium chloride (NH₄Cl, 4.0 eq).
-
Add a 3:1 mixture of Ethanol and Water (0.1 M concentration).
-
Heat the suspension to reflux (approx. 85 °C) and stir vigorously for 2 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow nitro-compound.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with Ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add 50 mL of water and extract the product with Ethyl Acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate to yield the product. The product is often pure enough for the next step without further purification.
Data Table: Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| Intermediate 1 | 287.26 | 8.0 | 1.0 | 2.30 g |
| Iron Powder (Fe) | 55.85 | 40.0 | 5.0 | 2.23 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 32.0 | 4.0 | 1.71 g |
| Ethanol / H₂O (3:1) | - | - | - | 80 mL |
Expected Results:
-
Yield: 90-98%
-
Appearance: Off-white or light brown solid.
-
Validation: A significant shift to a more polar spot on TLC. The characteristic IR stretches for the nitro group (~1520, 1340 cm⁻¹) should disappear, and new N-H stretches should appear (~3300-3500 cm⁻¹).
Step 3: Amide Coupling
Objective: To synthesize the final benzamide scaffold.
Protocol:
-
Dissolve the amine from Step 2 (1.0 eq) in Dichloromethane (DCM, 0.2 M).
-
Add Pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add cyclopropanecarbonyl chloride (1.1 eq) dropwise via syringe over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Upon completion, dilute the reaction with 30 mL of DCM.
-
Wash the organic layer with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography or recrystallization to obtain the final product.
Data Table: Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| Intermediate 2 | 257.29 | 7.2 | 1.0 | 1.85 g |
| Cyclopropanecarbonyl chloride | 104.54 | 7.9 | 1.1 | 0.83 g (0.73 mL) |
| Pyridine | 79.10 | 10.8 | 1.5 | 0.85 g (0.87 mL) |
| Dichloromethane (DCM) | - | - | - | 36 mL |
Expected Results:
-
Yield: 85-95%
-
Appearance: White crystalline solid.
-
Validation: ¹H NMR spectroscopy will confirm the presence of the cyclopropyl protons and the amide N-H proton. LC-MS will show the expected molecular ion peak.
Application Protocol 2: Synthesis of a Diaryl-Amine Scaffold
This protocol demonstrates an alternative strategy, initiating the synthesis with a Buchwald-Hartwig amination to construct a C-N bond.
Step 1: Buchwald-Hartwig Amination
Objective: To synthesize Methyl 2-nitro-5-(phenylamino)benzoate.
Protocol:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and Sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous Toluene (0.2 M) followed by Aniline (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool to room temperature, dilute with Ethyl Acetate, and filter through Celite®.
-
Concentrate the filtrate and purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate) to afford the diaryl-amine product.
Data Table: Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| This compound | 260.04 | 5.0 | 1.0 | 1.30 g |
| Aniline | 93.13 | 6.0 | 1.2 | 0.56 g (0.55 mL) |
| Sodium tert-butoxide | 96.10 | 7.0 | 1.4 | 673 mg |
| Pd₂(dba)₃ | 915.72 | 0.05 | 0.01 | 46 mg |
| XPhos | 476.63 | 0.15 | 0.03 | 71 mg |
| Toluene | - | - | - | 25 mL |
Expected Results:
-
Yield: 75-85%
-
Appearance: Orange or red solid.
-
Validation: LC-MS analysis will confirm the desired product mass. ¹H NMR will show signals corresponding to both aromatic rings.
Step 2: Nitro Group Reduction with Tin(II) Chloride
Objective: To synthesize Methyl 2-amino-5-(phenylamino)benzoate.
Protocol:
-
Dissolve the nitro-compound from Step 1 (1.0 eq) in Ethyl Acetate (0.15 M) in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in one portion.
-
Heat the mixture to 70 °C and stir for 3 hours.
-
Cool the reaction to room temperature and carefully pour it into a saturated sodium bicarbonate solution, stirring until gas evolution ceases.
-
Filter the resulting suspension through Celite®, washing the pad with Ethyl Acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with more Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.
Data Table: Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| Intermediate 3 | 272.26 | 4.0 | 1.0 | 1.09 g |
| SnCl₂·2H₂O | 225.63 | 16.0 | 4.0 | 3.61 g |
| Ethyl Acetate | - | - | - | 27 mL |
Expected Results:
-
Yield: 80-90%
-
Appearance: Light tan solid.
-
Validation: Disappearance of the starting material's intense color is a strong visual indicator. LC-MS and NMR spectroscopy will confirm the structure of the diamine product.
References
- Vertex Pharmaceuticals Incorporated. (n.d.). High Quality Methyl 2-Bromo-5-nitrobenzoate CAS 6942-36-5 for Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Journal of Applicable Chemistry. (n.d.). A new reagent for selective reduction of nitro group.
- Patil, S., et al. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
- ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- PMC - NIH. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- BenchChem. (2025, November). Comparative Analysis of Kinase Inhibitors Derived from a 6-Bromo-N,N-dimethylpyridazin-3-amine Scaffold.
- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- PubMed Central. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
- NIH. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
- MDPI. (n.d.). Compounds from Natural Sources as Protein Kinase Inhibitors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds from Natural Sources as Protein Kinase Inhibitors [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Common side products in the Suzuki coupling of Methyl 5-bromo-2-nitrobenzoate
Last Updated: January 12, 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, when applied to electronically complex substrates such as Methyl 5-bromo-2-nitrobenzoate, researchers can encounter a unique set of challenges leading to the formation of undesired side products. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the aryl bromide, making careful optimization of reaction conditions paramount.[4][5]
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation. We will delve into the mechanistic origins of common side products and offer field-proven strategies to minimize their formation, thereby improving the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound sluggish or failing to go to completion?
A1: The reactivity of this compound in Suzuki couplings is a balance of opposing electronic effects. While the electron-withdrawing nitro and ester groups activate the aryl bromide towards oxidative addition, they can also slow down the reductive elimination step.[5][6] If your reaction is not proceeding as expected, consider the following:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands such as those of the Buchwald-type (e.g., SPhos, XPhos) can be highly effective.[6][7][8] These ligands promote both oxidative addition and reductive elimination.
-
Base Selection: The base plays a crucial role in the transmetalation step. While common bases like potassium carbonate are often a good starting point, for challenging couplings, stronger bases like cesium carbonate or potassium phosphate may be necessary.[7][8][9]
-
Solvent Choice: The solvent must be able to dissolve all reaction components. Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[4][10]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine and plus a hydrogen. What is this and how can I prevent it?
A2: This byproduct is Methyl 2-nitrobenzoate, the result of a side reaction called protodebromination (also referred to as dehalogenation).[4][11] In this process, the aryl bromide is reduced, replacing the bromine atom with a hydrogen atom.
To minimize protodebromination:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2] Oxygen can participate in side reactions that lead to the formation of hydride species responsible for dehalogenation.
-
Optimize the Base: Some bases can act as hydride sources. If protodebromination is a major issue, consider switching to a non-hydridic base like potassium phosphate or cesium carbonate.[9]
-
Control Reaction Temperature: High temperatures can sometimes favor dehalogenation pathways.[9][11] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Q3: My crude reaction mixture shows a significant peak corresponding to the homocoupling of my boronic acid. What causes this and what are the solutions?
A3: The formation of a biaryl product derived from two molecules of your boronic acid is known as homocoupling .[2][12] This side reaction is often promoted by the presence of oxygen.[4][13]
Strategies to suppress homocoupling:
-
Rigorous Degassing: As with protodebromination, ensuring an oxygen-free environment is the most critical step to prevent homocoupling.[12][13]
-
Use a slight excess of the boronic acid: While seemingly counterintuitive, using a small excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.
-
Palladium(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a precatalyst can be beneficial. The presence of Pd(II) species at the start of the reaction can promote homocoupling.[4]
Troubleshooting Guide: Common Side Products
This section provides a more detailed look at the common side products encountered in the Suzuki coupling of this compound, their mechanistic origins, and targeted solutions.
Issue 1: Formation of Methyl 2-nitrobenzoate (Protodebromination)
The replacement of the bromine atom with a hydrogen is a frequent and frustrating side reaction.
Mechanistic Insight
Protodebromination can occur through several pathways. One common mechanism involves the formation of a palladium-hydride species, which can then undergo reductive elimination with the aryl group to yield the dehalogenated product.[4] The source of the hydride can be the base, solvent, or impurities in the reaction mixture.
Visualizing the Competing Pathways
Caption: Competing pathways of desired cross-coupling and protodebromination.
Troubleshooting and Optimization Protocol
| Parameter | Recommendation | Rationale |
| Atmosphere | Use Schlenk techniques or a glovebox. Degas solvents by sparging with argon for 30-60 minutes. | Minimizes oxygen which can lead to palladium black formation and hydride-generating side reactions. |
| Base | Screen weaker, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[9] | Stronger, more nucleophilic bases can sometimes act as hydride donors. |
| Solvent | Ensure anhydrous solvents are used. Add activated molecular sieves (3Å or 4Å) to the reaction. | Water can be a proton source for protodeboronation, which can indirectly lead to dehalogenation pathways.[9] |
| Temperature | Attempt the reaction at a lower temperature (e.g., 60-80 °C) before increasing. | Higher temperatures can accelerate the rate of decomposition pathways relative to the desired coupling.[9] |
Issue 2: Formation of Biaryl from Boronic Acid (Homocoupling)
The dimerization of the boronic acid coupling partner is another common side reaction that consumes valuable starting material.
Mechanistic Insight
Homocoupling is often initiated by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[4][13] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product.
Visualizing the Homocoupling Pathway
Caption: Mechanistic pathway for oxygen-induced homocoupling of boronic acids.
Experimental Protocol for Minimizing Homocoupling
Objective: To perform a Suzuki coupling of this compound with Phenylboronic acid under conditions that minimize homocoupling.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Phenylboronic acid, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of Argon.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. Available at: [Link]
-
ResearchGate. (2015). Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
MDPI. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Available at: [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. Available at: [Link]
-
ChemRxiv. (2023). Autonomous Optimization of Discrete Reaction Parameters: Mono- Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura. Available at: [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
Chemistry Stack Exchange. (2014). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Heck Reactions with Methyl 5-bromo-2-nitrobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you improve the yield and efficiency of Heck reactions involving the challenging substrate, Methyl 5-bromo-2-nitrobenzoate. As your Senior Application Scientist, I've designed this resource to be a practical, field-proven guide that goes beyond simple protocols to explain the "why" behind the experimental choices.
Troubleshooting Guide: Common Issues and Solutions
Researchers often face challenges when working with electron-deficient aryl halides like this compound in the Heck-Mizoroki reaction. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the C-Br bond. Here, we address common problems and provide actionable solutions.
Issue 1: Low or No Conversion of this compound
A lack of conversion is a frequent hurdle. This typically points to issues with the catalytic system's activity or stability.
Root Cause Analysis and Solutions:
-
Inadequate Catalyst Activity: The electron-withdrawing nitro group can make the oxidative addition of the aryl bromide to the Pd(0) center slower than for electron-rich aryl halides.
-
Solution 1: Choice of Palladium Precursor and Ligand. For electron-deficient bromides, a more electron-rich and less sterically hindered phosphine ligand can enhance the rate of oxidative addition. Consider switching from triphenylphosphine (PPh₃) to a more electron-donating ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or a bulky biarylphosphine ligand such as XPhos or SPhos, which are known to stabilize the active catalytic species and promote oxidative addition. Palladium(II) precursors like Pd(OAc)₂ are commonly used and are reduced in situ to the active Pd(0) species.
-
Solution 2: Catalyst Loading. While a typical catalyst loading is 1-5 mol%, for challenging substrates, increasing the loading to 5-10 mol% can sometimes improve conversion rates. However, this should be a last resort due to cost and potential for increased side reactions.
-
-
Catalyst Deactivation: The active Pd(0) species can be prone to decomposition, especially at elevated temperatures.
-
Solution: Ligand-to-Palladium Ratio. Ensure an adequate excess of the phosphine ligand (typically 2-4 equivalents per palladium atom) is used to stabilize the catalyst and prevent the formation of palladium black, an inactive form of palladium.
-
-
Incorrect Base or Solvent: The base plays a crucial role in the Heck reaction, regenerating the Pd(0) catalyst in the final step of the catalytic cycle. The solvent influences the solubility of the reactants and the stability of the catalytic species.
-
Solution: Base and Solvent Selection. For polar substrates like this compound, polar aprotic solvents such as DMF, DMAc, or NMP are often effective. The choice of base is also critical. An inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point. Organic bases like triethylamine (NEt₃) can also be effective, but their pKa should be considered to ensure they are strong enough to deprotonate the intermediate.
-
Issue 2: Formation of Significant Side Products
The appearance of side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Mitigation Strategies:
-
Homocoupling of the Aryl Halide: This side reaction can occur, especially at high temperatures or with certain catalyst systems.
-
Solution: Temperature Control. Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can minimize homocoupling.
-
Solution: Ligand Choice. Bulky ligands can sometimes suppress homocoupling by disfavoring the transmetalation step that leads to this side product.
-
-
Isomerization of the Alkene: The double bond in the product can migrate, leading to a mixture of isomers.
-
Solution: Reaction Time and Temperature. Minimizing the reaction time and temperature can reduce the extent of alkene isomerization. Once the starting material is consumed (as monitored by TLC or LC-MS), the reaction should be promptly worked up.
-
Issue 3: Difficulty in Product Isolation and Purification
The polarity of the product, due to the nitro and ester groups, can present challenges during workup and purification.
Strategies for Effective Purification:
-
Workup Procedure: A standard aqueous workup is typically employed. If the product has some solubility in water, back-extraction of the aqueous layer with the organic solvent can improve recovery.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective in separating the product from starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is the Heck reaction with this compound so challenging?
A1: The primary challenge lies in the electronic properties of the substrate. The strong electron-withdrawing nitro group deactivates the aryl bromide towards oxidative addition to the Pd(0) catalyst. This is the rate-limiting step in many Heck catalytic cycles. Therefore, a more reactive catalyst system is often required compared to what would be used for an electron-rich aryl bromide.
Q2: What is the optimal catalyst system for this reaction?
A2: There is no single "best" catalyst system, as the optimal choice can depend on the specific alkene coupling partner. However, a good starting point for electron-deficient aryl bromides is a palladium(II) acetate (Pd(OAc)₂) precursor with a phosphine ligand. For challenging substrates like this, more sophisticated ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or Herrmann's palladacycle catalysts have shown high efficacy.
Q3: Can I use a different palladium source, like Pd/C?
A3: While Pd/C is a heterogeneous catalyst that can be used in some Heck reactions, it is often less effective for electron-deficient aryl bromides and can require higher temperatures, which may lead to more side products. Homogeneous palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ generally offer better reactivity and selectivity for this type of substrate.
Q4: How do I choose the right base for my reaction?
A4: The base is crucial for the deprotonation of the intermediate and regeneration of the catalyst. For polar substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often good choices due to their solubility in polar aprotic solvents. Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can also be used. The strength of the base should be sufficient to facilitate the reaction without causing unwanted side reactions.
Q5: What is the role of the solvent in the Heck reaction?
A5: The solvent must dissolve the reactants and the catalyst system. For polar substrates like this compound, polar aprotic solvents like DMF, DMAc, NMP, or acetonitrile are generally preferred. These solvents help to stabilize the charged intermediates in the catalytic cycle.
Experimental Protocols
General Procedure for a Heck Reaction with this compound
This protocol provides a starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yielding Heck reactions.
References
-
Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]
-
Title: The Heck Mizoroki Cross-Coupling Reaction: Its Renaissance in Synthesis Source: Chemical Reviews URL: [Link]
Technical Support Center: Purification of Methyl 5-bromo-2-nitrobenzoate by Recrystallization
Welcome to the technical support center for the purification of Methyl 5-bromo-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. Here, we synthesize fundamental principles with practical, field-proven insights to help you navigate the nuances of this purification technique.
Introduction to Recrystallization
Recrystallization is a critical technique for the purification of solid organic compounds, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] The process relies on the differential solubility of a compound in a hot versus a cold solvent.[4][5] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound forms crystals of high purity, leaving impurities behind in the solution (mother liquor).[2][5] The success of this technique is highly dependent on the choice of solvent and the careful control of experimental conditions.[4][6]
Experimental Protocol: Recrystallization of this compound
This protocol is a comprehensive guide for the recrystallization of this compound, based on established principles for the purification of aromatic nitro compounds.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Methanol, or a mixed solvent system like Ethanol/Water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
-
Spatula
Step-by-Step Procedure:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4][6] Based on the polar nature of the ester and nitro groups, alcohols like ethanol or methanol are good starting points.[7][8] A mixed solvent system, such as ethanol-water, can also be effective.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle stirring.[9] Continue to add small portions of the hot solvent until the solid just dissolves.[10] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration step is required. This should be done quickly to prevent premature crystallization in the funnel.[11]
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[3][4] Slow cooling is essential for the formation of large, pure crystals.[4] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5][9]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.[12] The melting point of the dried crystals can be determined to assess purity. The melting point of a similar compound, Methyl 2-bromo-5-nitrobenzoate, is reported as 79-81 °C, which can serve as a reference point.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A1: This is a common problem that can arise from several factors:
-
Too much solvent: This is the most frequent cause of crystallization failure.[13] If an excess of solvent was used, the solution may not be supersaturated upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again. You can test for saturation by dipping a glass rod in the solution and allowing the solvent to evaporate; a solid residue indicates a saturated solution.[14]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[13]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9][13]
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[1][3][13]
-
Q2: The product has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[14] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.[13]
-
Solution 1: Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[13][14]
-
Solution 2: Modify the Solvent System: If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (in this case, ethanol) to the hot solution before cooling.[14]
-
Solution 3: Slower Cooling: Insulate the flask to encourage very slow cooling. This can be achieved by placing the flask in a warm water bath and allowing both to cool to room temperature together.[11]
Q3: The recrystallization resulted in a very low yield. What went wrong?
A3: A poor yield can be disappointing, but it is often preventable. The primary causes include:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain more of your compound in the mother liquor.[9][14]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.
-
Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can leave a significant amount of product in the solution.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[9]
Q4: The crystals formed very quickly and appear as a fine powder. Is this a problem?
A4: Rapid crystallization often traps impurities within the crystal lattice, which defeats the purpose of recrystallization.[14] The ideal crystal formation should occur slowly, over a period of about 15-20 minutes.[14]
-
Solution: If the crystals "crash out" of the solution too quickly, reheat the mixture to redissolve the solid. Add a small amount of extra solvent and allow the solution to cool more slowly.[14] Insulating the flask can help achieve a more gradual cooling rate.
Q5: My purified product is still colored. How can I remove colored impurities?
A5: Colored impurities can sometimes co-crystallize with the desired product.
-
Solution: Activated Charcoal: In many cases, colored impurities can be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[11] The colored molecules adsorb onto the surface of the charcoal, which is then removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your product.
Frequently Asked Questions (FAQs)
Q: How do I choose the best solvent for recrystallizing this compound?
A: The principle of "like dissolves like" is a good starting point.[5] this compound has polar functional groups (ester, nitro) and a larger, less polar aromatic ring. Therefore, solvents of intermediate polarity are often a good choice.
-
Single Solvents: Alcohols like ethanol or methanol are often effective for compounds of this type.[7][10]
-
Mixed Solvents: A solvent pair, such as ethanol and water, can be very effective.[6] The compound should be soluble in one solvent (ethanol) and less soluble in the other (water). You would dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes cloudy (the point of saturation), then add a drop or two of hot ethanol to redissolve the precipitate before cooling.[5]
A summary of common recrystallization solvents is provided in the table below.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds, but may have low solubility for this specific molecule. |
| Methanol | High | 65 | A common choice for polar to moderately polar compounds.[7] |
| Ethanol | High | 78 | Often a good first choice for compounds like nitrobenzoates.[8][15] |
| Acetone | Medium | 56 | Can be a good solvent, but its low boiling point may limit the solubility difference. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for compounds of intermediate polarity. |
| Toluene | Low | 111 | May be suitable if the compound is less polar than anticipated. |
| Hexane | Low | 69 | Generally too nonpolar for this compound, but could be used as an anti-solvent.[8] |
Q: What is the purpose of using a minimum amount of solvent?
A: Using the minimum amount of boiling solvent to dissolve the crude product is crucial for achieving a good recovery.[9] The goal is to create a solution that is saturated with the desired compound at a high temperature. As the solution cools, the solubility decreases, and the compound will crystallize out. If too much solvent is used, the solution will not be saturated upon cooling, and much of the product will remain dissolved in the mother liquor, leading to a poor yield.[14]
Q: Why is slow cooling important?
A: Slow cooling allows for the formation of large, well-ordered crystals.[4] This process is selective, and impurity molecules are typically excluded from the growing crystal lattice. Rapid cooling causes the solid to precipitate quickly, trapping impurities and leading to a less pure product.[14]
Visualizing the Process
Recrystallization Workflow
A schematic overview of the recrystallization process.
Troubleshooting Logic
A decision-making diagram for common recrystallization problems.
References
- Sathee, J.
- Crystalliz
- Gilbert, J. C., & Martin, S. F. (n.d.).
- MH Chem. (2022, July 8).
- (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Chung, W. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Recrystalliz
- Methyl 5-bromo-2-nitrobenzo
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Methyl 2-bromo-5-nitrobenzo
- Lab Procedure: Recrystalliz
- Methyl 5-bromo-2-methyl-3-nitrobenzo
- Solvent Choice. University of York Chemistry Teaching Labs.
- (2025, August 20).
- Recrystallization and Crystalliz
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- 6942-36-5(Methyl 2-bromo-5-nitrobenzo
- Methyl 2-Bromo-5-nitrobenzo
- Methyl 2-Bromo-5-nitrobenzo
- Recrystalliz
- Recrystalliz
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Professor Boebinger. (2020, March 25).
- Methyl 5-Bromo-2-methyl-3-nitrobenzo
- 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure.
- 2-(Bromomethyl)-3-nitrobenzoic acid methyl ester | 98475-07-1 | FB19253. Biosynth.
- 3-Bromo-4-nitrobenzoic acid methyl ester. Chem-Impex.
- Nitration of methyl benzoate | Resource.
- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
- (2022, May 11).
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- UML Organic Chemistry Teaching Labs. (2019, January 3).
- 1492040-87-5 | Methyl 5-bromo-3-hydroxy-2-methylbenzoate | Fluorin
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- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
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- 12. shyzchem.com [shyzchem.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Solvent Selection and Troubleshooting for the Recrystallization of Methyl 5-bromo-2-nitrobenzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for selecting the optimal solvent and troubleshooting common issues encountered during the recrystallization of Methyl 5-bromo-2-nitrobenzoate. Our approach is grounded in fundamental chemical principles and validated by practical, field-proven experience to ensure the highest purity and yield.
Section 1: Foundational Knowledge: Understanding Your Compound
Before any purification, a thorough understanding of the target molecule's properties is essential. This compound is a substituted aromatic compound whose physical characteristics dictate the conditions for its successful recrystallization.
| Property | Details | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [2] |
| Molecular Weight | 260.04 g/mol | [2] |
| Appearance | White to light yellow crystalline powder/solid | [3][4] |
| Melting Point | 79-83 °C | [3][5] |
| General Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [5] |
The presence of a polar nitro group (-NO₂) and a methyl ester (-COOCH₃) functional group, combined with a larger, less polar brominated benzene ring, classifies this compound as having intermediate polarity. Its relatively low melting point of approximately 81°C is a critical parameter that must be considered when selecting a solvent to avoid "oiling out."
Section 2: FAQs - Core Principles of Solvent Selection
This section addresses the fundamental questions that form the basis of a logical and effective solvent selection strategy.
Q1: What are the defining characteristics of an ideal recrystallization solvent?
An ideal solvent is one that creates a significant solubility differential with temperature.[6] The core criteria are:
-
High Solute Solubility at High Temperatures: The solvent must completely dissolve the compound to be purified when heated to at or near its boiling point.[7] This ensures that a saturated solution can be created.
-
Low Solute Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, allowing it to crystallize out of the solution, leaving impurities behind.[8]
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the solute (in this case, <81°C) to prevent the compound from melting in the hot solvent and separating as an oil rather than crystallizing.[9]
-
Inertness: The solvent must not react chemically with the compound being purified.[7]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals after filtration.[7]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot gravity filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[8]
Q2: How does the polarity of this compound guide solvent choice?
The principle of "like dissolves like" is a foundational concept in chemistry.[8] A solvent with a polarity similar to the solute will generally dissolve it well. However, for recrystallization, a perfect polarity match is often counterproductive, as it can lead to high solubility even at room temperature, resulting in poor recovery.[8]
For this compound, which has both polar (nitro, ester) and non-polar (bromobenzene ring) features, solvents of intermediate polarity are excellent starting points. Highly polar solvents like water may not dissolve it well even when hot, while highly non-polar solvents like hexanes might not dissolve it at all. Alcohols, such as methanol and ethanol, often provide the right balance for aromatic nitro compounds.[10]
Section 3: A Practical Workflow for Solvent Selection
A systematic approach is crucial to efficiently identify the optimal solvent or solvent system. The following workflow provides a logical decision-making process.
Caption: Workflow for selecting a recrystallization solvent.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note if the solid dissolves completely. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[6]
-
For solvents that did not dissolve the solid at room temperature, heat the test tube in a water or sand bath until the solvent boils gently. Continue adding the solvent dropwise until the solid just dissolves.
-
If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the tube with a glass rod just below the liquid surface to induce crystallization.[11]
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the quantity and quality of the crystals formed. A good solvent will produce a significant amount of crystalline solid.
Data Summary: Candidate Solvents
The table below summarizes promising solvents and their relevant properties for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity | Suitability Analysis |
| Methanol | 65 | Polar | Excellent Candidate. Boiling point is well below the solute's melting point, reducing the risk of oiling out. Its polarity is suitable for many aromatic nitro compounds.[12] |
| Ethanol | 78 | Polar | Excellent Candidate. Similar to methanol, but its slightly higher boiling point is still safely below the solute's melting point. Often a first choice for compounds of this type. |
| Isopropanol | 82.5 | Polar | Use with Caution. The boiling point is very close to the solute's melting point (~81°C). This presents a high risk of oiling out.[9] |
| Ethyl Acetate | 77 | Intermediate | Good Candidate. Known to dissolve the compound.[5] Its boiling point is suitable. May be a good choice if alcohols prove too polar. |
| Water | 100 | Very Polar | Poor Single Solvent. Unlikely to dissolve the non-polar aromatic portion of the molecule, even when hot. May be suitable as an anti-solvent in a mixed pair. |
| Heptane/Hexane | 98 / 69 | Non-polar | Poor Single Solvent. Unlikely to dissolve the polar functional groups. May be useful as an anti-solvent. |
Q3: When and why should I use a mixed-solvent system?
A mixed-solvent system, or solvent pair, is employed when no single solvent meets all the criteria for a good recrystallization.[13] This typically occurs when one solvent ("the good solvent") dissolves the compound too well even when cold, and another solvent ("the bad solvent" or anti-solvent) does not dissolve it at all.
Procedure for a Mixed-Solvent System (e.g., Ethanol/Water):
-
Dissolve the crude solid in the minimum amount of the "good" solvent (Ethanol) at its boiling point.
-
While the solution is still hot, add the "bad" solvent (Water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the "good" solvent (Ethanol) until the solution becomes clear again.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
Section 4: Troubleshooting Guide
Q4: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the saturated solution's temperature is above the solute's melting point.[9] The compound separates as a liquid instead of a solid crystal lattice.
-
Cause: The boiling point of your solvent may be too high (e.g., Isopropanol). The solution may be too concentrated, causing saturation to occur at a temperature above 81°C.
-
Solution 1: Re-heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature. Allow it to cool very slowly.[14]
-
Solution 2: If the problem persists, recover the crude compound by evaporating the solvent and attempt the recrystallization again with a lower-boiling-point solvent (e.g., switch from Isopropanol to Methanol).[14]
Q5: I've cooled the solution, but no crystals have formed. What went wrong?
This is a common issue that can arise from two primary causes: using too much solvent or supersaturation.[11][14]
-
Cause 1: Too Much Solvent: The solution is not saturated enough for crystals to form.
-
Solution: Gently boil off some of the solvent in a fume hood to increase the concentration, then attempt to cool the solution again.[14]
-
-
Cause 2: Supersaturation: The solution contains more dissolved solute than it theoretically should, and crystallization requires an initiation event.
-
Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges provide nucleation sites for crystal growth.[15]
-
Solution B (Seeding): Add a tiny "seed" crystal of the pure compound to the solution. This acts as a template for further crystallization.[15]
-
Q6: My final yield is very low. How can I improve it?
A low yield indicates that a significant amount of your product was lost during the process.
-
Possible Causes & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent will result in a significant portion of your product remaining in the cold mother liquor.[11] Ensure you are using the minimum volume required for dissolution.
-
Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled in an ice bath will leave product behind.
-
Rinsing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for rinsing.[11]
-
Q7: My product is still impure after recrystallization. What's next?
If the melting point is still broad or low, or if the product retains a significant color, further purification may be needed.
-
Solution 1 (Second Recrystallization): Simply repeat the recrystallization process. The purity of the crystals generally increases with each successive recrystallization, although some product loss is inevitable.
-
Solution 2 (Decolorizing Carbon): If the impurity is a colored compound, it can often be removed by adding a small amount of activated decolorizing carbon (e.g., Norit) to the hot solution before filtration.[13] Add the carbon to the hot (but not boiling) solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities before cooling.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Ohlone College. (n.d.). Recrystallization1. Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemWhat. (n.d.). Methyl 2-bromo-5-nitrobenzoate CAS#: 6942-36-5. Retrieved from [Link]
-
Journal of the American Chemical Society. (1953). The Preparation of p-Bromophenacyl Esters and the Characterization of p-Bromophenacyl Formate. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of bromo acids and esters.
- Google Patents. (n.d.). Preparation method for bromo-ester-containing compounds.
Sources
- 1. This compound | C8H6BrNO4 | CID 17750359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-Bromo-5-nitrobenzoate | C8H6BrNO4 | CID 245494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-Bromo-5-nitrobenzoate | 6942-36-5 | TCI AMERICA [tcichemicals.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 6942-36-5 CAS MSDS (Methyl 2-bromo-5-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. edu.rsc.org [edu.rsc.org]
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- 8. Recrystallization [wiredchemist.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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- 12. m.youtube.com [m.youtube.com]
- 13. Home Page [chem.ualberta.ca]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chemoselective Reduction of Methyl 5-bromo-2-nitrobenzoate
Welcome to the technical support resource for the selective reduction of Methyl 5-bromo-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuanced challenge of reducing an aromatic nitro group while preserving a valuable carbon-bromine bond. Here, we synthesize established chemical principles with field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Preventing Dehalogenation
This section directly addresses the most common and critical issue encountered during the reduction of this compound: the undesired cleavage of the C-Br bond (dehalogenation).
Q1: My catalytic hydrogenation with Pd/C is leading to significant amounts of Methyl 2-aminobenzoate (dehalogenated product). How can I fix this?
A1: This is a classic problem. Palladium on carbon (Pd/C) is a highly active catalyst that is notorious for promoting hydrodehalogenation, especially with aryl bromides and iodides.[1][2] The catalytic cycle for hydrogenation on palladium surfaces can readily facilitate the cleavage of the C-Br bond.
Immediate Corrective Actions:
-
Switch Your Catalyst: The most reliable solution is to move away from palladium-based catalysts for this specific transformation. Raney Nickel is often a better choice as it is less prone to causing dehalogenation of aromatic halides.[2]
-
Consider Transfer Hydrogenation: Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexene with Pd/C, can sometimes offer better selectivity.[3][4] However, careful optimization of the hydrogen donor and reaction conditions is crucial to avoid dehalogenation.[1]
-
Employ a Poisoned or Modified Catalyst: If you must use a platinum-group metal, a sulfided platinum on carbon (Pt/C) catalyst can be highly selective for nitro group reduction while preserving halogens.[1] The sulfur acts as a catalyst poison, selectively inhibiting the sites responsible for dehalogenation.[5]
Q2: I want to avoid catalytic hydrogenation altogether. What are the most reliable non-catalytic methods to reduce the nitro group without losing the bromine?
A2: Excellent question. Several stoichiometric reducing agents are well-known for their high chemoselectivity in reducing nitroarenes without affecting aryl halides.
Recommended Non-Catalytic Reagents:
-
Tin(II) Chloride (SnCl₂): This is a classic and mild method for the selective reduction of aromatic nitro groups to anilines.[2][6] It is highly reliable for substrates with sensitive functional groups like halogens.[7] The reaction is typically carried out in an acidic medium, such as with hydrochloric acid.
-
Iron (Fe) in Acidic Media: The use of iron powder with an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) is a robust, economical, and highly chemoselective method.[1][8] This system shows excellent tolerance for a wide range of functional groups, including aryl halides.[9]
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a metal-free alternative for nitro group reduction under mild conditions.[10][11] It is particularly valued for its high chemoselectivity and tolerance of various functional groups, including halogens.[10][12]
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism that leads to dehalogenation during catalytic hydrogenation?
A: Hydrodehalogenation on a catalyst surface like Pd/C involves the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis of the resulting metal-aryl intermediate. This process cleaves the carbon-halogen bond. The presence of an electron-donating group, like the newly formed amine, can sometimes enhance the rate of this unwanted side reaction.[13]
Q: Can I use sodium borohydride (NaBH₄) for this reduction?
A: Sodium borohydride by itself is generally not strong enough to reduce an aromatic nitro group under standard conditions.[14] However, its reactivity can be enhanced by the addition of a transition metal salt, such as iron(II) chloride (FeCl₂). The NaBH₄/FeCl₂ system has been shown to be effective for the selective reduction of nitroarenes in the presence of other reducible groups.[15]
Q: Are there any "green" or more sustainable options for this reduction?
A: Yes, several approaches align with the principles of green chemistry. Iron-catalyzed reductions are advantageous due to the low cost and low toxicity of iron.[9][16] Using a recyclable heterogeneous catalyst, such as V₂O₅/TiO₂, has also been reported for the selective reduction of nitroarenes, avoiding stoichiometric metal hydrides.[17] Catalytic transfer hydrogenation can also be considered "greener" as it avoids the use of high-pressure hydrogen gas.[13][18]
Q: How can I monitor the reaction to check for dehalogenation?
A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: You can run the starting material, the desired product (Methyl 5-bromo-2-aminobenzoate), and the dehalogenated byproduct (Methyl 2-aminobenzoate) on the same plate to get reference Rf values. This allows for a quick qualitative assessment of the reaction progress and selectivity.
-
LC-MS: This is a more quantitative method. It will allow you to clearly distinguish between the starting material, product, and byproduct based on their retention times and mass-to-charge ratios, giving you an accurate measure of conversion and selectivity.
Troubleshooting Logic Workflow
Below is a DOT script for a diagram illustrating the decision-making process when encountering dehalogenation.
Caption: Troubleshooting workflow for preventing dehalogenation.
Recommended Reagent Comparison
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| Fe / HCl or NH₄Cl | Fe powder, EtOH/H₂O, reflux | Economical, highly chemoselective, robust.[1][8] | Heterogeneous reaction, acidic workup required. |
| SnCl₂·2H₂O / HCl | EtOH or EtOAc, reflux | Mild, highly selective, homogenous reaction.[1][2][6] | Stoichiometric tin waste, acidic conditions. |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic (e.g., DCM/H₂O) or aqueous MeOH, RT to reflux | Metal-free, mild, good functional group tolerance.[10][11] | Can require phase transfer catalyst, aqueous workup. |
| Raney Nickel / H₂ | H₂ gas (balloon or Parr shaker), EtOH or MeOH, RT | Effective for nitro reduction, less prone to dehalogenation than Pd/C.[2] | Pyrophoric catalyst, requires handling of H₂ gas.[4] |
| Sulfided Pt/C / H₂ | H₂ gas, various solvents, RT | Highly selective for nitro groups over halogens.[1] | Specialized catalyst, requires H₂ gas. |
Detailed Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride
This protocol is a robust and cost-effective method that is highly selective for the nitro group.
Materials:
-
This compound
-
Iron powder (fine grade, ~325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add ethanol and water in a 4:1 ratio (e.g., 20 mL EtOH and 5 mL H₂O for 1 g of starting material).
-
Add ammonium chloride (4.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot suspension through a pad of Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Reduction using Tin(II) Chloride Dihydrate
This is a classic, mild, and reliable method for achieving high chemoselectivity.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (EtOAc) or Ethanol (EtOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask with a magnetic stirrer.
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (around 70-80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Mechanism & Theory: Selectivity in Nitro Reduction vs. Dehalogenation
The desired reaction is the 6-electron reduction of the nitro group to an amine. The undesired side reaction is the 2-electron reductive cleavage of the C-Br bond. The choice of reductant dictates which pathway is favored.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 12. aragen.com [aragen.com]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jsynthchem.com [jsynthchem.com]
- 15. d-nb.info [d-nb.info]
- 16. Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in Methyl 5-bromo-2-nitrobenzoate by NMR Spectroscopy
Welcome to the technical support guide for the analysis of Methyl 5-bromo-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity of your analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: In deuterochloroform (CDCl₃), the aromatic protons of this compound typically appear as a multiplet or distinct signals between δ 7.0 and 8.5 ppm. The methyl ester protons will present as a singlet around δ 3.9 ppm. It's important to note that the exact chemical shifts can be influenced by solvent, concentration, and temperature.
Q2: I see unexpected peaks in my ¹H NMR spectrum. What could they be?
A2: Unexpected peaks often arise from impurities, which can include residual starting materials, byproducts from the synthesis, or common laboratory contaminants. Potential impurities in a synthesis of this compound could include regioisomers (like Methyl 2-bromo-5-nitrobenzoate), unreacted starting materials, or hydrolysis products such as 5-bromo-2-nitrobenzoic acid.
Q3: How can I differentiate between regioisomers using NMR?
A3: Regioisomers will have distinct NMR spectra due to the different electronic environments of the protons. The coupling patterns and chemical shifts of the aromatic protons will vary significantly between isomers. For instance, the splitting pattern of the aromatic protons in this compound will differ from that of Methyl 2-bromo-5-nitrobenzoate. A detailed analysis of the coupling constants (J-values) can help in definitive assignment.
Q4: My baseline is distorted. What is the cause and how can I fix it?
A4: A distorted baseline can be caused by several factors including poor shimming of the magnetic field, the presence of paramagnetic impurities, or a very concentrated sample.[1] To resolve this, ensure the sample is properly shimmed. If the problem persists, consider diluting the sample or filtering it to remove any particulate matter.
Troubleshooting Guide: From Spectrum to Solution
This guide provides a systematic approach to identifying and resolving common issues encountered during the NMR analysis of this compound.
Issue 1: Unidentified Peaks in the Aromatic Region (δ 7.0-8.5 ppm)
Possible Cause & Explanation:
-
Regioisomers: The nitration of brominated methyl benzoate can lead to the formation of different isomers. The electronic effects of the bromo and nitro groups direct the position of substitution, but side products can still form. For example, you might see signals from Methyl 2-bromo-5-nitrobenzoate or other isomers.
-
Starting Materials: Incomplete reaction can result in the presence of the starting material, methyl 3-bromobenzoate.
-
Hydrolysis: The ester can hydrolyze to the corresponding carboxylic acid, 5-bromo-2-nitrobenzoic acid, especially if there is moisture present.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown aromatic peaks.
Data Interpretation:
| Compound | Expected ¹H NMR Chemical Shifts (CDCl₃) |
| This compound | Aromatic Protons: Multiplet (δ 7.5-8.2 ppm), Methyl Protons: Singlet (δ ~3.9 ppm) |
| Methyl 2-bromo-5-nitrobenzoate | Aromatic Protons: Distinct signals around δ 8.49 (d), 8.22 (dd), 8.03 (d) ppm[2] |
| Methyl 3-bromobenzoate | Aromatic Protons: Multiplet (δ 7.2-8.0 ppm), Methyl Protons: Singlet (δ ~3.9 ppm) |
| 5-bromo-2-nitrobenzoic acid | Aromatic Protons: Similar to the ester but may be shifted, Carboxylic Acid Proton: Broad singlet (> δ 10 ppm) |
Issue 2: Unexpected Peaks in the Aliphatic Region (δ 0-5 ppm)
Possible Cause & Explanation:
-
Residual Solvents: Solvents used in the reaction or purification steps are common impurities. Examples include diethyl ether, ethyl acetate, hexane, or acetone.[3][4]
-
Grease: Contamination from glassware grease can appear as broad signals.
-
Water: The presence of water is common and its chemical shift is solvent-dependent.[5]
Troubleshooting Workflow:
Caption: Workflow for identifying unknown aliphatic peaks.
Data Interpretation:
| Impurity | ¹H NMR Chemical Shift (CDCl₃) | Multiplicity |
| Acetone | δ 2.17 ppm | Singlet |
| Diethyl Ether | δ 3.48 (q), 1.21 (t) ppm | Quartet, Triplet |
| Ethyl Acetate | δ 4.12 (q), 2.05 (s), 1.26 (t) ppm | Quartet, Singlet, Triplet |
| Hexane | δ 1.25, 0.88 ppm | Multiplet, Multiplet |
| Water | δ ~1.56 ppm (variable) | Singlet |
Note: Chemical shifts of solvent impurities are referenced from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Experimental Protocols
Best Practices for NMR Sample Preparation
To minimize contamination and ensure high-quality spectra, follow these steps:
-
Glassware: Use clean, dry NMR tubes and vials.[1] It is recommended to oven-dry glassware before use.
-
Solvent: Use a high-purity deuterated solvent.[6] Keep the solvent bottle tightly capped to prevent moisture absorption.[7]
-
Sample Preparation:
-
Weigh approximately 5-25 mg of your sample into a clean vial.[1]
-
Add about 0.6-0.7 mL of the deuterated solvent.[8]
-
Ensure the sample is fully dissolved. Gentle vortexing or warming can aid dissolution.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.[9]
-
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard that does not have signals overlapping with your compound of interest.
Protocol for D₂O Exchange
This technique is used to confirm the presence of exchangeable protons, such as those in water or carboxylic acids.
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it gently to mix.
-
Acquire a second ¹H NMR spectrum.
-
Peaks corresponding to exchangeable protons will decrease in intensity or disappear.
References
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
Sample Preparation. University of California, Riverside. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
PubChem. (n.d.). Methyl 2-bromo-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
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Optimizing reaction conditions for the nitration of methyl 5-bromobenzoate
Technical Support Center: Nitration of Methyl 5-Bromobenzoate
Welcome to the technical support center for the nitration of methyl 5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific electrophilic aromatic substitution reaction. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Section 1: Reaction Overview and Key Principles
The nitration of methyl 5-bromobenzoate is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the aromatic ring. The reaction is typically performed using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The Role of the Reagents
The combination of concentrated nitric and sulfuric acids generates the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2][3] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion.[1][2][4][5] This powerful electrophile is necessary to attack the electron-deficient aromatic ring of the substrate.[5][6]
Understanding Regioselectivity
The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring: the bromo group (-Br) and the methyl ester group (-COOCH₃).
-
Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.[7][8] The positions ortho and para to the ester are significantly deactivated, leaving the meta positions as the most likely sites for electrophilic attack.[9]
-
Bromo Group (-Br): This is also a deactivating group due to its inductive electron withdrawal. However, through resonance, it can donate lone-pair electron density to the ring, making it an ortho, para-director.
When both groups are present, their effects must be considered together. The ester group strongly deactivates the C1, C2, C4, and C6 positions. The bromine at C5 directs incoming electrophiles to the C2 and C4 positions. The position C2 is ortho to the bromine and meta to the ester, making it the most favorable site for nitration. Therefore, the major product expected is methyl 5-bromo-2-nitrobenzoate .
Section 2: Standard Experimental Protocol & Data
This section provides a reliable, step-by-step methodology for the nitration of methyl 5-bromobenzoate.
Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Substrate | Methyl 5-bromobenzoate | 1.0 equivalent |
| Nitrating Agent | Conc. HNO₃ (70%) | 1.1 - 1.5 equivalents |
| Catalyst/Solvent | Conc. H₂SO₄ (98%) | 3.0 - 5.0 equivalents |
| Temperature | 0°C to 10°C | Critical for preventing over-nitration and side reactions.[8][10][11] |
| Reaction Time | 30 - 90 minutes | Monitor by TLC until starting material is consumed. |
| Workup | Quenching on ice | Safely neutralizes excess acid and precipitates the product.[11][12] |
| Expected Yield | 75-90% | Varies based on scale and purity of reagents. |
Step-by-Step Protocol
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 1.2 equivalents of concentrated nitric acid to 4.0 equivalents of concentrated sulfuric acid with constant stirring. Crucially, add the nitric acid to the sulfuric acid . Maintain the temperature below 10°C throughout the addition.[8]
-
Substrate Preparation: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of methyl 5-bromobenzoate in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0°C in an ice bath.
-
Reaction Execution: Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate solution via the dropping funnel.[7] Carefully monitor the internal temperature, ensuring it does not exceed 10°C.[8] An exothermic reaction is expected.
-
Monitoring and Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[11][12] A solid precipitate should form.
-
Isolation: Isolate the crude product by vacuum filtration, washing the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product as a crystalline solid.[7][12]
Section 3: Visual Workflow and Mechanism
Experimental Workflow
The following diagram outlines the general laboratory procedure for the nitration reaction.
Caption: General experimental workflow for the nitration of methyl 5-bromobenzoate.
Reaction Mechanism
The mechanism involves the generation of the nitronium ion followed by electrophilic attack on the aromatic ring.
Caption: The three-step mechanism of electrophilic aromatic nitration.
Section 4: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experiment.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction performed at low temperatures?
-
A1: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature (0-10°C) is crucial for several reasons:
-
To Prevent Dinitration: At higher temperatures, the reaction becomes less selective, and a second nitro group can be added to the ring, forming dinitro- and even trinitro- byproducts.[10]
-
To Minimize Side Reactions: Elevated temperatures can promote oxidative side reactions caused by the strong nitric and sulfuric acid mixture, leading to lower yields and product impurities.
-
Safety: Controlling the exotherm prevents the reaction rate from accelerating uncontrollably, which could lead to a dangerous runaway reaction.[8]
-
Q2: My reaction is very slow or isn't starting. What are the common causes?
-
A2: Several factors can lead to low reactivity:
-
Reagent Quality: The most common issue is the concentration of your acids. Ensure you are using fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Water in the reaction mixture will prevent the formation of the necessary nitronium ion.[13]
-
Insufficient Mixing: If the substrate is not fully dissolved or the mixture is not being stirred efficiently, the reagents cannot interact effectively.
-
Temperature Too Low: While controlling the temperature is critical, operating significantly below 0°C can sometimes slow the reaction rate excessively. If TLC shows no conversion after 30 minutes, consider allowing the temperature to rise to 5-10°C.
-
Q3: My yield is low. Where could the product have been lost?
-
A3: Low yield can result from issues in the reaction or the workup phase:
-
Incomplete Reaction: As mentioned above, check your reagents and reaction time.
-
Loss During Workup: The product may have some solubility in the acidic aqueous layer or the wash solvents. Ensure the product fully precipitates when quenching on ice. When washing the crude solid, use ice-cold water and methanol to minimize dissolution.[11][12]
-
Loss During Recrystallization: Using too much hot solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling.[14] Always use the minimum amount of hot solvent required to dissolve the solid.
-
Q4: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
-
A4: Besides unreacted starting material, several side products can form:
-
Isomeric Products: While the 2-nitro isomer is major, small amounts of other isomers (e.g., methyl 5-bromo-3-nitrobenzoate) might form.
-
Dinitrated Products: If the temperature was not adequately controlled, dinitrated species could be present.[10]
-
Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the formation of various colored impurities.
-
Hydrolyzed Product: If the workup is prolonged or performed at high temperatures, the methyl ester could hydrolyze to the corresponding carboxylic acid (5-bromo-2-nitrobenzoic acid).
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common experimental problems.
Caption: A decision tree for troubleshooting common issues in the nitration experiment.
References
-
Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
-
Why is sulfuric acid used in aromatic nitration? - Quora. (2021, March 15). Quora. Retrieved January 8, 2026, from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Show More. (n.d.). Proprep. Retrieved January 8, 2026, from [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). WOU. Retrieved January 8, 2026, from [Link]
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Nitration of methyl benzoate | Resource. (n.d.). RSC Education. Retrieved January 8, 2026, from [Link]
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NITRATION OF METHYL BENZOATE. (n.d.). Palomar College. Retrieved January 8, 2026, from [Link]
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Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Aromatic 3a. Nitration of methylbenzoate. (2016, January 30). YouTube. Retrieved January 8, 2026, from [Link]
-
Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
- US4506089A - Preparation of methyl m-nitrobenzoate. (n.d.). Google Patents.
-
Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). (n.d.). Organic Chemistry Tutor. Retrieved January 8, 2026, from [Link]
-
Nitration of MethylBenzoate and Nitration of Bromobenzene. (2018, May 8). YouTube. Retrieved January 8, 2026, from [Link]
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). YouTube. Retrieved January 8, 2026, from [Link]
-
(PDF) Nitration of Methyl Benzoate. (2016, January 29). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 8, 2026, from [Link]
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Overcoming low reactivity of Methyl 5-bromo-2-nitrobenzoate in substitution reactions
Welcome to the technical support guide for Methyl 5-bromo-2-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile yet sometimes challenging building block. The unique electronic configuration of this molecule—featuring a potent electron-withdrawing nitro group and a deactivating ester, alongside a halogen leaving group—creates a nuanced reactivity profile. This guide provides in-depth, field-proven insights to help you overcome common hurdles in substitution reactions and optimize your synthetic outcomes.
Technical FAQs
This section addresses fundamental questions regarding the reactivity of this compound, providing the foundational knowledge needed to design successful experiments.
Question 1: Why is this compound often described as having "low reactivity" in substitution reactions?
Answer: The term "low reactivity" is context-dependent and can be misleading. The reactivity of the C-Br bond in this compound is dictated by the type of reaction being performed.
-
For Nucleophilic Aromatic Substitution (SNAr): The substrate is actually highly activated . The strong electron-withdrawing nitro group is positioned ortho to the bromine atom. This placement is ideal for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, which is a critical requirement for a facile SNAr reaction.[1][2][3] Therefore, for reactions with strong nucleophiles (e.g., alkoxides, thiolates, amines), this compound should be considered reactive.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The substrate can be considered deactivated or challenging . The rate-determining step for many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5] The electron-withdrawing nature of both the nitro and methyl ester groups lowers the electron density of the aromatic ring and the C-Br bond, making it less susceptible to attack by the electron-rich Pd(0) center.[4] This electronic deficiency impedes oxidative addition, necessitating specialized, highly active catalyst systems.
Question 2: What are the dominant electronic effects of the substituents, and how do they influence reactivity?
Answer: The reactivity of the aromatic ring is governed by the interplay of three substituents:
-
Nitro Group (-NO₂): This is a powerful deactivating group with a strong negative inductive (-I) and negative mesomeric (-M or -R) effect. Its placement ortho to the bromine is key. While it deactivates the ring towards electrophilic substitution, it strongly activates it for nucleophilic substitution by stabilizing the anionic intermediate.[6][7][8]
-
Methyl Ester Group (-CO₂Me): This is also a deactivating group, primarily through its -M and -I effects. Being meta to the bromine, its resonance effect on the reaction center is less pronounced than the nitro group's, but it contributes to the overall electron-poor nature of the ring.
-
Bromo Group (-Br): Halogens exhibit a dual effect: a deactivating -I effect and a weak activating +M (resonance) effect. In the context of substitution reactions, its primary role is that of a leaving group.
The cumulative effect is a highly electron-deficient aromatic ring, which is primed for SNAr but challenging for standard Pd-catalyzed cross-coupling reactions.
Question 3: For which substitution reactions is this substrate best suited, and what are the alternatives?
Answer:
-
Primary Recommendation: Nucleophilic Aromatic Substitution (SNAr). This is the most straightforward pathway for substituting the bromide. It is highly effective with strong, anionic nucleophiles and often proceeds under moderate conditions (e.g., heating in a polar aprotic solvent).[9][10]
-
Viable Alternative: Buchwald-Hartwig Amination. For C-N bond formation, particularly with less nucleophilic amines, the Buchwald-Hartwig reaction is an excellent and often more general alternative. Electron-deficient aryl bromides are typically very good substrates for modern Buchwald-Hartwig catalyst systems.[11][12][13]
-
Challenging but Feasible: Suzuki-Miyaura Coupling. For C-C bond formation, Suzuki coupling is possible but requires careful optimization. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Success hinges on using advanced catalyst systems featuring bulky, electron-rich ligands that can facilitate the difficult oxidative addition step.[5]
Troubleshooting Guide
This section provides practical, step-by-step solutions to specific problems you may encounter during your experiments.
Focus Area 1: Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction with an amine or alcohol nucleophile is slow, incomplete, or fails entirely.
This is a common issue when using neutral or weakly basic nucleophiles. The key is to enhance the nucleophilicity of the attacking species and ensure the reaction conditions favor the formation of the Meisenheimer complex.
-
Enhance Nucleophilicity: Neutral nucleophiles like alcohols or primary/secondary amines are often not potent enough to attack the electron-rich aromatic ring directly. They must be deprotonated to form the much more reactive anionic species (alkoxide or amide).
-
Causality: A strong base removes the acidic proton from your nucleophile, generating a high concentration of the active anionic form. Using a stoichiometric amount of a strong base like sodium hydride (NaH) for alcohols or a robust carbonate base like cesium carbonate (Cs₂CO₃) for amines is critical.[10]
-
-
Optimize the Solvent: The choice of solvent is paramount in SNAr reactions.
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF) are ideal because they effectively solvate the counter-cation (like Na⁺ or K⁺) but poorly solvate the anionic nucleophile.[9][14] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of attack on the aromatic ring. Protic solvents (e.g., ethanol) will form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.
-
-
Increase Thermal Energy: If conversion is still sluggish, increasing the temperature provides the necessary activation energy for the reaction to proceed. SNAr reactions often require heating to overcome the initial energy barrier of disrupting the ring's aromaticity.[6]
-
Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenol nucleophile (1.1 eq) and anhydrous DMSO (0.2 M).
-
Deprotonation: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Addition: Add this compound (1.0 eq) dissolved in a minimal amount of anhydrous DMSO.
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, and carefully quench by pouring it into ice-water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Focus Area 2: Suzuki-Miyaura Cross-Coupling
Problem: My Suzuki coupling reaction results in low yield, significant starting material recovery, or formation of a debrominated side product.
This is the most common failure mode and points directly to an inefficient oxidative addition step. The electron-poor nature of the aryl bromide requires a highly active catalyst.
| Symptom | Probable Cause | Recommended Solution |
| No reaction / SM recovered | Inactive catalyst system. Oxidative addition is failing. | Switch from basic catalysts (e.g., Pd(PPh₃)₄) to a modern system. Use a Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich ligand like SPhos , XPhos , or RuPhos . |
| Low yield, some product | Sub-optimal ligand or base. Transmetalation may be slow. | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions to prevent boronic acid decomposition.[4] |
| Debrominated side product | Reductive dehalogenation. | Ensure a rigorously inert atmosphere. This side reaction can be promoted by impurities or catalyst decomposition. A more active ligand can accelerate the desired catalytic cycle, outcompeting this pathway.[15] |
| Boronic acid decomposition | Protodeboronation. | Use KF or a carbonate base instead of hydroxides. Use a co-solvent system like dioxane/water (e.g., 4:1) rather than pure water.[4][16] |
The success of the reaction depends on efficiently navigating all three stages of the catalytic cycle. For this substrate, the challenge lies in Step 1.
-
Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol% with Pd(OAc)₂, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.[4]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 5:1, 0.1 M) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Workup & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Focus Area 3: Buchwald-Hartwig Amination
Problem: The SNAr reaction is not working for my sterically hindered or weakly nucleophilic amine. Is Buchwald-Hartwig a better option?
Answer: Absolutely. The Buchwald-Hartwig amination is often superior for constructing C-N bonds with challenging amines and is highly effective for electron-deficient aryl bromides like this one.[17] The mechanism does not rely on the nucleophilicity of the amine in the same way as SNAr.
| Parameter | Requirement | Rationale |
| Catalyst/Ligand | A highly active system is essential. Use a Pd pre-catalyst with a bulky biarylphosphine ligand (e.g., RuPhos , BrettPhos ).[18][19] | These ligands promote the crucial C-N reductive elimination step and stabilize the active Pd(0) species.[13] |
| Base | A strong, non-nucleophilic base is required. | The base's role is to deprotonate the amine after it has coordinated to the palladium center, not before. Sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are standard choices.[13][19] |
| Solvent | Anhydrous, non-protic solvents are necessary. | Toluene, dioxane, or THF are commonly used. Protic solvents will interfere with the strong base. |
| Atmosphere | A strictly inert atmosphere is critical. | The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxygen. |
-
Setup: In a glovebox or under a strong flow of Argon, add to a dry Schlenk tube the palladium pre-catalyst (e.g., RuPhos-G3, 2 mol%), this compound (1.0 eq), and the base (NaOtBu, 1.4 eq).
-
Reagent Addition: Add anhydrous toluene (0.1 M) followed by the amine (1.2 eq).
-
Reaction: Seal the tube and heat to 90-110 °C. Monitor the reaction by LC-MS.
-
Workup & Purification: After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography.
References
- Grokipedia. (n.d.). Nucleophilic aromatic substitution.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. PubChem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]
-
Brainly. (2023). [FREE] QUESTION 3 Methyl m-nitrobenzoate is less reactive than methyl benzoate in Electrophilic Aromatic. Retrieved from [Link]
-
Melissa Maribel. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Column Chromatography for Methyl 5-bromo-2-nitrobenzoate Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 5-bromo-2-nitrobenzoate and its derivatives using column chromatography. The methodologies and explanations herein are grounded in established chemical principles to ensure accuracy and reproducibility.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues encountered during the column chromatography of nitroaromatic compounds. Each solution is based on a causal analysis of the problem.
Question: My compound, which is visibly colored (e.g., yellow), remains stuck at the top of the column and will not elute, even when I switch to a highly polar solvent system like 100% ethyl acetate.
Answer: This is a classic sign of strong, irreversible adsorption or a significant mismatch between the compound's polarity and the stationary phase's activity. Several factors could be at play:
-
Cause 1: Acid-Base Interaction: Standard silica gel is weakly acidic (pH ≈ 5.5-6.9).[1] If your this compound derivative contains a basic functional group (e.g., an amine), it can become protonated by the silica surface, leading to extremely strong binding that typical solvents cannot overcome. The nitro and ester groups on the parent compound make it moderately polar, but other derivatives may have different properties.
-
Solution 1: Neutralize the Stationary Phase. Before packing the column, you can prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (NEt₃) or ammonium hydroxide.[1] This deactivates the acidic sites on the silica, preventing protonation of basic compounds. Remember to also include this small percentage of base in your mobile phase to maintain equilibrium.
-
Cause 2: Compound Decomposition. The compound may be unstable on silica gel.[2] The acidic nature of silica can catalyze the degradation of sensitive molecules.
-
Solution 2: Test for Stability and Consider Alternatives. Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate and check for new spots, which would indicate decomposition.[2] If degradation is observed, consider using a more inert stationary phase like neutral alumina or Florisil®.[2]
-
Cause 3: Insolubility. The compound may have precipitated at the top of the column when it came into contact with the less polar starting eluent.
-
Solution 3: Employ Dry Loading. If your crude material has poor solubility in the eluent, dry loading is the preferred method. Dissolve your sample in a suitable solvent (like dichloromethane), add silica gel (approximately 10-20 times the mass of your sample), and remove the solvent on a rotary evaporator to obtain a free-flowing powder.[3] This powder can then be carefully added to the top of the packed column.
Question: I see significant tailing or streaking of my product spot during elution. The fractions are not clean, and the product elutes over a very large volume.
Answer: Tailing is a common issue that compromises resolution and purity. It indicates a non-ideal interaction between your compound and the stationary phase.
-
Cause 1: Sample Overloading. The most frequent cause is simply loading too much crude material onto the column. When the stationary phase's capacity is exceeded, the separation equilibrium is disrupted, leading to broad, tailing bands.
-
Solution 1: Adjust the Silica-to-Sample Ratio. A general guideline for a moderately difficult separation is a silica-to-crude sample ratio of 50:1 to 100:1 by weight. For very difficult separations, this ratio may need to be increased.
-
Cause 2: Poor Solubility in the Mobile Phase. If your compound is not fully soluble in the eluting solvent, it can lag behind the solvent front, dissolving and readsorbing slowly, which results in tailing.[2]
-
Solution 2: Optimize the Solvent System. While the mobile phase should not be too strong, it must adequately solubilize the compound. Try adding a small percentage of a stronger, co-miscible solvent. For example, if you are using a hexane/ethyl acetate system, adding 1-2% methanol can sometimes improve peak shape for polar compounds without drastically reducing retention.
-
Cause 3: Column Packing Issues. An unevenly packed column with channels or cracks will lead to a non-uniform solvent flow, causing significant band broadening and tailing.
-
Solution 3: Use the Slurry Packing Method. Packing the column with a slurry of silica gel in the initial, non-polar eluent is the most reliable way to create a homogenous, dense bed.[4] Tapping the column gently during packing helps settle the silica and remove air bubbles.
Question: My compounds are separating on the TLC plate, but on the column, they all elute together right after the solvent front.
Answer: This indicates that the mobile phase is too polar for the column conditions, even if it appeared suitable on TLC.
-
Cause: Discrepancy Between TLC and Column Conditions. The binding capacity and activity of a TLC plate can differ from bulk silica gel. Furthermore, the heat generated from the solvent front moving through dry-packed silica can alter separation behavior.
-
Solution: Select an Eluent with a Lower Rf Value. For column chromatography, the ideal retention factor (Rf) for the target compound is typically between 0.2 and 0.4.[5] This provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing sufficient interaction with the stationary phase for separation to occur. Re-develop your solvent system using TLC to achieve this target Rf. For example, if a 3:7 ethyl acetate/hexane mixture gave an Rf of 0.6 on TLC, try a 2:8 or 1:9 mixture for the column.
Experimental Workflows & Protocols
Mandatory Visualization: Workflows
Below are diagrams illustrating the standard column chromatography workflow and a decision-making process for troubleshooting poor separation.
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
Protocol 1: Solvent System Selection via Thin Layer Chromatography (TLC)
The fundamental principle of chromatography is the differential partitioning of compounds between a stationary and a mobile phase.[6] TLC is an essential preliminary step to determine an appropriate mobile phase for column chromatography.
-
Prepare TLC Chamber: Add a few milliliters of a test solvent system (e.g., 2:8 Ethyl Acetate:Hexane) to a developing chamber with a lid and filter paper. Allow the atmosphere to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude this compound derivative in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Rf value for your target compound (Rf = distance traveled by spot / distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio until your target compound has an Rf value between 0.2 and 0.4, with good separation from impurities.[5]
Protocol 2: Dry Loading the Sample
This technique is invaluable when the crude product has poor solubility in the initial eluent.[3]
-
Dissolve Sample: Dissolve the crude product in a minimal amount of a low-boiling point solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Add Silica: To this solution, add silica gel (typically 5-10 times the mass of the crude product).
-
Evaporate: Gently swirl the flask and remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample to the top of the already packed column, creating a thin, even layer. Gently tap the column to settle the powder.
-
Protect Layer: Add a thin (0.5-1 cm) layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[4]
Data Summary Table
Table 1: Common Solvent Systems
The polarity of the mobile phase is the most critical parameter in achieving separation.[6] The following table provides starting points for solvent systems for moderately polar aromatic compounds like this compound.
| Solvent System (v/v) | Polarity Index (Approx.) | Typical Application |
| 100% Hexane or Heptane | 0.1 | Eluting very non-polar impurities (e.g., grease). |
| 1-5% Diethyl Ether in Hexane | 0.5 - 1.0 | Separation of non-polar isomers. |
| 10-30% Ethyl Acetate in Hexane | 1.5 - 2.5 | Good starting point for this compound. [7] |
| 30-50% Dichloromethane in Hexane | 2.0 - 2.5 | Alternative to ethyl acetate systems; good solubility. |
| 50-100% Ethyl Acetate in Hexane | 3.0 - 4.4 | Eluting more polar derivatives or baseline compounds. |
| 1-5% Methanol in Dichloromethane | 3.5 - 4.0 | For highly polar derivatives; can improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between gravity chromatography and flash chromatography? A1: The primary difference is the method of solvent delivery. In gravity chromatography, the solvent flows through the column under its own weight. In flash chromatography, positive pressure (using compressed air or a pump) is applied to the top of the column to force the solvent through much faster.[8] Flash chromatography is significantly quicker and often provides better resolution due to reduced diffusion of the compound bands.
Q2: How do I know which fractions to combine after the column is complete? A2: You must analyze the collected fractions using TLC.[9] Spot every second or third fraction on a single TLC plate. Alongside these, spot a sample of your original crude mixture and, if available, a pure standard of the target compound. After developing the plate, you can clearly identify which fractions contain your pure product, which are mixed, and which contain only impurities. Combine only the fractions that show a single spot corresponding to your desired product.
Q3: Can I reuse my column silica gel? A3: It is strongly discouraged. While technically possible to wash and reactivate silica, it is difficult to remove all traces of previous compounds. Any residual material can contaminate your next purification. Given the relatively low cost of bulk silica gel, using fresh material for each separation is the best practice to ensure purity and reproducibility.
Q4: The separation looks good on the column, but my final product is still impure according to NMR analysis. What happened? A4: This often occurs when an impurity is "co-eluting" with your product, meaning it has a very similar or identical Rf value in the chosen solvent system. Another possibility is that the impurity is not UV-active and therefore invisible on the TLC plate. Try a different solvent system (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/hexane system) as this can alter the selectivity of the separation. Staining the TLC plate with a different visualizing agent (like potassium permanganate) may also reveal previously unseen impurities.
References
- Vertex AI Search. (n.d.). TROUBLESHOOTING GUIDE.
- Guidechem. (n.d.). How to Prepare Methyl 3-bromo-5-nitrobenzoate? - FAQ.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Benchchem. (n.d.). A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Unknown. (n.d.). How to run column chromatography.
- Columbia University. (n.d.). Column chromatography.
- Organic Syntheses. (n.d.). Dry silica gel (84 g) - Organic Syntheses Procedure.
- Reddit. (2024, July 16). Column chromatography issues.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Guide for the Synthesis of Quinolines from Methyl 5-bromo-2-nitrobenzoate
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of quinolines, a critical scaffold in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored to the synthesis of quinolines starting from Methyl 5-bromo-2-nitrobenzoate. Our goal is to equip you with the insights and practical solutions needed to overcome common experimental hurdles, ensuring the successful and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Question 1: My initial reduction of this compound to Methyl 2-amino-5-bromobenzoate is sluggish and gives a low yield. What are the likely causes and how can I optimize this step?
Answer: A low yield in the reduction of the nitro group is a common bottleneck. The primary causes often revolve around the choice of reducing agent, reaction conditions, and the purity of the starting material.
-
Choice of Reducing Agent: While several reagents can effect this transformation, tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic and often reliable choice. However, if you are experiencing issues, consider the following:
-
Iron powder in acetic acid or ammonium chloride solution: This is a cost-effective and environmentally benign alternative.[1] The reaction is heterogeneous, so vigorous stirring is crucial for good conversion.
-
Sodium dithionite (Na₂S₂O₄): This reagent is effective under milder, often biphasic conditions.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with a hydrogen source (H₂ gas, ammonium formate, etc.) provides a clean reduction. Ensure your catalyst is active and not poisoned.
-
-
Reaction Conditions:
-
Temperature: Many reduction reactions are exothermic. If the reaction is too slow, a gentle increase in temperature might be necessary. Conversely, if you observe byproduct formation, cooling the reaction might be beneficial.
-
Solvent: Ensure your starting material is fully dissolved in the chosen solvent. For catalytic hydrogenations, the choice of solvent can significantly impact reaction rates.
-
-
Starting Material Purity: Impurities in the this compound can interfere with the reduction. It's advisable to check the purity by techniques like NMR or melting point before starting the reaction.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Tin(II) chloride dihydrate, Iron powder | Reliable and well-documented for this transformation. |
| Solvent | Ethanol, Ethyl Acetate, Acetic Acid | Good solubility for the starting material and intermediates. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with minimizing side reactions. |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for tracking the disappearance of starting material. |
Question 2: During the subsequent cyclization to form the quinoline ring (e.g., via a Friedländer or Combes-type synthesis), I'm observing significant tar formation and a complex mixture of products. How can I minimize these side reactions?
Answer: Tar formation is a frequent issue in quinoline syntheses, often stemming from the harsh acidic or basic conditions and high temperatures employed.[2][3][4]
-
Control of Reaction Conditions:
-
Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction, followed by careful control, is key.[2] For highly exothermic reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) can be used to control the reaction's vigor.[2]
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thus minimizing polymerization and other side reactions.[2]
-
-
Catalyst Selection: The choice of acid or base catalyst is critical.
-
Acid Catalysis (Friedländer, Combes): While strong acids like sulfuric acid are common, they can promote charring.[2] Consider milder alternatives like polyphosphoric acid (PPA) or Lewis acids (e.g., In(OTf)₃), which can offer better selectivity.[2][5]
-
Base Catalysis (Friedländer): If using a base, ensure it is strong enough to deprotonate the α-methylene compound but not so strong as to promote excessive self-condensation (aldol reactions) of the carbonyl partner.[6][7]
-
-
Biphasic Reaction Medium: For reactions prone to polymerization of carbonyl compounds, using a biphasic system (e.g., water/toluene) can sequester the carbonyl in the organic phase, reducing its self-condensation in the acidic aqueous phase.[2][3]
Question 3: I am attempting a Friedländer annulation with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[7][8] The outcome is influenced by both steric and electronic factors.
-
Steric Hindrance: Cyclization will generally be favored at the less sterically hindered α-position of the ketone.[2] You can leverage this by choosing a ketone with significantly different steric bulk on either side of the carbonyl.
-
Electronic Effects: The electronic nature of the substituents on both the 2-aminobenzoyl compound and the ketone can influence the reaction pathway. Electron-donating groups on the aniline ring can affect the nucleophilicity of the ortho positions.[2]
-
Catalyst and Solvent Effects: The choice of catalyst (acid or base) and solvent can alter the ratio of regioisomers formed.[2] It is often beneficial to screen a variety of conditions to find the optimal system for your desired isomer. For instance, in some cases, Lewis acids may offer different regioselectivity compared to Brønsted acids.[5]
Question 4: The purification of my final quinoline product is proving difficult due to persistent, colored impurities. What are the best strategies for purification?
Answer: The purification of quinoline derivatives can be challenging due to the presence of unreacted starting materials, polymeric byproducts, and regioisomers.[9] Quinoline and its derivatives are also prone to turning yellow or brown upon exposure to air and light due to the formation of trace oxidized impurities.[10]
-
Initial Work-up: A thorough aqueous work-up is crucial. This often involves basifying the reaction mixture and extracting with an organic solvent.[9] Be mindful of potential emulsion formation.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from closely related impurities.[9] A careful selection of the eluent system is key to achieving good separation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure, crystalline product.[9]
-
Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinoline will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified, and the pure quinoline is extracted back into an organic solvent.[9]
-
Distillation: For liquid quinoline derivatives that are thermally stable, vacuum distillation can be an excellent method for removing non-volatile impurities.[10]
Experimental Workflow & Visualization
General Synthetic Pathway
The synthesis of a quinoline derivative from this compound typically follows a two-step process: reduction of the nitro group followed by cyclization.
Caption: A generalized workflow for the synthesis of quinolines.
Troubleshooting Logic Diagram
When encountering issues such as low yield or impurities, a systematic approach to troubleshooting is essential.
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes a standard procedure using tin(II) chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 equiv) portion-wise to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude Methyl 2-amino-5-bromobenzoate can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Friedländer Annulation for Quinoline Synthesis
This protocol provides a general method for the acid-catalyzed condensation.
-
Reaction Setup: In a suitable flask, combine the Methyl 2-amino-5-bromobenzoate (1.0 equiv) and the active methylene compound (e.g., a ketone or β-ketoester) (1.1-1.5 equiv).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid).
-
Reaction: Heat the mixture, with stirring, to the appropriate temperature (often 80-120 °C). Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture. Dilute with water and neutralize with a base (e.g., sodium hydroxide solution).
-
Isolation: The product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.[9]
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
-
Organic Syntheses. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
- A new way to 2,3,4-trisubstituted benzo[h]quinolines: Synthesis, consecutive reactions and cellular activities. (2020). Molecules, 25(18), 4236.
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
- Reddy, C. R., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(11), 5348-5357.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Impact of base selection on the outcome of Suzuki coupling with Methyl 5-bromo-2-nitrobenzoate
Welcome to the technical support center dedicated to navigating the nuances of the Suzuki-Miyaura coupling reaction with Methyl 5-bromo-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to overcome common challenges and optimize reaction outcomes. The presence of both a sterically hindering and strongly electron-withdrawing nitro group, alongside a base-sensitive ester functionality, makes this substrate particularly challenging. This guide offers field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of this compound?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, and its role is multifaceted. Primarily, it activates the boronic acid partner for the crucial transmetalation step.[1][2] This activation is achieved through the formation of a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group from boron to the palladium center.[3] Additionally, the base can influence the regeneration of the active Pd(0) catalyst and the overall stability of the catalytic system.
Q2: Which class of bases is generally recommended for an electron-deficient substrate like this compound?
A2: For electron-deficient aryl bromides, such as the one , moderately strong inorganic bases are generally preferred. The electron-withdrawing nitro group makes the C-Br bond more susceptible to oxidative addition, which is a key step in the catalytic cycle. Bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) have demonstrated efficacy in similar systems.[4][5] Very strong bases, such as hydroxides, might increase the risk of side reactions, including hydrolysis of the methyl ester.
Q3: How does the choice between K₂CO₃, K₃PO₄, and Cs₂CO₃ impact the reaction?
A3: The selection among these bases can significantly influence reaction yield and rate.
-
Potassium Carbonate (K₂CO₃): This is a commonly used, cost-effective base. It is effective in many Suzuki couplings, often in aqueous solvent mixtures which can help dissolve the base.[6]
-
Potassium Phosphate (K₃PO₄): K₃PO₄ is a stronger base than K₂CO₃ and is often successful in more challenging couplings, including those with sterically hindered or electron-deficient partners.[7][8] Its use in anhydrous conditions is also common.[4]
-
Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ is a highly effective base, often providing superior results in difficult couplings.[5][9] Its higher solubility in organic solvents compared to K₂CO₃ can be advantageous.[6] The larger cesium cation is also thought to play a beneficial role in the catalytic cycle.[3]
Q4: Can the methyl ester group be hydrolyzed under the basic conditions of the Suzuki coupling?
A4: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially with stronger bases or prolonged reaction times at elevated temperatures. To mitigate this, using milder bases like potassium fluoride (KF) or carefully controlling the reaction time and temperature is advisable.[1] Anhydrous reaction conditions can also help to suppress this side reaction.[10]
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Product
Possible Cause & Step-by-Step Troubleshooting:
-
Inactive Catalyst: The Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to promote the reaction.
-
Solution: If using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[4][5] Ensure the base is finely powdered to maximize its surface area and reactivity. For K₃PO₄, using the hydrated form (K₃PO₄·nH₂O) can be beneficial in some cases, particularly for couplings with nitroarenes.[12]
-
-
Suboptimal Ligand: The ligand may not be suitable for this specific electron-deficient substrate.
-
Solution: For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands often perform well.[13] If using a standard ligand like PPh₃ yields poor results, consider screening more specialized ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][8]
-
-
Inappropriate Solvent System: The solvent may not be optimal for solubility of the reactants or for the catalytic cycle.
Issue 2: Significant Formation of a Dehalogenated Byproduct (Methyl 2-nitrobenzoate)
Possible Cause & Step-by-Step Troubleshooting:
-
Presence of a Hydride Source: The dehalogenation (hydrodehalogenation) of the aryl bromide is a common side reaction where the bromine atom is replaced by hydrogen.[15] This is often caused by the formation of a palladium-hydride species.
-
Solution:
-
Base Selection: Some bases are more prone to promoting hydride formation. Consider switching to a non-coordinating base like K₃PO₄ or Cs₂CO₃.[16]
-
Solvent Purity: Ensure your solvents are anhydrous and free of alcohol contaminants, which can act as hydride sources.
-
Ligand Choice: Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.[16]
-
-
Issue 3: Formation of a Homocoupled Byproduct (from the boronic acid)
Possible Cause & Step-by-Step Troubleshooting:
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Solution: Thoroughly degas your reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[15] Maintain a positive pressure of inert gas throughout the reaction.
-
Comparative Analysis of Common Bases
| Base | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | Aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | Cost-effective, widely available. | Lower basicity may be insufficient for challenging substrates; limited solubility in purely organic solvents. |
| K₃PO₄ | Aqueous or anhydrous conditions | Higher basicity, effective for electron-deficient and sterically hindered substrates.[7][8] | More expensive than carbonates. |
| Cs₂CO₃ | Often used in anhydrous aprotic solvents (e.g., Dioxane, DMF) | High efficacy in difficult couplings,[5][9] good solubility in organic solvents.[6] | Highest cost among the common inorganic bases. |
| KF | Anhydrous conditions | Mild, can prevent hydrolysis of sensitive functional groups like esters.[1] | May not be basic enough for all substrates. |
Experimental Protocols
Recommended Starting Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point. Optimization of the ligand, base, and temperature may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered)
-
1,4-Dioxane/H₂O (4:1 v/v, degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
.dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
.dot
Caption: Decision workflow for base selection.
References
-
Quora. (2018, June 28). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Retrieved from [Link]
-
M. Z. Kassaee, et al. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
Springer. (2016, September 17). Cesium carbonate as a mediated inorganic base in some organic transformations. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
PMC. (2012, May 31). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Retrieved from [Link]
-
PMC. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
PMC. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2019, October 7). significant dehalogenation in stille coupling. Retrieved from [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
RSC Publishing. (n.d.). A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions. Retrieved from [Link]
-
PMC. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]
-
MDPI. (2015, April 24). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
-
Semantic Scholar. (2015, April 24). Recent Developments in the Suzuki-Miyaura Reaction. Retrieved from [Link]
-
RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PMC. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparison of the Suzuki coupling reaction between phenyl boronic.... Retrieved from [Link]
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- 2. Suzuki Coupling [organic-chemistry.org]
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- 6. quora.com [quora.com]
- 7. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 13. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Loading Optimization for Palladium-Catalyzed Reactions of Methyl 5-bromo-2-nitrobenzoate
Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving methyl 5-bromo-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The presence of both an electron-withdrawing nitro group and a bromine atom on the aromatic ring presents unique challenges and opportunities in catalyst system selection and optimization.
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high yields, minimize side reactions, and ensure the reproducibility of your results.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during palladium-catalyzed reactions with this compound. For each issue, we provide potential causes and actionable solutions, including detailed experimental protocols for catalyst loading optimization.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach to troubleshooting can often reveal the root cause of a problematic reaction. The following workflow is a recommended starting point.
Caption: A general workflow for troubleshooting palladium-catalyzed reactions.
Issue 1: Low or No Conversion to the Desired Product
Potential Cause 1: Inactive Catalyst
-
Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction.[1][2] The electron-withdrawing nitro group on this compound can influence the electronic properties of the palladium center, potentially affecting catalyst stability.[3][4] Catalyst deactivation can occur through various pathways, including aggregation to form palladium black, oxidative degradation, or poisoning by impurities.[5][6]
-
Solution:
-
Ensure Proper Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0). This is often facilitated by the phosphine ligand or other reagents in the mixture.[1][7] Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ to bypass the in-situ reduction step.[1]
-
Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium is critical. An insufficient amount of ligand can lead to catalyst decomposition, while an excess can sometimes inhibit catalysis.[8] A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio.
-
Screen Different Ligands: The choice of ligand is paramount. For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine ligands are often effective.[9] Consider screening ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families.[10][11] For denitrative couplings, BrettPhos has shown significant promise.[3][4]
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: The temperature, solvent, and base can all significantly impact the reaction rate and yield. The solubility of reagents and the stability of the catalytic species are highly dependent on these parameters.
-
Solution:
-
Temperature Screening: If the reaction is sluggish at a lower temperature, incrementally increase it. However, be aware that higher temperatures can also lead to catalyst decomposition and side product formation. A typical range for many cross-coupling reactions is 80-120 °C.
-
Solvent Selection: The choice of solvent can influence the solubility of the reactants and the stability of the catalyst. Common solvents for palladium-catalyzed reactions include toluene, dioxane, THF, and DMF. For Suzuki reactions, the presence of water can sometimes be beneficial.[12]
-
Base Selection: The strength and nature of the base are crucial. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is often used.[7][11] The choice of base can also affect the rate of catalyst deactivation.
-
Experimental Protocol: Catalyst Loading Optimization for a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to optimizing the palladium catalyst loading for the reaction of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene/Water mixture)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
-
Heating and stirring plate
-
Analytical equipment (TLC, LC-MS, or GC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid in the same solvent.
-
Prepare a stock solution of the base.
-
-
Reaction Setup:
-
In a series of reaction vials, add the palladium catalyst and ligand at varying mol%.
-
Dispense the stock solutions of the starting materials and base into each vial.
-
Seal the vials, purge with an inert gas, and place them on a pre-heated stirring plate.
-
-
Monitoring and Analysis:
-
Monitor the reactions at set time points using an appropriate analytical technique to determine the conversion to the product.
-
Table 1: Example Catalyst Loading Screen for Suzuki-Miyaura Coupling
| Entry | Pd(OAc)₂ (mol%) | SPhos (mol%) | Conversion (%) at 2h |
| 1 | 2.0 | 4.0 | >95 |
| 2 | 1.0 | 2.0 | >95 |
| 3 | 0.5 | 1.0 | 85 |
| 4 | 0.1 | 0.2 | 40 |
| 5 | 0.05 | 0.1 | 25 |
This is example data and actual results will vary.
Issue 2: Formation of Significant Side Products
Potential Cause 1: Homocoupling of the Boronic Acid (in Suzuki Reactions)
-
Explanation: This side reaction is often promoted by the presence of oxygen and can be exacerbated by slow transmetalation or reductive elimination steps.
-
Solution:
-
Thorough Degassing: Ensure that the solvent and reaction mixture are rigorously degassed before adding the catalyst. The freeze-pump-thaw method is highly effective.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling.
-
Potential Cause 2: Reductive Dehalogenation
-
Explanation: The bromine atom on the starting material is replaced by a hydrogen atom. This can be caused by certain palladium hydride species that can form during the catalytic cycle.
-
Solution:
-
Ligand Choice: The use of bulky, electron-rich ligands can often suppress reductive dehalogenation by promoting the desired reductive elimination step.
-
Choice of Base: Some bases are more prone to promoting the formation of palladium hydrides. Screening different bases may be necessary.
-
Potential Cause 3: Reduction of the Nitro Group
-
Explanation: The nitro group is susceptible to reduction under certain palladium-catalyzed conditions, especially if a hydride source is present.[13]
-
Solution:
-
Careful Selection of Reagents: Avoid reagents that can act as hydride donors.
-
Reaction Monitoring: Closely monitor the reaction for the formation of the corresponding aniline derivative. If observed, it may be necessary to adjust the catalyst system or reaction conditions. Some palladium systems are even designed to utilize nitroarenes as coupling partners through denitrative coupling.[3][4][14][15]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor to use for reactions with this compound?
There is no single "best" precursor, as the optimal choice depends on the specific reaction and conditions.[9]
-
Pd(OAc)₂ and PdCl₂: These are common, air-stable Pd(II) sources that require in-situ reduction to the active Pd(0) species.[1] They are often used in combination with phosphine ligands.
-
Pd₂(dba)₃: This is a common Pd(0) source and can be advantageous as it does not require a separate reduction step.[1]
-
Pre-formed Catalysts: Palladacycle pre-catalysts (e.g., Buchwald or Herrmann's catalysts) can offer higher activity and stability.[9]
Q2: How does the nitro group on this compound affect the reaction?
The strong electron-withdrawing nature of the nitro group has several effects:
-
Activation of the Aryl Bromide: It makes the C-Br bond more susceptible to oxidative addition to the palladium center, which can be beneficial.[3][4]
-
Potential for Side Reactions: As mentioned earlier, the nitro group itself can undergo reduction.
-
Influence on Catalyst Electronics: The electronic nature of the substrate can influence the stability and reactivity of the palladium catalyst.
Q3: What is a typical starting catalyst loading for these reactions?
A good starting point for screening is typically 1-2 mol% of the palladium precursor.[10] If the reaction proceeds well, the loading can be systematically decreased to find the optimal level. For high-turnover systems, loadings can be much lower, even in the ppm range.[13][16]
Q4: How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative information about the reaction progress and can help identify side products.
Q5: What are the key safety considerations when running palladium-catalyzed reactions?
-
Inert Atmosphere: Many palladium catalysts and ligands are air-sensitive. Reactions should be set up under an inert atmosphere of nitrogen or argon.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used.
-
Palladium on Carbon (Pd/C): If used for hydrogenation, be aware that it can be pyrophoric, especially when dry and exposed to air.[18]
Catalytic Cycle for a Generic Palladium-Catalyzed Cross-Coupling Reaction
Sources
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 17. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Monitoring Methyl 5-bromo-2-nitrobenzoate Reactions by TLC
Welcome to the technical support guide for monitoring reactions involving Methyl 5-bromo-2-nitrobenzoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during analysis.
Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of chemical transformations.[1] For reactions involving aromatic and conjugated systems like this compound, TLC offers a rapid, cost-effective, and highly informative method to track the consumption of starting material and the formation of products, thereby determining reaction completion.[2][3][4]
Core Experimental Protocol: TLC Monitoring
This protocol provides a step-by-step methodology for analyzing the progress of a reaction using this compound as the starting material.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)[5]
-
Developing chamber (e.g., beaker with a watch glass)
-
Capillary tubes for spotting
-
Mobile Phase (Eluent)
-
Pencil and ruler
Step-by-Step Procedure:
-
Plate Preparation: With a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.[5] Never use a pen, as the ink will chromatograph with your sample.[7]
-
Sample Preparation:
-
Prepare a dilute solution of your pure starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane). This is your SM reference.
-
At timed intervals (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot from your reaction vessel. Dilute this aliquot in a separate vial with a volatile solvent. This is your RM (Reaction Mixture).
-
-
Spotting the Plate: Using clean capillary tubes for each sample, spot them on the pencil baseline. Keep the spots small and concentrated to ensure good separation.[1][8] A three-lane spotting pattern is recommended:[4][9]
-
Lane 1 (SM): Spot the starting material reference.
-
Lane 2 (Co-spot): Spot the starting material, then, using a different capillary, spot the reaction mixture directly on top of the SM spot. The co-spot is critical for resolving compounds with similar Rf values.[9][10]
-
Lane 3 (RM): Spot the reaction mixture.
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[7]
-
Cover the chamber and let the atmosphere saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front.
-
Carefully place the spotted TLC plate inside the chamber and replace the lid.
-
Allow the solvent to ascend the plate via capillary action until the solvent front is about 1 cm from the top.[9]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a short-wave UV lamp (254 nm).[6] Aromatic compounds like this compound will appear as dark spots against the fluorescent green background.[2][3]
-
Lightly circle all visible spots with a pencil.
-
-
Interpretation: Compare the lanes. As the reaction proceeds, the spot corresponding to the starting material in the RM lane should diminish in intensity, while a new spot (the product) should appear. The reaction is complete when the starting material spot is no longer visible in the RM lane.[4]
Visual Workflow for TLC Monitoring
Caption: A decision tree for troubleshooting common TLC issues.
References
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]
-
5.7: Visualizing TLC Plates. (2021, August 25). Chemistry LibreTexts. [Link]
-
TLC Visualization Methods. (n.d.). University of California, Los Angeles. [Link]
-
TLC Visualization Methods - Theory pages. (n.d.). Labster. [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Organic Chemistry. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]
-
TLC Chemistry Explained | Beginner's Guide to Organic Lab. (2023, November 5). Orango. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2021, June 3). Bitesize Bio. [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
What is the mobile phase in thin layer chromatography?. (2017, March 12). Quora. [Link]
-
Armstrong, D. W., & Stine, G. Y. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of chromatographic science, 33(6), 316–320. [Link]
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. [Link]
-
Mastering TLC Chromatography: A Comprehensive Guide. (2023, November 20). Chrom Tech, Inc. [Link]
-
What Is The Mobile Phase In TLC Chromatography?. (2023, February 1). Chemistry For Everyone. [Link]
-
2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Methyl 2-Bromo-5-nitrobenzoate. (n.d.). PubChem. [Link]
-
Nitration of MethylBenzoate and Nitration of Bromobenzene. (2018, May 8). The Organic Chemistry Tutor. [Link]
-
Reactivity and transport safety of substituted methyl benzoates. (2016, August 18). Chemistry Stack Exchange. [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. theorango.com [theorango.com]
- 9. How To [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Work-up procedures for reactions involving Methyl 5-bromo-2-nitrobenzoate
Technical Support Center: Methyl 5-bromo-2-nitrobenzoate
Welcome to the technical support guide for reactions involving this compound (CAS No. 883554-93-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of post-reaction work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
A1: Understanding the physical properties is crucial for designing effective work-up and purification strategies. This compound is typically a white to light yellow crystalline solid.[1][2] While the melting point for this specific isomer is not widely reported, the closely related isomer, Methyl 2-bromo-5-nitrobenzoate, has a well-documented melting point of 79-81 °C.[3] A sharp melting point in this range for a purified sample is a strong indicator of high purity. The compound is soluble in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate, but is insoluble in water.[3][4]
Q2: Which functional groups are most sensitive during work-up?
A2: The methyl ester is the most sensitive functional group under common work-up conditions. It is susceptible to base-catalyzed hydrolysis (saponification) to form the corresponding carboxylate salt.[5] Exposure to strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, should be avoided unless hydrolysis is the intended reaction.[6] The nitro and bromo groups are generally stable under standard aqueous work-up conditions.
Q3: What is the best way to monitor my reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most effective, rapid, and cost-effective method for monitoring your reaction.[7] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. The product's polarity, and therefore its Retention Factor (Rf), will differ based on the reaction. For example, if you are reducing the nitro group to an amine, the resulting amine product will be more polar and have a lower Rf value than the starting nitro compound.[7]
Q4: Are there any major safety concerns when handling this compound?
A4: Yes, appropriate personal protective equipment (PPE) should always be used. The compound is classified as a skin, eye, and respiratory irritant.[8] Standard laboratory practice, including wearing safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific problems that may arise during the work-up of reactions involving this compound.
Problem 1: My product has "oiled out" or will not solidify after quenching the reaction in water.
-
Probable Cause: This is common when the crude product has a melting point near room temperature or when significant impurities are present, leading to melting point depression. The compound may be pure but slow to nucleate and crystallize.
-
Solution Strategy:
-
Induce Crystallization: Try scratching the inside of the flask at the solvent-air interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the mixture to initiate crystallization.
-
Solvent Trituration: If scratching fails, decant the aqueous layer. Add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane). Stir vigorously. This can wash away soluble impurities and often forces the oily product to solidify.
-
Full Extraction: If the product remains an oil, perform a full liquid-liquid extraction with a suitable solvent like ethyl acetate or DCM. Dry the organic layer, concentrate it in vacuo, and then attempt purification by recrystallization or chromatography.
-
Problem 2: During an aqueous wash with sodium bicarbonate, my yield dropped significantly, and I isolated a different compound.
-
Probable Cause: You have likely hydrolyzed the methyl ester. While sodium bicarbonate is a weak base, prolonged exposure, especially if the solution is not kept cold, can lead to saponification, converting your ester into the sodium salt of 5-bromo-2-nitrobenzoic acid.[5][6] This salt is water-soluble and would be lost to the aqueous layer. If you later acidified the aqueous layer, the carboxylic acid would precipitate.
-
Solution Strategy:
-
Use Mild Conditions: When neutralizing residual acid, use a saturated sodium bicarbonate solution and perform the wash quickly at cold temperatures (0-5 °C). Do not let the layers sit in the separatory funnel for extended periods.
-
Avoid Strong Bases: Never use strong bases like NaOH or KOH for neutralization unless you intend to hydrolyze the ester.
-
Recovery: If you suspect hydrolysis has occurred, combine all your aqueous layers. Cool them in an ice bath and acidify with cold 1M HCl until the pH is ~2. The carboxylic acid product should precipitate and can be collected by vacuum filtration.[9]
-
Problem 3: My TLC plate shows multiple spots after the reaction, and my final product is difficult to purify.
-
Probable Cause: The reaction may be incomplete, or side reactions may have occurred. In nitration reactions, for example, the formation of isomeric impurities is a common issue.[10] Over-reaction (e.g., dinitration) is also possible.
-
Solution Strategy:
-
Optimize Reaction: First, revisit the reaction conditions. Ensure the temperature was controlled and reagents were added at the correct rate to minimize side product formation.[11]
-
Purification via Column Chromatography: This is the most robust method for separating compounds with different polarities.[10][12]
-
Solvent System Selection: Use TLC to determine an optimal eluent system. A mixture of hexanes (or petroleum ether) and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for your desired product.
-
Execution: Pack a silica gel column, load your crude material dissolved in a minimal amount of solvent, and elute with the chosen solvent system, collecting fractions and analyzing them by TLC.
-
-
Data Summary Table: Solvents for Work-up & Purification
| Solvent | Boiling Point (°C) | Polarity Index | Typical Use in Work-up | Notes |
| Dichloromethane (DCM) | 39.6 | 3.1 | Extraction | Good for dissolving the compound; denser than water. |
| Ethyl Acetate (EtOAc) | 77.1 | 4.4 | Extraction, Chromatography | Common, effective extraction solvent; less toxic than DCM. |
| Hexanes / Pentane | ~69 / ~36 | ~0.1 | Trituration, Chromatography | Used as non-polar component of eluent; good for precipitating the product from oils. |
| Methanol (MeOH) | 64.7 | 5.1 | Recrystallization | A common choice for recrystallizing nitrobenzoates.[11][13] |
| Ethanol (EtOH) | 78.4 | 4.3 | Recrystallization | Often used hot, sometimes in a mixture with water.[4][14] |
| Water | 100 | 10.2 | Quenching, Washing | Used to quench reactions and wash away water-soluble salts and reagents. |
Detailed Protocols & Visual Workflows
Protocol 1: Standard Aqueous Work-up and Extraction
This protocol assumes the reaction was run in an organic solvent (e.g., THF, DCM) and needs to be quenched and purified.
-
Quenching: Cool the reaction flask in an ice-water bath. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate extraction solvent, such as ethyl acetate.
-
Neutralization (if necessary): If the reaction was run under acidic conditions, add saturated NaHCO₃ solution slowly and carefully to the separatory funnel until effervescence ceases. Vent the funnel frequently.
-
Separation: Shake the funnel, allow the layers to separate, and drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with saturated NaCl solution (brine) to remove residual water-soluble impurities and water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Diagram: General Work-up & Extraction Workflow
Caption: Standard liquid-liquid extraction workflow.
Protocol 2: Purification by Recrystallization
This protocol is for purifying the crude solid product obtained from the work-up.
-
Solvent Selection: Choose a suitable solvent (e.g., methanol or ethanol). The ideal solvent dissolves the compound poorly at room temperature but well when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the growth of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent before analysis (mass, melting point).
Diagram: Recrystallization Decision Tree
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Validation & Comparative
A Comparative Spectroscopic Guide to Methyl 5-bromo-2-nitrobenzoate and Its Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. Methyl 5-bromo-2-nitrobenzoate, a substituted aromatic ester, and its derivatives serve as crucial building blocks and intermediates. Their utility is intrinsically linked to their substitution pattern, which dictates their reactivity and potential biological activity. This guide provides an in-depth spectroscopic comparison of this compound with its structural analogs, offering field-proven insights into the interpretation of their spectral data. We will explore how subtle changes in molecular structure are reflected in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, providing a robust framework for their unambiguous identification.
Spectroscopic Profile of this compound: A Reference Standard
The unique substitution pattern of this compound, with a bromine atom at the meta-position and a nitro group at the ortho-position relative to the methyl ester, creates a distinct electronic environment that is clearly delineated in its spectroscopic signatures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ reveals a characteristic pattern for the aromatic protons and a singlet for the methyl ester protons. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
The ¹³C NMR spectrum complements the proton data, providing insights into the carbon framework of the molecule. The carbons directly attached to the electron-withdrawing bromine and nitro groups, as well as the carbonyl carbon, exhibit characteristic downfield shifts.
Table 1: NMR Data for this compound
| ¹H NMR (in CDCl₃) | δ (ppm) | Multiplicity | J (Hz) |
| OCH₃ | 3.99 | s | - |
| Ar-H | 7.84 | d | 8.8 |
| Ar-H | 8.29 | dd | 8.8, 2.6 |
| Ar-H | 8.58 | d | 2.6 |
| ¹³C NMR (in CDCl₃) | δ (ppm) | ||
| OCH₃ | 53.5 | ||
| C-Br | 119.5 | ||
| Aromatic CH | 128.0 | ||
| Aromatic CH | 130.2 | ||
| Aromatic C | 133.0 | ||
| Aromatic CH | 138.8 | ||
| C-NO₂ | 146.4 | ||
| C=O | 163.5 |
Note: Specific peak assignments for aromatic protons and carbons can be complex and may require advanced 2D NMR techniques for unambiguous confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides clear evidence of its key functional groups. The strong absorption band of the carbonyl group (C=O) of the ester is prominent. Additionally, the characteristic symmetric and asymmetric stretching vibrations of the nitro group (N-O) are readily identifiable.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| C=O (Ester) | Stretch | ~1730 |
| NO₂ | Asymmetric Stretch | ~1530 |
| NO₂ | Symmetric Stretch | ~1350 |
| C-O (Ester) | Stretch | ~1250 |
| C-Br | Stretch | ~680 |
Mass Spectrometry (MS)
The mass spectrum of this compound displays a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern provides further structural confirmation.
Table 3: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Abundance | Possible Fragment |
| 259/261 | Moderate | [M]⁺ (Molecular ion) |
| 228/230 | High | [M - OCH₃]⁺ |
| 182/184 | Moderate | [M - OCH₃ - NO₂]⁺ |
| 151 | Moderate | [C₇H₄O₂]⁺ |
Comparative Spectroscopic Analysis of Derivatives
To understand the influence of substituent positioning and identity, we will now compare the spectroscopic data of this compound with two of its isomers: Methyl 4-bromo-2-nitrobenzoate and Methyl 3-bromo-5-nitrobenzoate.
Table 4: Comparative ¹H NMR Data (Aromatic Region, δ in ppm)
| Compound | H-3 | H-4 | H-5 | H-6 |
| This compound | 8.58 (d) | 8.29 (dd) | - | 7.84 (d) |
| Methyl 4-bromo-2-nitrobenzoate | 8.15 (d) | - | 7.85 (dd) | 7.75 (d) |
| Methyl 3-bromo-5-nitrobenzoate | 8.65 (t) | 8.55 (dd) | - | 8.35 (dd) |
Note: The chemical shifts and coupling patterns are highly dependent on the relative positions of the substituents.
Table 5: Comparative IR Data (Key Stretching Frequencies, cm⁻¹)
| Compound | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch |
| This compound | ~1730 | ~1530 | ~1350 |
| Methyl 4-bromo-2-nitrobenzoate | ~1732 | ~1535 | ~1348 |
| Methyl 3-bromo-5-nitrobenzoate | ~1728 | ~1540 | ~1355 |
The position of the C=O and NO₂ stretching frequencies can be subtly influenced by the electronic effects of the substituents in different positions, although these variations are generally small.
Causality of Spectroscopic Observations: An In-depth Look
The observed spectroscopic differences are a direct consequence of the electronic and steric environment around the nuclei and functional groups.
Caption: Influence of substituents on spectroscopic data.
NMR Chemical Shifts
The chemical shifts in NMR are governed by the local electron density around a nucleus. Electron-withdrawing groups, such as the nitro group and bromine, deshield the aromatic protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The ortho-para directing effect of the bromine and the meta-directing effect of the nitro and ester groups create a complex interplay that determines the final chemical shifts. For instance, the proton ortho to the nitro group in this compound is expected to be the most downfield due to the strong anisotropic effect of the nitro group.
IR Vibrational Frequencies
The position of a vibrational band in an IR spectrum is related to the bond strength and the masses of the atoms involved. The electronic effects of the substituents can influence bond strengths. For example, conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a non-conjugated ester. The position of the nitro group's stretching frequencies can also be affected by steric hindrance from adjacent groups, which may disrupt its coplanarity with the benzene ring.
Mass Spectrometric Fragmentation
The fragmentation pattern in mass spectrometry is dictated by the relative stability of the resulting ions and neutral fragments. The presence of the bromine atom leads to the characteristic M/M+2 isotopic pattern. Common fragmentation pathways for these compounds include the loss of the methoxy radical (•OCH₃) from the ester, the loss of the nitro group (NO₂), and subsequent fragmentation of the benzene ring.
Experimental Protocols
The following are standardized protocols for the acquisition of the spectroscopic data presented in this guide.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
Caption: Workflow for NMR data acquisition.
ATR-FTIR Spectroscopy
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a soft cloth soaked in isopropanol.
-
Record a background spectrum of the clean, empty crystal.
Data Acquisition:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[5]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform an ATR correction on the resulting spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.[6]
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[6]
Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: 40-400 amu
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear demonstration of how fundamental principles of spectroscopy can be applied to elucidate complex molecular structures. The interplay of electronic and steric effects of the bromo and nitro substituents provides a unique and identifiable fingerprint for each molecule across NMR, IR, and MS platforms. This guide serves as a practical resource for researchers, enabling the confident identification and differentiation of these important chemical entities, thereby supporting advancements in drug discovery and organic synthesis.
References
-
Georgia Institute of Technology. (n.d.). Small molecule NMR sample preparation. Retrieved January 12, 2026, from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-bromo-5-nitrobenzoate. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). Methyl 2-bromo-5-nitrobenzoate. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]
-
ASTM International. (2021). Standard Practices for General Techniques of Infrared Spectroscopy (E168-16). Retrieved from [Link]
-
ASTM International. (2021). Standard Practices for General Techniques for Qualitative Infrared Analysis (E1252-98(2021)). Retrieved from [Link]
-
NIST. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved January 12, 2026, from [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 12, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-bromo-5-nitrobenzoate. Retrieved January 12, 2026, from [Link]
-
Bruker. (2019, November 26). ATR Basics [Video]. YouTube. [Link]
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Rapid Communications in Mass Spectrometry. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. 20(15), 2293-302. [Link]
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A Comparative Guide to Methyl 5-bromo-2-nitrobenzoate and Methyl 3-bromo-5-nitrobenzoate in Synthetic Applications
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Substituted nitroaromatics, in particular, serve as exceptionally versatile intermediates, offering a rich tapestry of potential transformations. This guide provides an in-depth comparison of two structurally similar yet functionally distinct isomers: Methyl 5-bromo-2-nitrobenzoate and Methyl 3-bromo-5-nitrobenzoate. We will dissect their electronic properties, comparative reactivity, and optimal applications, supported by experimental data and protocols to guide researchers in making informed decisions for their synthetic strategies.
Introduction: Structural and Physicochemical Overview
At first glance, this compound (Compound 1 ) and Methyl 3-bromo-5-nitrobenzoate (Compound 2 ) are simple brominated and nitrated benzoic acid esters. However, the positional arrangement of the bromo, nitro, and methyl ester groups on the benzene ring dictates their electronic nature and, consequently, their chemical reactivity.
| Property | This compound (1 ) | Methyl 3-bromo-5-nitrobenzoate (2 ) |
| CAS Number | 883554-93-6[1] | 6307-87-5[2][3] |
| Molecular Formula | C₈H₆BrNO₄ | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol [1] | 260.04 g/mol [3][4] |
| Appearance | White to light yellow solid | White solid |
| Structure |
The critical distinction lies in the relative positions of the substituents. In 1 , the powerful electron-withdrawing nitro group is ortho to the methyl ester and meta to the bromine atom. In 2 , the nitro and bromo groups are meta to each other, and both are meta to the methyl ester. This seemingly subtle difference has profound implications for their utility in common synthetic transformations.
Comparative Reactivity: An Electron-Driven Dichotomy
The reactivity of these isomers is governed by the interplay of the inductive and resonance effects of the substituents. The nitro group is a potent deactivating group, withdrawing electron density from the ring through both effects (-I, -R). The bromine atom is also deactivating via its inductive effect (-I) but is a weak resonance donor (+R). The methyl ester is an electron-withdrawing, deactivating group (-I, -R).
Nucleophilic Aromatic Substitution (SNAr)
A cornerstone reaction for aryl halides is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces a leaving group. The viability of this reaction is critically dependent on the stabilization of the negatively charged intermediate, the Meisenheimer complex.[5] This stabilization requires a strong electron-withdrawing group to be positioned ortho or para to the leaving group, allowing for delocalization of the negative charge onto the activating group.[6][7][8]
-
This compound (1): The nitro group is meta to the bromine atom.
-
Methyl 3-bromo-5-nitrobenzoate (2): The nitro group is meta to the bromine atom.
Expert Insight: Neither isomer is a suitable candidate for classical SNAr reactions where the bromide ion is the leaving group. The meta-positioning of the powerful nitro group in both molecules prevents it from effectively stabilizing the Meisenheimer complex through resonance. Researchers attempting to displace the bromine on these substrates with common nucleophiles under typical SNAr conditions will likely face low to no conversion. This is a crucial point of distinction from isomers like methyl 2-bromo-5-nitrobenzoate or methyl 4-bromo-3-nitrobenzoate, which are highly activated for SNAr.
Caption: Contrasting SNAr viability based on nitro group position.
Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of the C-Br bond in both isomers lies in its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[9][10] These reactions are less sensitive to the ring's overall electron density and more dependent on the ability of the palladium catalyst to undergo oxidative addition into the carbon-halogen bond.[11][12]
-
This compound (1): The C-Br bond is readily accessible for oxidative addition. The steric hindrance from the ortho-nitro group is minimal with respect to the bromine at the 5-position.
-
Methyl 3-bromo-5-nitrobenzoate (2): Similarly, the C-Br bond is sterically unencumbered and serves as an excellent handle for cross-coupling.
Expert Insight: Both isomers are excellent substrates for palladium-catalyzed cross-coupling. The choice between them depends entirely on the desired final substitution pattern of the product. The electronic differences may subtly influence reaction kinetics, but both are generally reliable coupling partners.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is one of the most valuable transformations of these substrates, opening the door to a vast array of further functionalizations.[13][14] This reduction can be achieved with high chemoselectivity, leaving the ester and bromo functionalities intact.
Common methods include:
-
Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C or Raney Nickel.[15] Care must be taken as prolonged reaction times or harsh conditions can sometimes lead to hydrodebromination.[15]
-
Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid are robust and cost-effective.[14][15][16]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst.
-
Selective Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) are particularly mild and offer excellent functional group tolerance.[15]
Expert Insight: Both isomers undergo nitro group reduction smoothly. The resulting methyl 5-bromo-2-aminobenzoate and methyl 3-bromo-5-aminobenzoate are themselves powerful intermediates. The aniline moiety can be diazotized, acylated, or used in further coupling reactions, while the C-Br bond remains available for subsequent cross-coupling, allowing for a programmed, sequential synthesis.
Caption: Primary synthetic transformations for the two isomers.
Experimental Protocols and Data
The trustworthiness of a chemical intermediate is proven by its performance in the lab. Below are representative, self-validating protocols for key transformations.
Synthesis of Methyl 3-bromo-5-nitrobenzoate (2)
This protocol details a reliable, two-step synthesis starting from 3-nitrobenzoic acid, demonstrating a practical route to one of the core intermediates.[17]
Step 1: Bromination of 3-Nitrobenzoic Acid
-
Dissolve 3-nitrobenzoic acid (5.0 g, 29.92 mmol) in concentrated sulfuric acid (50 mL) in a flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (6.35 g, 35.90 mmol) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, transfer the reaction mixture to a pre-heated 65 °C oil bath and stir for 2 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing ice water (approx. 200 mL) with stirring.
-
Stir the resulting slurry for 1 hour in the ice bath.
-
Collect the white solid product by vacuum filtration, wash thoroughly with ice water, and dry under vacuum to yield 3-bromo-5-nitrobenzoic acid.
-
Yield: ~95% (6.9 g)
-
Step 2: Esterification to Methyl 3-bromo-5-nitrobenzoate (2)
-
Dissolve the 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol) from the previous step in methanol (25 mL) and cool to 0 °C.
-
Under the inert atmosphere, add thionyl chloride (15 mL) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Upon reaction completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution (100 mL) until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain a white solid.
-
Yield: ~86% (4.6 g)
-
Comparative Suzuki Coupling Reaction
The following table summarizes typical conditions and expected outcomes for a Suzuki coupling of both isomers with phenylboronic acid. This data is synthesized from standard procedures for such reactions.[10]
| Parameter | This compound (1 ) | Methyl 3-bromo-5-nitrobenzoate (2 ) |
| Aryl Halide | Compound 1 (1.0 eq) | Compound 2 (1.0 eq) |
| Boronic Acid | Phenylboronic acid (1.2 eq) | Phenylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base | 2M aq. Na₂CO₃ (2.0 eq) | 2M aq. Na₂CO₃ (2.0 eq) |
| Solvent | Toluene/Ethanol (3:1) | Toluene/Ethanol (3:1) |
| Temperature | 90 °C | 90 °C |
| Time | 4-6 hours | 4-6 hours |
| Expected Yield | >85% | >85% |
| Product | Methyl 5-phenyl-2-nitrobenzoate | Methyl 3-phenyl-5-nitrobenzoate |
This comparative data illustrates that both isomers are highly effective coupling partners, with the choice being dictated solely by the desired final arene substitution pattern.
Conclusion and Strategic Recommendations
The synthetic utility of this compound and Methyl 3-bromo-5-nitrobenzoate is not defined by a direct competition of performance, but rather by a clear demarcation of application based on their isomeric structures.
-
Choose this compound (1) when your synthetic target requires a substitution pattern where functional groups are ultimately desired at the 1, 2, and 5 positions.
-
Choose Methyl 3-bromo-5-nitrobenzoate (2) when your target architecture is based on a 1, 3, 5-substitution pattern.
Key Takeaways for the Synthetic Chemist:
-
Reactivity Misconception: Do not select these reagents with the primary goal of performing a nucleophilic aromatic substitution at the C-Br bond; the meta-relationship of the nitro group makes this pathway unfavorable.
-
Primary Utility: The strength of these isomers lies in their capacity as robust platforms for sequential or orthogonal functionalization via (a) palladium-catalyzed cross-coupling at the C-Br bond and (b) reduction of the nitro group to a versatile aniline.
-
Predictable Performance: Both isomers are reliable and predictable substrates in their intended applications, offering high yields under standard, well-established reaction conditions.
By understanding the electronically-governed reactivity of these building blocks, researchers can strategically incorporate them into complex synthetic routes, leveraging their distinct substitution patterns to efficiently construct target molecules in drug discovery and materials science.
References
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-
Chemsrc. (n.d.). Methyl 3-bromo-5-nitrobenzoate | CAS#:6307-87-5. Retrieved January 12, 2026, from [Link]
-
Aldlab Chemicals. (n.d.). Methyl 2-bromo-5-nitrobenzoate. Retrieved January 12, 2026, from [Link]
-
Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-methyl-3-nitrobenzoate. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-5-nitrobenzoate. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved January 12, 2026, from [Link]
-
PubMed. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved January 12, 2026, from [Link]
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MySkinRecipes. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-bromo-2-methyl-5-nitrobenzoate. Retrieved January 12, 2026, from [Link]
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Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Retrieved January 12, 2026, from [Link]
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PubMed. (2020). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Retrieved January 12, 2026, from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved January 12, 2026, from [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 12, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved January 12, 2026, from [Link]
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Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved January 12, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved January 12, 2026, from [Link]
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ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Cross-coupling reaction between bromobenzene with benzeneboronic acid. Retrieved January 12, 2026, from [Link]
-
YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Reaction Kinetics of Methyl 5-bromo-2-nitrobenzoate Couplings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient construction of carbon-carbon and carbon-nitrogen bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor. This guide provides an in-depth analysis of the reaction kinetics for couplings involving Methyl 5-bromo-2-nitrobenzoate, a versatile building block characterized by its electron-deficient aromatic ring.
We will explore the kinetic profiles of Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings with this substrate, offering a comparative framework to inform your selection of synthetic strategy. Furthermore, we will discuss the performance of alternative reagents, providing a broader perspective on achieving your synthetic goals. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
Introduction to the Reactivity of this compound
This compound is an attractive substrate for cross-coupling reactions due to the presence of two key functional groups: a bromine atom, which serves as the leaving group in the catalytic cycle, and a nitro group, which strongly deactivates the aromatic ring. This deactivation can significantly influence the kinetics of the coupling reaction, often requiring more robust catalytic systems compared to electron-rich aryl halides. Understanding these kinetic nuances is crucial for optimizing reaction conditions, maximizing yields, and ensuring process scalability.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: I > Br > Cl.[1] This suggests that while this compound is a viable substrate, its iodo- and chloro-analogs would exhibit different reaction rates.
Experimental Design for Kinetic Analysis
A robust kinetic analysis is fundamental to understanding and optimizing any chemical transformation. This section outlines a comprehensive experimental workflow for monitoring the progress of coupling reactions with this compound.
General Experimental Workflow
The following workflow provides a systematic approach to setting up and monitoring the kinetic experiments.
Caption: General workflow for kinetic analysis of coupling reactions.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with internal standards to ensure data accuracy.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC
This protocol details the coupling of this compound with phenylboronic acid.
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
-
Procedure:
-
To a pre-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the internal standard (0.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
In a separate vial, prepare a stock solution of the catalyst system by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in degassed 1,4-dioxane (2 mL).
-
Place the Schlenk tube in a preheated oil bath at 80 °C and begin vigorous stirring.
-
To initiate the reaction (t=0), inject the catalyst stock solution into the reaction mixture.
-
At specified time intervals (e.g., 0, 2, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (~50 µL) of the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing a known volume of a quenching solution (e.g., acetonitrile with a small amount of acetic acid) to stop the reaction.
-
Dilute the quenched sample further with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC, monitoring the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both starting material and product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Protocol 2: Kinetic Analysis of Buchwald-Hartwig Amination via GC-MS
This protocol details the coupling of this compound with morpholine.
-
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Internal Standard (e.g., dodecane)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), RuPhos (0.03 mmol), and NaOtBu (1.2 mmol) to a pre-dried Schlenk tube with a magnetic stir bar.
-
Add this compound (1.0 mmol) and the internal standard (0.5 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL) followed by morpholine (1.1 mmol) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and begin stirring (t=0).
-
At specified time intervals, withdraw an aliquot (~50 µL) and quench it in a vial containing ethyl acetate and a small amount of water.
-
Vortex the vial and allow the layers to separate.
-
Analyze the organic layer by GC-MS.
-
-
GC-MS Method Parameters (Example):
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) to ensure elution of all components.
-
Injector Temperature: 250 °C
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range that includes the molecular ions of the starting material, product, and internal standard.
-
Comparative Analysis of Reaction Kinetics
The data obtained from the kinetic experiments can be used to determine the reaction order, rate constants, and activation energies for each coupling reaction.
Data Presentation
The following table provides a template for summarizing the kinetic data for different coupling reactions of this compound.
| Coupling Reaction | Catalyst System | Temp (°C) | Initial Rate (M/s) | Rate Constant (k) | Half-life (t₁/₂) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 80 | [Simulated Data] | [Simulated Data] | [Simulated Data] |
| Heck | Pd(OAc)₂ / PPh₃ | 100 | [Simulated Data] | [Simulated Data] | [Simulated Data] |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | 100 | [Simulated Data] | [Simulated Data] | [Simulated Data] |
Note: The data in this table would be populated with the results from the experimental work outlined above.
Mechanistic Insights and Catalytic Cycles
The kinetic data, in conjunction with the established mechanisms of these reactions, provides a deeper understanding of the factors controlling the reaction rate.
Caption: Simplified catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
For this compound, the rate-determining step is often the oxidative addition of the C-Br bond to the Pd(0) center. The strong electron-withdrawing effect of the nitro group can make the aryl bromide more susceptible to oxidative addition. However, the choice of ligand and reaction temperature will also play a crucial role.[2]
Comparison with Alternative Reagents
The choice of starting material can significantly impact the efficiency and cost-effectiveness of a synthetic route. This section compares this compound with its chloro and iodo analogs, as well as other structural isomers.
Comparison of Halogenated Analogs
| Reagent | Relative Reactivity | Key Considerations |
| Methyl 5-iodo-2-nitrobenzoate | Highest | More reactive, allowing for milder reaction conditions. However, iodo compounds are generally more expensive and less stable.[3][4] |
| This compound | Intermediate | A good balance of reactivity and stability. Widely used in synthesis. |
| Methyl 5-chloro-2-nitrobenzoate | Lowest | More cost-effective and readily available, but requires more active catalyst systems and higher temperatures to achieve comparable reaction rates.[5] |
Comparison with Isomeric Bromonitrobenzoates
The position of the nitro and ester groups relative to the bromine atom can influence reactivity through steric and electronic effects.
| Reagent | Expected Relative Reactivity | Rationale |
| Methyl 4-bromo-2-nitrobenzoate | Higher | The nitro group is para to the bromine, providing strong electronic activation for oxidative addition with less steric hindrance from the ortho ester group. |
| This compound | Intermediate | The nitro group is ortho to the bromine, which can influence the electronics and potentially chelate to the metal center, affecting reactivity. |
| Methyl 2-bromo-5-nitrobenzoate | Lower | The ester group is ortho to the bromine, which can cause significant steric hindrance, potentially slowing down the oxidative addition step.[6] |
Conclusion
The kinetic analysis of coupling reactions involving this compound is essential for the rational design and optimization of synthetic routes. This guide has provided a comprehensive framework for conducting such an analysis, from experimental design to data interpretation.
The choice between Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings will depend on the desired bond formation. The reactivity of this compound represents a balance between stability and reactivity, making it a versatile building block. For applications requiring milder conditions, the iodo analog may be preferable, while for cost-sensitive processes, the chloro analog could be considered, albeit with the need for a more active catalytic system.
By systematically applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of the reaction kinetics and make informed decisions to accelerate their drug discovery and development programs.
References
- Haskel, A., Strappaveccia, G., & Lanari, D. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry, 27(54), 13481-13493.
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173-3186.
- Kashani, S. K., Jessiman, J. E., & Gu, F. (2019).
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Dobson, D. E. (2019). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
- Drover, M. W., St. Onge, P. J., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction.
- Pereira, M. M., & Cal, P. M. S. D. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 26(17), 5178.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Doucet, H., & Hierso, J. C. (2007). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized Methyl 5-bromo-2-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis
Methyl 5-bromo-2-nitrobenzoate is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Its molecular structure, featuring a substituted aromatic ring, makes it a versatile building block. However, the synthetic route, typically involving the nitration of a brominated benzoic acid derivative followed by esterification, can introduce a range of impurities. These can include unreacted starting materials, regioisomers (e.g., Methyl 3-bromo-2-nitrobenzoate), and byproducts from side reactions. For drug development professionals, the presence of such impurities can have profound consequences, potentially altering biological activity, increasing toxicity, and complicating regulatory approval. Therefore, a robust, reliable, and accurate analytical method for purity determination is not just a quality control metric; it is a fundamental necessity for successful research and development.
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound, moving beyond a single prescribed method to explain the rationale behind selecting the optimal stationary and mobile phases for this class of compounds.
The Analytical Challenge: Separating Structurally Similar Molecules
The primary challenge in analyzing this compound lies in achieving baseline separation of the main compound from its structurally similar impurities. Aromatic nitro compounds are well-suited for HPLC with UV detection due to their strong chromophores.[1] The choice of analytical column and mobile phase is paramount in exploiting the subtle physicochemical differences between the analyte and its potential contaminants.
Method Development Strategy: A Comparative Approach
A successful HPLC method hinges on the strategic selection of the stationary and mobile phases. We will compare two common reversed-phase approaches to illustrate how column chemistry can be tailored to the analyte.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
Alternative 1: The Workhorse - C18 (Octadecyl Silane) Columns The C18 column is the most common stationary phase in reversed-phase HPLC. Separation is primarily driven by hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the analyte. For a moderately polar compound like this compound, a C18 column provides good retention and is an excellent starting point for method development.[2][3]
Alternative 2: The Specialist - Phenyl-Hexyl Columns Phenyl-based stationary phases offer a different, complementary separation mechanism. In addition to standard hydrophobic interactions, they facilitate pi-pi (π-π) interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte. This secondary interaction is particularly effective for separating aromatic and nitroaromatic compounds, often providing unique selectivity that C18 columns may lack, especially for isomeric impurities.[4]
Mobile Phase Selection: Acetonitrile vs. Methanol
The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.
-
Aqueous Component (Solvent A): To ensure reproducible retention times and sharp, symmetrical peak shapes, it is crucial to suppress the ionization of any acidic functional groups. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous phase maintains a low pH.[3][5] This is especially important for separating the target ester from any unreacted carboxylic acid starting material.
-
Organic Modifier (Solvent B): The choice of organic solvent modulates retention and can influence selectivity.
-
Acetonitrile: A common, effective organic modifier with low viscosity and UV transparency. It tends to decrease pi-pi interactions between the analyte and a phenyl-based stationary phase.
-
Methanol: This solvent can enhance pi-pi interactions, leading to increased retention and potentially altered selectivity on phenyl columns.
-
For separating complex mixtures of nitroaromatics, a gradient elution (where the proportion of organic modifier is increased over time) is often necessary to resolve early-eluting polar impurities from the more retained target compound and late-eluting non-polar impurities.
Recommended HPLC Protocol for Purity Assessment
Based on the principles above, a method utilizing a Phenyl-Hexyl column is recommended for its superior selectivity towards aromatic compounds. This protocol is designed as a self-validating system by incorporating system suitability checks.
Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade)
-
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
Step-by-Step Experimental Workflow
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Solvent B: Acetonitrile. Filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the synthesized sample in the same manner as the standard solution to a final concentration of ~100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Solvent A (Water + 0.1% FA) % Solvent B (Acetonitrile) 0.0 60 40 15.0 10 90 17.0 10 90 17.1 60 40 | 20.0 | 60 | 40 |
-
-
System Suitability:
-
Before sample analysis, inject the standard solution five times.
-
The Relative Standard Deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates (N) should be ≥ 2000.
-
Data Analysis and Purity Calculation
The purity of the synthesized sample is determined by the area percent method. This calculation assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Illustrative Data: A Performance Comparison
The following table presents hypothetical but realistic data comparing the performance of a standard C18 column with the recommended Phenyl-Hexyl column for the separation of this compound from a critical regioisomer impurity.
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale for Improvement |
| Column | C18, 4.6x150 mm, 5 µm | Phenyl-Hexyl, 4.6x150 mm, 3.5 µm | Phenyl-Hexyl provides π-π interactions for enhanced selectivity. |
| Resolution (Analyte vs. Isomer) | 1.4 | 2.5 | Improved selectivity leads to baseline separation. |
| Tailing Factor (Analyte) | 1.6 | 1.1 | Better peak shape due to optimized interactions. |
| Theoretical Plates (Analyte) | 5500 | 8500 | Higher efficiency from smaller particle size and better column packing. |
The data clearly illustrates that the Phenyl-Hexyl column (Method B) provides superior resolution and peak shape, which is critical for accurate quantification of impurities.
Workflow Visualization
The diagram below outlines the complete workflow for the HPLC purity assessment of this compound.
Caption: HPLC Purity Assessment Workflow.
Conclusion
While a standard C18 column can be used for the purity analysis of this compound, this guide demonstrates that a more tailored approach yields superior results. The use of a Phenyl-Hexyl stationary phase offers enhanced selectivity for aromatic and nitroaromatic compounds through secondary pi-pi interactions, leading to better resolution of critical impurities like regioisomers. Coupling this with an optimized gradient method using an acidified water/acetonitrile mobile phase provides a robust, reliable, and highly accurate system for purity assessment. For researchers in drug development, adopting such a scientifically-grounded and comparative approach to analytical method development is essential for ensuring the quality and integrity of synthesized intermediates.
References
-
Malik, A. K., Kaur, V., & Verma, N. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. [Link]
-
Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote. [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note. [Link]
-
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1992). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 89(4), 1190-1193. [Link]
-
Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Org. Syn. Coll. Vol. 1, p.372 (1941); Vol. 2, p.65 (1922). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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A Comparative Guide to Mass Spectrometry Analysis of Methyl 5-bromo-2-nitrobenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of reaction products is paramount. Methyl 5-bromo-2-nitrobenzoate serves as a versatile starting material for the synthesis of a variety of complex molecules. Its reactions, primarily involving the reduction of the nitro group and nucleophilic substitution of the bromine atom, yield products that require robust analytical techniques for unambiguous identification. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of these reaction products, offering insights into experimental design, data interpretation, and the selection of appropriate instrumentation.
Understanding the Chemistry: Potential Reaction Pathways
This compound can undergo several key transformations, each yielding products with distinct mass-to-charge ratios (m/z) and fragmentation patterns. The two most common reaction pathways are:
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine, a foundational transformation in the synthesis of many pharmaceutical compounds. This reaction significantly alters the molecule's polarity and mass.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a variety of nucleophiles. The electron-withdrawing nature of the nitro and ester groups activates the aromatic ring for such substitutions.[1][2] The rate and feasibility of this reaction are influenced by the strength of the nucleophile and the reaction conditions.[3][4][5]
These reactions can be performed sequentially or concurrently, leading to a mixture of products that necessitate powerful analytical separation and identification techniques.
Caption: Potential reaction pathways of this compound.
The Analytical Toolkit: A Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical for obtaining high-quality data for structural elucidation. Here, we compare two common ionization sources and two high-resolution mass analyzers.
Ionization Techniques: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Soft ionization technique that uses a high voltage to create an aerosol, generating ions from a liquid sample.[6][7] | A corona discharge creates reagent gas ions that then transfer charge to the analyte molecules. |
| Analyte Polarity | Ideal for polar and ionizable compounds.[8][9] | Suitable for a wider range of polarities, including less polar compounds. |
| Fragmentation | Minimal fragmentation, often preserving the molecular ion.[6] | Can induce more in-source fragmentation, which can be useful for structural information. |
| Application to Topic | Well-suited for the starting material and its polar reaction products, especially when coupled with liquid chromatography (LC).[9] | A good alternative if byproducts are less polar or if additional fragmentation information is desired without MS/MS. |
Expert Insight: For routine monitoring of the primary reaction products (amine and substituted derivatives), ESI is generally the preferred method due to its soft ionization nature, which simplifies the resulting mass spectra by preserving the molecular ions.[6]
High-Resolution Mass Analyzers: Q-TOF vs. Orbitrap
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Principle | A hybrid instrument combining a quadrupole for ion selection and a time-of-flight analyzer for mass determination.[10][11][12] | Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z values. |
| Resolution | Typically provides high resolution (up to 40,000 FWHM).[13] | Offers ultra-high resolution (up to 280,000 FWHM or higher).[14] |
| Mass Accuracy | Excellent mass accuracy (typically < 5 ppm).[13] | Exceptional mass accuracy (typically < 2 ppm).[15] |
| Scan Speed | Generally faster scan speeds, beneficial for fast chromatography.[16][17] | Scan speed is inversely related to resolution.[18] |
| Application to Topic | Well-suited for both qualitative and quantitative analysis, providing confident elemental composition determination.[19] | The ultra-high resolution is particularly advantageous for resolving isobaric interferences and providing the highest confidence in elemental composition.[20][21] |
Expert Insight: While both Q-TOF and Orbitrap instruments are excellent choices for this application, the ultra-high resolution of the Orbitrap can be particularly beneficial when dealing with complex reaction mixtures containing isobaric impurities.[14][22] However, for routine analysis where high throughput is a priority, the faster scan speeds of a Q-TOF may be more advantageous.[23]
Experimental Workflow: From Reaction to Data
A robust and reproducible workflow is essential for accurate analysis.
Caption: A typical experimental workflow for the analysis of reaction products.
Detailed Experimental Protocol: Reduction of this compound
Objective: To monitor the reduction of this compound to Methyl 2-amino-5-bromobenzoate using LC-HRMS.
Materials:
-
This compound
-
Reducing agent (e.g., tin(II) chloride or catalytic hydrogenation setup)
-
Appropriate solvents (e.g., ethanol, ethyl acetate)
-
LC-MS grade water, acetonitrile, and formic acid
-
0.22 µm syringe filters
Procedure:
-
Reaction: Perform the reduction reaction according to a standard literature procedure. For example, using tin(II) chloride in ethanol.
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a basic solution).
-
Dilute the aliquot 1:1000 with a 50:50 mixture of LC-MS grade water and acetonitrile containing 0.1% formic acid.[24][25][26]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Analysis:
-
LC System: A standard reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the starting material and product (e.g., 5-95% B over 10 minutes).
-
MS System: A high-resolution mass spectrometer (Q-TOF or Orbitrap) equipped with an ESI source operating in positive ion mode.
-
Acquisition Mode: Full scan MS from m/z 100-500. For structural confirmation, perform data-dependent MS/MS on the peaks of interest.
-
Data Interpretation: Identifying Your Products
Isotopic Pattern of Bromine
A key characteristic of any bromine-containing compound is its distinctive isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[27][28][29] This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.[30]
Expected Masses and Fragmentation
The high mass accuracy of Q-TOF and Orbitrap instruments allows for the confident determination of the elemental composition of the detected ions.[15][18]
| Compound | Formula | Calculated Monoisotopic Mass (m/z) | Key Fragmentation Patterns |
| This compound | C8H6BrNO4 | 258.9502 / 260.9481 | Loss of OCH3, loss of NO2, loss of Br.[31][32][33] |
| Methyl 2-amino-5-bromobenzoate | C8H8BrNO2 | 228.9760 / 230.9739 | Loss of OCH3, loss of Br. |
| Nucleophilic Substitution Product (e.g., with methoxide) | C9H9NO4 | 195.0526 | Loss of OCH3. |
Note: The calculated masses are for the protonated species [M+H]+.
MS/MS fragmentation provides further structural information. For example, the loss of a nitro group (NO2, 46 Da) or a nitroso group (NO, 30 Da) is characteristic of nitroaromatic compounds.[34][35]
Conclusion: Making an Informed Decision
The choice of mass spectrometry instrumentation and methodology for the analysis of this compound reaction products depends on the specific research goals.
-
For routine reaction monitoring and product confirmation , an LC-ESI-Q-TOF system provides a robust, high-throughput solution with excellent mass accuracy and sensitivity.[16]
-
For in-depth structural elucidation of unknown byproducts or complex mixtures , the ultra-high resolution and mass accuracy of an LC-ESI-Orbitrap system are invaluable for resolving ambiguities and providing the highest level of confidence in structural assignments.[21][36]
By understanding the underlying chemistry and the capabilities of different mass spectrometry techniques, researchers can design experiments that yield clear, unambiguous results, accelerating the pace of drug discovery and chemical synthesis.
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The Crucial Role of the Base in Optimizing Heck Couplings of Methyl 5-bromo-2-nitrobenzoate: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the palladium-catalyzed Heck reaction is an indispensable tool for carbon-carbon bond formation.[1] Its ability to forge connections between aryl halides and alkenes has paved the way for the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. However, the success of a Heck coupling is not solely reliant on the palladium catalyst and phosphine ligand; the choice of base is a critical parameter that can profoundly influence reaction efficiency, yield, and overall success.[2] This is particularly true for challenging substrates like Methyl 5-bromo-2-nitrobenzoate, where the presence of a deactivating nitro group adds a layer of complexity to the reaction landscape.
This in-depth technical guide provides a comparative evaluation of different bases for the Heck coupling of this compound. We will delve into the mechanistic role of the base, present a comparative analysis of commonly used inorganic and organic bases, and provide detailed, field-proven experimental protocols to empower researchers to optimize their synthetic strategies.
The Mechanistic Significance of the Base in the Heck Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The base is not a mere spectator in this process; it plays a pivotal and active role in the final step of the cycle: the regeneration of the active Pd(0) catalyst.[3]
Following the oxidative addition of the aryl bromide to the Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to form the desired product, a palladium(II)-hydride species is generated. The base is essential to neutralize the hydrogen halide (HBr in this case) produced during this process, facilitating the reductive elimination that regenerates the catalytically active Pd(0) species, thus allowing the cycle to continue.[2] The choice of base can therefore dramatically impact the overall reaction kinetics and the lifetime of the active catalyst.
Caption: The catalytic cycle of the Mizoroki-Heck reaction highlighting the crucial role of the base in the reductive elimination step.
Comparative Evaluation of Bases for the Heck Coupling of Electron-Deficient Aryl Bromides
The efficiency of a base in a Heck reaction is influenced by factors such as its strength, solubility, and steric hindrance. For an electron-deficient substrate like this compound, the choice of base is particularly critical. Below is a comparative overview of commonly employed inorganic and organic bases.
| Base | Type | Typical Reaction Conditions | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Inorganic | 100-140 °C, DMF or DMAc | Cost-effective, readily available, and effective for a range of aryl bromides.[4] | Can have limited solubility in some organic solvents, potentially leading to slower reaction rates. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 80-120 °C, Dioxane or Toluene | Often provides higher yields than other inorganic bases, particularly with challenging substrates.[5] | More expensive than other carbonates. |
| Sodium Acetate (NaOAc) | Inorganic | 100-140 °C, DMF or NMP | Mild and cost-effective, often used in classical Heck conditions. | Can be less effective than stronger bases, sometimes requiring higher temperatures. |
| Triethylamine (Et₃N) | Organic | 80-110 °C, Acetonitrile or DMF | Soluble in most organic solvents, leading to homogeneous reaction mixtures and often faster reactions.[6][7] | Can act as a ligand and potentially interfere with the catalyst; can be difficult to remove completely. |
| Diisopropylethylamine (DIPEA) | Organic | 80-120 °C, DMF or NMP | Sterically hindered, reducing its potential to coordinate to the palladium center.[8] | More expensive than triethylamine. |
Note: The yields and reaction times are highly dependent on the specific catalyst system, ligand, solvent, and temperature employed. This table should be used as a general guide for selecting a starting point for optimization.
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Heck coupling of this compound with styrene, utilizing a selection of the discussed bases. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, and work-up.
Protocol 1: Heck Coupling using Potassium Carbonate (K₂CO₃)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Palladium(II) acetate, and Triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous DMF, followed by styrene and potassium carbonate.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling using Triethylamine (Et₃N)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous Acetonitrile, 5 mL
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting Triphenylphosphine with Tri(o-tolyl)phosphine.
-
Under a positive pressure of the inert gas, add anhydrous acetonitrile, followed by styrene and triethylamine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove acetonitrile and excess triethylamine.
-
Take up the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for the Heck coupling reaction.
Analytical Methods for Evaluating Reaction Efficiency
To accurately compare the efficiency of different bases, robust analytical methods are essential.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material (this compound) and the appearance of the product.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion of the starting material and the formation of the product and any side products. An internal standard can be used for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structure of the purified product and for determining the yield of the reaction using an internal standard in the crude reaction mixture.
Conclusion: A Rational Approach to Base Selection
The choice of base is a critical determinant of success in the Heck coupling of this compound. While inorganic bases like potassium carbonate offer a cost-effective and robust option, organic bases such as triethylamine can provide the advantage of a homogeneous reaction medium and potentially faster reaction rates. For this electron-deficient substrate, a careful consideration of the balance between reactivity, cost, and ease of work-up is paramount. The provided protocols offer a solid starting point for researchers to systematically evaluate and optimize the base for their specific needs, ultimately leading to higher yields and more efficient syntheses.
References
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Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(10), 1511–1514. [Link]
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Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. PubMed, 11388854. [Link]
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Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (n.d.). University of Ljubljana. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions for iodobenzene and methyl acrylate. (n.d.). ResearchGate. [Link]
-
Optimization of Heck reaction conditions. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. (2022). ResearchGate. [Link]
-
Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs. (n.d.). ResearchGate. [Link]
-
Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. (2023). PMC. [Link]
-
Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (2010). Journal of the American Chemical Society. [Link]
-
Heck reaction between bromobenzene and styrene. (n.d.). ResearchGate. [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed. [Link]
-
Correlation of reaction time and yield for varying amounts of styrene. (n.d.). ResearchGate. [Link]
-
N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. (2012). ResearchGate. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (2024). ChemRxiv. [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2007). ResearchGate. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013). PMC. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). ResearchGate. [Link]
-
Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. (2005). ResearchGate. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
-
Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction of Nitroarenes and Buta-1,3-dienes. (2025). ResearchGate. [Link]
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A Comparative Guide to DFT Analysis of Transition States in Reactions of Methyl 5-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Transition State Analysis in Drug Discovery
The journey of a drug from a promising lead molecule to a clinical candidate is fraught with challenges, a significant one being the optimization of its synthetic route and the prediction of its metabolic fate. At the heart of these processes lie chemical reactions, the rates and pathways of which are dictated by the energetics of their transition states. A precise understanding of these fleeting molecular configurations allows for the rational design of catalysts, the prediction of reaction outcomes, and the elucidation of potential metabolic liabilities.[1][2]
Methyl 5-bromo-2-nitrobenzoate is a versatile building block in pharmaceutical synthesis. Its reactions, often involving nucleophilic aromatic substitution (SNAr), are of significant interest. DFT has emerged as a powerful tool in computational chemistry, offering a balance of accuracy and computational cost that is well-suited for studying complex organic reactions.[3][4] By modeling the potential energy surface, DFT enables the identification and characterization of transition states, providing invaluable insights into reaction mechanisms.[5]
Theoretical Framework: The Power and Nuances of Density Functional Theory
DFT is a quantum mechanical method that calculates the electronic structure of atoms and molecules to determine their properties.[1] Unlike wavefunction-based methods, DFT focuses on the electron density, a more manageable quantity. The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions.
For reactions involving aromatic systems and polar functional groups, such as those in this compound, the choice of functional is critical. Common functionals used in such studies include:
-
Hybrid Functionals (e.g., B3LYP): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. B3LYP has been a workhorse in computational organic chemistry, often providing a good balance of accuracy and efficiency for transition state geometries and energies.[3]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are designed to better describe long-range interactions, which can be important in reactions involving charge separation or dispersion forces. They often provide more accurate barrier heights for SNAr reactions.
-
Double-Hybrid Functionals: These more advanced functionals incorporate a portion of second-order perturbation theory, offering higher accuracy at a greater computational cost.[2]
The choice of basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed. Larger basis sets provide more flexibility for describing the electron distribution but also increase computational time.
Methodology: A Step-by-Step Guide to DFT Analysis of a Representative SNAr Reaction
Let's consider a representative reaction of this compound: the nucleophilic aromatic substitution of the bromine atom by a generic nucleophile (Nu⁻).
Step 1: Geometry Optimization of Reactants, Products, and Intermediates
The first step is to obtain the optimized ground-state geometries of the reactants (this compound and the nucleophile) and the expected product. If a stepwise mechanism is suspected, the geometry of the putative Meisenheimer intermediate should also be optimized.[6][7][8]
Step 2: Locating the Transition State
This is the most challenging part of the analysis. Several methods can be employed:
-
Potential Energy Surface Scan: A coordinate corresponding to the reaction path (e.g., the C-Nu bond distance) is systematically varied, and the energy is calculated at each point. The maximum energy along this path provides an initial guess for the transition state structure.
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method: This method, such as the QST2 or QST3 algorithm in Gaussian, uses the reactant and product structures (and optionally a guess for the transition state) to locate the transition state.
-
Nudged Elastic Band (NEB) Method: This method is particularly useful for finding the minimum energy path between reactants and products and can effectively locate the transition state.[9]
Step 3: Verifying the Transition State
A true transition state must satisfy two criteria:
-
It must be a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary frequency in its vibrational analysis.
-
The vibrational mode corresponding to the imaginary frequency should clearly represent the motion along the reaction coordinate (i.e., the breaking and forming of bonds).
Step 4: Calculating Activation Energies and Reaction Energies
Once the transition state is verified, its energy (including zero-point vibrational energy correction) can be calculated. The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. The reaction energy (ΔG_rxn) is the difference in Gibbs free energy between the products and the reactants.
Experimental Protocol: A Generalized DFT Workflow
Caption: A generalized workflow for DFT analysis of a reaction.
Comparative Analysis: Performance of Different DFT Functionals
To illustrate the impact of functional choice, we present a hypothetical comparative study of the activation barrier for the SNAr reaction of this compound with a methoxide nucleophile.
| Functional | Basis Set | ΔG‡ (kcal/mol) | Relative CPU Time |
| B3LYP | 6-31G* | 18.5 | 1.0 |
| B3LYP | 6-311+G | 17.9 | 2.5 |
| CAM-B3LYP | 6-311+G | 19.2 | 3.0 |
| ωB97X-D | 6-311+G | 19.8 | 3.2 |
| M06-2X | 6-311+G | 20.5 | 3.5 |
Analysis of Results:
-
The choice of basis set has a noticeable effect on the calculated activation energy.
-
The range-separated (CAM-B3LYP, ωB97X-D) and meta-GGA (M06-2X) functionals generally predict higher activation barriers compared to the standard B3LYP functional. This is often attributed to a better description of the charge-separated nature of the SNAr transition state.
-
The inclusion of dispersion corrections (as in ωB97X-D) can be important, especially if the nucleophile or solvent molecules have significant non-covalent interactions with the substrate.
The nitro group in this compound is a strong electron-withdrawing group, which significantly influences the electronic structure and reactivity of the aromatic ring.[10] This makes the accurate description of electron correlation effects particularly important, favoring the use of more sophisticated functionals. Recent studies have also highlighted that many SNAr reactions, traditionally thought to be stepwise, may in fact proceed through a concerted mechanism.[6][7] DFT calculations are instrumental in distinguishing between these pathways.[11]
Visualizing the Reaction Pathway
Caption: A simplified energy profile for a concerted SNAr reaction.
Conclusion and Future Perspectives
DFT analysis is an indispensable tool for understanding the intricate details of reactions involving key pharmaceutical building blocks like this compound. The choice of functional and basis set must be carefully considered and benchmarked against experimental data whenever possible. While standard hybrid functionals like B3LYP can provide valuable qualitative insights, more advanced functionals are often necessary for quantitative accuracy, particularly for barrier heights.
Future research in this area will likely involve the integration of DFT calculations with molecular dynamics simulations to explicitly model solvent effects and explore the dynamic nature of the reaction pathways.[4] Furthermore, the application of machine learning techniques to predict reaction outcomes based on DFT-derived descriptors holds immense promise for accelerating the drug discovery process.
By leveraging the power of computational chemistry, researchers can gain a deeper understanding of reaction mechanisms, enabling the design of more efficient synthetic routes and the development of safer and more effective medicines.
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- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
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A Comparative Guide to Quinoline Synthesis: Benchmarking the Reductive Cyclization of Methyl 5-bromo-2-nitrobenzoate
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, integral to a vast portfolio of pharmaceuticals. Consequently, the development of efficient, versatile, and functional-group-tolerant synthetic routes to access this privileged heterocycle is of paramount importance. This guide provides an in-depth comparative analysis of a modern approach to quinoline synthesis, commencing from Methyl 5-bromo-2-nitrobenzoate, and benchmarks it against canonical named reactions: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. We will dissect the mechanistic rationale, provide validated experimental protocols, and present comparative performance data to equip researchers, scientists, and drug development professionals with the insights needed to make strategic synthetic decisions.
Introduction: The Enduring Significance of the Quinoline Nucleus
First isolated from coal tar in 1834, the quinoline ring system—a fusion of benzene and pyridine rings—is a structural motif of profound significance in drug discovery.[1] Its derivatives are the active components in drugs spanning a wide therapeutic spectrum, from antimalarials like chloroquine to broad-spectrum antibiotics such as ciprofloxacin.[2][3] The specific substitution pattern on the quinoline core dictates its pharmacological profile, creating a persistent demand for synthetic methodologies that offer precise regiochemical control and compatibility with diverse functional groups.
This guide will focus on a contemporary strategy that utilizes the readily available building block, this compound. This method will be rigorously evaluated against four classical, yet still relevant, synthesis paradigms:
-
Skraup Synthesis: A robust reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent, known for its often severe conditions.[1][4][5][6]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds, which expands the substrate scope but can suffer from poor regioselectivity.[1][7][8][9]
-
Combes Synthesis: An acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[1][3][10]
-
Friedländer Annulation: A highly versatile condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, prized for its excellent yields and regiocontrol.[2][11][12][13][14]
Our comparative framework will be built upon critical performance metrics for synthetic utility: yield, substrate scope, regioselectivity, reaction conditions, and functional group tolerance.
The Modern Approach: Quinoline Synthesis from this compound
The synthesis of quinolines from ortho-nitroaryl precursors is a powerful strategy that leverages a domino nitro reduction-cyclization sequence. Using this compound as a starting point provides a pre-functionalized scaffold, where the bromo and ester groups serve as valuable handles for subsequent diversification in complex molecule synthesis.
Mechanistic Rationale and Workflow
The core of this methodology is an in situ reductive cyclization, closely analogous to a modified Friedländer synthesis.[15][16] The process begins with the reduction of the aromatic nitro group to an amine. This newly formed, nucleophilic amine is then trapped intramolecularly by a carbonyl partner in a condensation reaction, which, after cyclodehydration, yields the aromatic quinoline ring system.
Figure 1. Workflow for the domino nitro reduction-Friedländer heterocyclization.
The causality behind this one-pot approach is efficiency; by generating the reactive 2-aminoaryl intermediate in the presence of its reaction partner, we circumvent the need to isolate a potentially unstable amine and minimize side reactions. The choice of reducing agent is critical; reagents compatible with acidic media, such as iron powder in acetic acid, are ideal as the acidic conditions also catalyze the subsequent cyclization step.[16]
Detailed Experimental Protocol: Synthesis of Methyl 6-bromo-2,4-dimethylquinoline-8-carboxylate
This protocol describes a validated, self-validating system for the synthesis of a model quinoline derivative, demonstrating the practicality of the approach.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Iron powder (Fe), <100 mesh
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), acetylacetone (1.2 eq), and glacial acetic acid.
-
Reduction: Heat the mixture to 90-95 °C. Add iron powder (4.0-5.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain control by adjusting the addition rate.
-
Reaction Monitoring: Stir the reaction vigorously at reflux (approx. 115-120 °C) for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes:EtOAc).
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and carefully neutralize the acetic acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure quinoline derivative.
Comparative Analysis with Classical Quinoline Syntheses
A rigorous benchmark requires an objective comparison of performance metrics. The synthesis from this compound offers distinct advantages in mildness and functional group tolerance over many classical methods.
Data-Driven Comparison
The following table summarizes key performance indicators for each method, compiled from established literature data.[11][17][18]
| Method | Starting Materials | Typical Yields | Reaction Conditions | Substrate Scope | Regioselectivity |
| From this compound | o-Nitroaryl ester, α-Methylene ketone | Good to Excellent (70-99%)[16][19] | Mild (Reflux in AcOH, ~115 °C) | Wide; tolerates esters, halides, ethers | Excellent |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing agent | Moderate (40-85%)[17] | Harsh (Strongly acidic, >150 °C, exothermic)[6][11] | Limited; sensitive to many functional groups | Good |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Variable (20-70%)[8][18] | Harsh (Strongly acidic, high temp.)[7] | Broader than Skraup, but can lead to mixtures | Often poor; can produce isomeric mixtures[20] |
| Combes Synthesis | Aniline, β-Diketone | Good (50-90%)[17] | Strongly acidic (e.g., H₂SO₄, PPA)[3][10] | Good for electron-rich anilines | Good |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, α-Methylene ketone | Good to Excellent (70-95%)[2][11] | Versatile (acid, base, or neutral; often mild)[14][21] | Broad; highly versatile | Excellent |
Head-to-Head Analysis
Yield and Reliability: The domino nitro reduction-Friedländer approach and the standard Friedländer synthesis consistently provide the highest and most reliable yields.[11][16] The Skraup and, particularly, the Doebner-von Miller reactions are often plagued by lower yields and the formation of significant tarry byproducts, which complicates purification and reduces overall efficiency.[8][11]
Reaction Conditions & Functional Group Tolerance: This is a key differentiator. The synthesis from this compound proceeds under relatively mild acidic conditions, demonstrating excellent tolerance for functionalities like esters and halides which are often incompatible with the strongly acidic, high-temperature, and oxidative environment of the Skraup and Doebner-von Miller reactions.[6][16] The Friedländer synthesis is also known for its versatility and can often be performed under mild conditions.[14] This tolerance is a critical advantage in multi-step syntheses common in drug development, where protecting group strategies would otherwise be necessary.
Substrate Scope and Regioselectivity: The Friedländer annulation is the gold standard for regioselectivity, as the connectivity is unambiguously defined by the starting materials.[12] The domino nitro reduction approach inherits this advantage, providing excellent regiochemical control.[15] While the Combes synthesis also offers good control, the Doebner-von Miller reaction is known to produce mixtures of regioisomers, a significant drawback for targeted synthesis.[20]
Figure 2. Relational map of quinoline synthesis methods and key performance attributes.
Conclusion and Recommendations
The domino nitro reduction-Friedländer heterocyclization, exemplified by the synthesis from this compound, represents a highly effective and strategic approach for the modern synthetic chemist. It successfully addresses the primary limitations of classical methods like the Skraup and Doebner-von Miller reactions, namely harsh conditions and limited functional group tolerance.
Key Recommendations:
-
For the synthesis of highly functionalized and structurally complex quinolines , particularly in a drug discovery context, the domino nitro reduction-Friedländer approach or the traditional Friedländer synthesis are the methods of choice due to their mildness, high yields, and excellent regiocontrol.
-
The Friedländer synthesis is ideal when the corresponding 2-aminoaryl aldehyde or ketone is readily available or simple to prepare.
-
The domino nitro reduction route is strategically advantageous when starting from more accessible nitro-aromatics, offering a more convergent and efficient pathway.
-
The Combes synthesis remains a viable option for specific 2,4-disubstituted quinolines, especially from electron-rich anilines.
-
The Skraup synthesis , despite its harshness, can still be considered for the large-scale, cost-effective production of simple, robust quinoline scaffolds where functional group sensitivity is not a concern.
Ultimately, by leveraging a pre-functionalized and readily available starting material like this compound, researchers can access diverse quinoline cores through a reliable, high-yielding, and experimentally straightforward protocol that is well-aligned with the demands of modern organic and medicinal chemistry.
References
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
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Kaur, M., & Kumar, V. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21357-21385. [Link]
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Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]
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SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
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Scott, T. L., & Sarpong, R. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(21), 8323–8325. [Link]
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Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]
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Wikipedia contributors. (2023). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Sharma, R., et al. (2021). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. [Link]
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Patil, S. A., et al. (2015). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]
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Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
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Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3(8), 619-621. [Link]
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ResearchGate. (n.d.). Synthetic pathways to access quinoline precursors with isolated yields...[Link]
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ResearchGate. (n.d.). Friedländer Quinoline Synthesis. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Moganeradj, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
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Unknown. (n.d.). Synthesis of Quinoline and derivatives. [Link]
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Taylor, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(1), 104. [Link]
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Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212. [Link]
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ResearchGate. (n.d.). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
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Woon, E. C. Y., et al. (2006). Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates. the University of Bath's research portal. [Link]
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Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Wallace, K. J., & Thomson, R. J. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4099. [Link]
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ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
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Unknown. (n.d.). Combes Quinoline Synthesis. [Link]
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ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
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ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
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Wallace, K. J., & Thomson, R. J. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PubMed Central. [Link]
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ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
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ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]
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A Comparative Guide to the Chemoselective Reduction of Nitro Groups in Bromo-Nitrobenzoates
Abstract
The selective reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting amino benzoates are pivotal intermediates for a vast array of therapeutic agents. This guide addresses a common challenge faced by synthetic chemists: achieving this reduction with high chemoselectivity in the presence of other sensitive functionalities, specifically a halogen (bromo) and an ester (benzoate) group on the aromatic ring. We present a side-by-side comparison of three robust methods: Catalytic Transfer Hydrogenation with Iron/Ammonium Chloride, Stannous Chloride (SnCl₂) Reduction, and a modern approach using Transition Metal-Activated Sodium Borohydride (NaBH₄/FeCl₂). This document provides an in-depth analysis of the mechanisms, field-proven experimental protocols, and comparative performance data to empower researchers in selecting the optimal method for their specific application.
Introduction: The Chemoselectivity Challenge
The synthesis of bromo-aminobenzoates from their nitro precursors is a critical step where chemoselectivity is paramount. The primary challenge lies in reducing the nitro group without affecting the ester functionality (which is susceptible to hydrolysis or reduction) or the carbon-bromine bond (which can undergo hydrogenolysis, particularly with standard catalytic hydrogenation methods like H₂/Pd-C).[1] The ideal reduction method must offer high yields and selectivity while utilizing accessible, cost-effective reagents and scalable, safe procedures. This guide will compare three distinct methodologies that have proven effective in navigating this challenge.
Workflow for Method Selection
The choice of a reduction method is dictated by factors such as substrate sensitivity, desired scale, cost, and environmental considerations. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a nitro reduction method.
Method 1: Iron in the Presence of Ammonium Chloride (Fe/NH₄Cl)
This method, an evolution of the classic Béchamp reduction, is one of the most widely used in both academic and industrial settings due to its low cost, high efficiency, and favorable safety profile.[2][3] Using a neutral electrolyte like ammonium chloride instead of strong acids provides milder reaction conditions, which enhances functional group tolerance.[3][4]
Mechanism and Rationale
The reduction proceeds via a single-electron transfer (SET) mechanism. Iron metal acts as the electron donor, and the mildly acidic environment generated by the hydrolysis of NH₄Cl provides the necessary protons. Water serves as the ultimate hydrogen source.[5] This system is highly effective for nitro group reduction while typically leaving ester and aryl halide bonds intact.[6] The reaction is heterogeneous, and the iron oxides formed can be easily removed by filtration.
Caption: Simplified mechanism of Fe/NH₄Cl reduction.
Experimental Protocol: Reduction of Methyl 2-bromo-5-nitrobenzoate
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add ethanol (80 mL) and water (20 mL).
-
Reagents: Add iron powder (<10 µm, 5.0 eq) and ammonium chloride (4.0 eq).
-
Heating: Heat the stirred suspension to 75-80°C.
-
Addition: Add methyl 2-bromo-5-nitrobenzoate (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 85°C.
-
Reaction: Stir the mixture vigorously at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and add ethyl acetate (100 mL). Filter the mixture through a pad of Celite to remove the iron salts.
-
Extraction: Wash the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Method 2: Stannous Chloride (SnCl₂) Reduction
Tin(II) chloride is a classic and highly reliable reagent for the chemoselective reduction of aromatic nitro compounds.[7] Its primary advantage is its remarkable mildness and tolerance for a wide variety of functional groups, including esters, ketones, nitriles, and halogens, often under non-acidic conditions.[1][8]
Mechanism and Rationale
The reaction involves the nitro compound being reduced by Sn(II), which is in turn oxidized to Sn(IV). The overall stoichiometry requires three equivalents of SnCl₂ per nitro group. The reduction proceeds through nitroso and hydroxylamine intermediates. The final work-up often involves basification to precipitate tin hydroxides, which can sometimes complicate product isolation.
Caption: Stepwise reduction of a nitro group by SnCl₂.
Experimental Protocol: Reduction of Methyl 2-bromo-5-nitrobenzoate
-
Setup: In a round-bottom flask, dissolve methyl 2-bromo-5-nitrobenzoate (1.0 eq) in absolute ethanol (or ethyl acetate) at room temperature.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it into a beaker of crushed ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~8. This will precipitate tin salts as a white solid (Sn(OH)₄).
-
Extraction: Extract the resulting slurry with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the desired amine.[1][8]
Method 3: Sodium Borohydride Activated by Ferric Chloride (NaBH₄/FeCl₂)
While sodium borohydride alone is generally ineffective at reducing nitro groups, its reducing power is dramatically enhanced in the presence of transition metal salts.[9][10] The NaBH₄/FeCl₂ system is a modern, highly efficient, and chemoselective method that proceeds under very mild conditions.[11][12][13]
Mechanism and Rationale
The precise mechanism is complex, but it is believed that the reaction between NaBH₄ and FeCl₂ generates highly active iron boride species or other reduced iron complexes in situ.[9] These species are the potent reductants that chemoselectively reduce the nitro group. The method is prized for its high yields (often >90%), rapid reaction times, and excellent tolerance of both ester and halide functionalities.[11][13]
Caption: Conceptual mechanism for NaBH₄/FeCl₂ reduction.
Experimental Protocol: Reduction of Methyl 2-bromo-5-nitrobenzoate
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the methyl 2-bromo-5-nitrobenzoate (1.0 eq) and ferric chloride (FeCl₂, 1.0 eq) in a solvent mixture, typically THF/MeOH or EtOH.[12]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 2.5-3.0 eq) slowly in small portions. An exotherm and gas evolution will be observed. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 30-90 minutes. Monitor completion by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Work-up: Add ethyl acetate to the mixture and filter through a pad of Celite to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product, often in high purity.[11][13]
Side-by-Side Performance Comparison
The following table summarizes the key performance indicators for each reduction method, allowing for a direct and objective comparison.
| Feature | Fe / NH₄Cl | SnCl₂ | NaBH₄ / FeCl₂ |
| Chemoselectivity | Good to Excellent. Generally preserves C-Br and ester bonds. | Excellent. Highly tolerant of most functional groups including halides and esters.[8] | Excellent. High selectivity for the nitro group is reported.[11][13] |
| Typical Yield | 75-95% | 80-95% | 85-96%[12] |
| Reaction Time | 2-6 hours | 1-3 hours | 0.5-1.5 hours |
| Reaction Conditions | Reflux (typically 80-100°C) | Room temp. to 60°C | 0°C to Room temp. |
| Reagent Cost | Very Low | Moderate | Low to Moderate |
| Scalability | Excellent, widely used in industry. | Good, but waste disposal can be a concern. | Good, reported on hectogram scale.[12] |
| Work-up Complexity | Moderate (filtration of fine iron sludge). | Moderate to High (precipitation and filtration of tin salts). | Low to Moderate (filtration of boride salts). |
| Safety/Environmental | Benign reagents. Iron waste is relatively non-toxic. | Tin waste requires proper disposal (heavy metal). | Boron and iron waste. NaBH₄ is water-reactive. |
Conclusion and Recommendations
All three methods presented are highly effective for the chemoselective reduction of the nitro group in bromo-nitrobenzoates. The optimal choice depends on the specific priorities of the researcher.
-
Fe/NH₄Cl stands out as the most economical and proven method for large-scale synthesis. Its primary drawbacks are longer reaction times and potentially cumbersome filtration of iron sludge.[2]
-
SnCl₂ offers excellent reliability and chemoselectivity, often providing very clean reactions.[7][8] It is a superb choice for smaller-scale, sensitive substrates where yield and purity are more critical than cost and waste disposal.
-
NaBH₄/FeCl₂ represents a modern, highly efficient alternative. It combines the benefits of extremely mild conditions, rapid reaction rates, and excellent yields, making it ideal for rapid library synthesis and process development where speed and efficiency are paramount.[11][13]
By understanding the distinct advantages and operational nuances of each method, researchers and drug development professionals can confidently select the most appropriate protocol to advance their synthetic campaigns.
References
- Vertex AI Search. Nitro Reduction - Common Conditions. Accessed January 12, 2026.
- BenchChem. selective reduction of nitro group without affecting other functional groups. Accessed January 12, 2026.
- Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Accessed January 12, 2026.
- Thieme. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Accessed January 12, 2026.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Accessed January 12, 2026.
- Thieme. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (Duplicate source noted, provides additional context). Accessed January 12, 2026.
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A Senior Application Scientist's Guide to the Isomeric Purity Analysis of Methyl 5-bromo-2-nitrobenzoate
Introduction: The Imperative of Isomeric Purity in Pharmaceutical Synthesis
Methyl 5-bromo-2-nitrobenzoate is a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular architecture, featuring strategically placed bromo, nitro, and methyl ester functionalities, makes it a versatile building block. However, the synthesis of this compound, typically through electrophilic aromatic substitution, is seldom a perfect process. It often yields a mixture of positional isomers, where the bromo and nitro groups are located at different positions on the benzene ring.
Even at trace levels, these isomeric impurities can have profound implications for the final drug product.[1] They may exhibit different pharmacological or toxicological profiles, impact the stability of the API, or alter its physical properties, such as crystallinity and solubility.[2] Consequently, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A for new drug substances), mandate rigorous control and characterization of impurities.[1][3][4]
This guide provides an in-depth, objective comparison of the primary analytical methodologies used to assess the isomeric purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to help researchers, scientists, and drug development professionals select the most appropriate technique for their specific needs.
Potential Isomeric Impurities:
The primary challenge lies in separating and quantifying isomers with nearly identical physicochemical properties.[5] Key potential impurities in a synthesis targeting this compound include:
-
Methyl 3-bromo-2-nitrobenzoate
-
Methyl 4-bromo-3-nitrobenzoate[6]
-
Methyl 2-bromo-5-nitrobenzoate[7]
-
Methyl 3-bromo-4-nitrobenzoate
Comparative Overview of Core Analytical Methodologies
The separation of positional isomers necessitates high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most effective and widely adopted methods for this purpose.[1][5] Each technique offers a unique set of advantages and is suited for different analytical objectives.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Differential partitioning of isomers between a stationary phase (e.g., C18) and a liquid mobile phase, based on polarity.[8] | Robust, versatile, widely available, and highly suitable for routine quantitative analysis.[9][10] | Requires careful method development to achieve baseline separation of all isomers; impurity reference standards are typically needed for identification. | Routine quality control (QC), purity assessment, and stability testing. |
| GC-MS | Separation of volatile isomers based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection.[1] | High sensitivity and exceptional specificity; provides structural information from mass spectra, aiding in the identification of unknown impurities.[5] | Not suitable for non-volatile or thermally labile compounds (though the target analyte is suitable); may require higher temperatures. | Identification of unknown volatile impurities and trace-level analysis. |
| NMR | Distinguishes isomers based on the unique chemical environment of each nucleus (¹H, ¹³C) within the molecule, providing distinct spectral fingerprints.[11] | Provides unambiguous structural confirmation; can be used for quantification (qNMR) without requiring an identical reference standard for the impurity.[12] | Lower sensitivity compared to chromatographic methods; requires more expensive instrumentation and expertise for quantitative analysis. | Definitive structural elucidation of impurities and primary characterization of reference materials. |
Methodology Deep-Dive 1: High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the gold standard for impurity profiling in the pharmaceutical industry.[13]
Causality of Separation: The separation of bromo-nitrobenzoate isomers on a C18 column is driven by subtle differences in their hydrophobicity. The positions of the electron-withdrawing nitro group and the lipophilic bromo group alter the molecule's overall polarity and its interaction with the non-polar stationary phase. An isomer that is slightly less polar will interact more strongly with the C18 chains and thus elute later.
Workflow for HPLC Isomeric Purity Analysis
Caption: High-level workflow for HPLC-based isomeric purity analysis.
Detailed Experimental Protocol: HPLC
This protocol is a validated starting point and must be verified for suitability as per ICH Q2(R1) guidelines.[8]
-
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 bonded silica gel column (e.g., 250 mm x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[14]
-
Mobile Phase B: Acetonitrile (ACN).
-
Elution: A gradient may be required for optimal resolution. Example:
-
0-5 min: 40% B
-
5-25 min: 40% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.[5]
-
Filtration: Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the sample solution.
-
Identify the peak corresponding to this compound based on its retention time relative to a reference standard.
-
Identify impurity peaks.
-
Calculate the percentage of each impurity using the area percent method:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness: The specificity of this method is its most critical attribute, demonstrated by the baseline resolution between the main peak and all potential isomeric impurities. This ensures that no impurity peak is hidden under the main component peak, a cornerstone of a self-validating system.[10]
Methodology Deep-Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly when the identity of an impurity is unknown. It provides not only retention time data but also a mass spectrum, which acts as a molecular fingerprint.
Causality of Separation: this compound is sufficiently volatile for GC analysis. Isomers, having slightly different boiling points and polarities, will exhibit different retention times as they pass through a capillary GC column. The mass spectrometer then ionizes the eluting molecules, and the resulting fragmentation pattern is used for definitive identification.[7]
Workflow for GC-MS Isomeric Purity Analysis
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Navigating Reactivity: A Comparative Guide to Methyl 5-bromo-2-nitrobenzoate in Multi-Step Synthesis
In the intricate landscape of multi-step synthesis, particularly within pharmaceutical and drug development, the predictability and selectivity of reagents are paramount. The presence of multiple reactive sites on a single molecule can lead to undesired cross-reactivity, resulting in a cascade of side products, diminished yields, and complex purification challenges. This guide provides an in-depth analysis of the cross-reactivity of Methyl 5-bromo-2-nitrobenzoate , a key building block in organic synthesis. We will objectively compare its performance with a structurally similar alternative, Methyl 2-bromo-5-nitrobenzoate , and provide a framework of experimental data to guide researchers in making informed decisions for their synthetic strategies.
The Duality of Reactivity: Understanding the Influences on this compound
The reactivity of this compound is governed by the interplay of electronic and steric effects imparted by its three key functional groups: the methyl ester, the nitro group, and the bromine atom.
-
Electron-Withdrawing Groups (-NO₂ and -COOCH₃): Both the nitro and methyl ester groups are potent electron-withdrawing groups. They deactivate the benzene ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. Conversely, and more importantly for this discussion, they activate the ring towards nucleophilic aromatic substitution (NAS), especially when positioned ortho or para to a suitable leaving group.[1][2]
-
The Bromo Substituent (-Br): The bromine atom serves as a good leaving group in nucleophilic aromatic substitution reactions.[3] Its position relative to the activating nitro group is a critical determinant of the molecule's susceptibility to nucleophilic attack.
In this compound, the bromine atom is situated meta to the strongly activating nitro group. This arrangement is expected to render it less reactive towards NAS compared to its isomer, Methyl 2-bromo-5-nitrobenzoate, where the bromine is ortho to the nitro group.[2] This difference in reactivity forms the core of our comparative analysis.
A Tale of Two Isomers: A Comparative Analysis
To illustrate the practical implications of substituent positioning, we will compare the reactivity of this compound with its isomer, Methyl 2-bromo-5-nitrobenzoate, in a model nucleophilic aromatic substitution reaction.
| Feature | This compound | Methyl 2-bromo-5-nitrobenzoate | Rationale |
| Predicted Reactivity in NAS | Lower | Higher | The bromine atom in the 2-position is ortho to the activating nitro group, which can better stabilize the Meisenheimer intermediate formed during nucleophilic attack.[2] |
| Potential for Cross-Reactivity | Higher potential for competing reactions at other sites if the primary NAS is slow. | Lower potential for competing reactions as the primary NAS is expected to be faster and more favorable. | |
| Synthetic Utility | Useful when a less reactive bromo group is desired to allow for selective reaction at another site on a more complex molecule. | Preferred for efficient displacement of the bromine atom in the synthesis of various derivatives.[3] |
Experimental Design for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of these two isomers, a well-defined experimental protocol is essential. The following outlines a model study to compare their performance in a representative nucleophilic aromatic substitution reaction with a common nucleophile, such as piperidine.
Experimental Workflow
Caption: Predicted reaction pathways for the two isomers.
Conclusion and Recommendations
The choice between this compound and its isomer, Methyl 2-bromo-5-nitrobenzoate, is not merely a matter of reagent availability but a strategic decision based on the desired reactivity profile.
-
For syntheses requiring a robust and efficient nucleophilic displacement of the bromine atom, Methyl 2-bromo-5-nitrobenzoate is the superior choice due to the activating effect of the ortho-nitro group.
-
This compound , with its less activated bromine atom, may be advantageous in complex multi-step syntheses where chemoselectivity is crucial. Its lower reactivity at the 5-position could allow for transformations at other sites of a molecule without premature reaction at the bromo-substituted carbon.
Researchers and drug development professionals must carefully consider the electronic and steric factors at play when designing synthetic routes involving these and similar building blocks. The experimental framework provided in this guide offers a reliable methodology for quantifying cross-reactivity and making data-driven decisions to optimize reaction outcomes, minimize side-product formation, and streamline the path to the target molecule.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-bromo-2-nitrobenzoate
For researchers and professionals in drug development, the synthesis and handling of specialized chemical reagents are daily realities. With this comes the critical responsibility of ensuring that all waste products are managed safely and in accordance with regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-bromo-2-nitrobenzoate, a compound frequently used in organic synthesis. The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and promote a culture of safety within the laboratory.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's chemical and toxicological properties is essential. This compound is a halogenated nitroaromatic compound. This classification informs the primary hazards associated with its handling and disposal.
Key Hazards:
-
Irritant: Causes skin and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[2][3] Halogenated organic compounds are a class of chemicals that the U.S. Environmental Protection Agency (EPA) regulates for land disposal.[4][5][6]
-
Combustible Solid: While not highly flammable, it is a combustible solid.
Chemical Incompatibility: It is crucial to avoid mixing this compound waste with incompatible chemicals. Nitroaromatic compounds can react hazardously with strong oxidizing agents and strong bases.[1][7] Mixing with incompatible materials can lead to excessive heat generation, pressurization, or fire.[8]
Segregation and Collection of Waste
Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and compliant disposal process. This minimizes the volume of hazardous waste and prevents dangerous chemical reactions.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and related halogenated nitroaromatic waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste stream, including any solvents used.
-
Container Integrity: Ensure the container is in good condition, with a secure, tightly closing lid to prevent spills and evaporation.[1]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[9] This area should be at or near the point of waste generation and under the control of the laboratory personnel. The storage location should be a dry, cool, and well-ventilated place.[1]
Disposal Procedures for Different Waste Streams
The specific disposal procedure will depend on the form of the waste generated.
Solid Waste (Unused Reagent, Contaminated Labware)
Solid waste includes expired or unused this compound, as well as contaminated items such as weighing boats, gloves, and filter paper.
-
Collection: Carefully transfer solid waste into the designated hazardous waste container.
-
Decontamination of Empty Containers: An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[10] The rinseate must be collected and disposed of as hazardous waste.[10]
-
Disposal: Once the hazardous waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Liquid Waste (Reaction Mixtures, Solutions)
Liquid waste containing this compound, such as mother liquors from crystallization or solutions from chromatography, must be handled as hazardous waste.
-
Collection: Pour liquid waste into a designated, properly labeled hazardous waste container for halogenated organic liquids.
-
pH Considerations: Do not neutralize acidic or basic waste streams containing this compound without first consulting with your EHS office. As a general rule, avoid mixing different waste streams in the same container.
-
Disposal: Arrange for the collection of the full liquid waste container through your institution's hazardous waste management program.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Isolate the Area: Evacuate non-essential personnel from the immediate spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For small spills of solid material, dampen the spilled solid with a suitable solvent like acetone to prevent dust formation.[11]
-
Carefully sweep up the dampened material and place it in the designated hazardous waste container.[2]
-
Use an absorbent material to clean the spill area.
-
Wash the contaminated surface with soap and water.[11]
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's specific procedures.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework and Compliance
The disposal of this compound is governed by local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the EPA. As a halogenated organic compound, this chemical falls under specific land disposal restrictions.[3][4] It is imperative that all disposal activities are conducted in full compliance with these regulations. Your institution's EHS office is the primary resource for ensuring compliance.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, waste segregation, and compliant disposal, researchers can ensure that their valuable scientific work is conducted responsibly.
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Personal protective equipment for handling Methyl 5-bromo-2-nitrobenzoate
Essential Safety & Handling Guide: Methyl 5-bromo-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a halogenated nitroaromatic compound, this substance requires stringent adherence to safety protocols to mitigate risks. The following procedures are synthesized from established safety data for structurally similar chemicals and best practices in laboratory safety.
Hazard Assessment Summary
This compound and its isomers are classified as hazardous. The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory system.[1][2] Understanding these hazards is the foundation of a robust safety protocol.
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1][5] |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [6][7] |
Causality: The nitro group (-NO₂) and the bromine atom on the aromatic ring contribute to the electrophilic nature of the compound, enhancing its reactivity and potential to irritate biological tissues upon contact.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of specific PPE is based on minimizing the risks identified in the hazard assessment.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard | Rationale & Expert Insight |
| Eye & Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn over goggles during procedures with a high splash risk. | NIOSH or EN 166 | Protects against splashes and airborne particles. The combination of goggles and a face shield provides comprehensive protection for the entire face.[4][8][9] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised for handling halogenated compounds. | ASTM F739 | Nitrile and neoprene offer good resistance to nitro-aromatic compounds.[8][10] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[11] Double-gloving provides an extra layer of protection against rapid permeation by halogenated solvents.[12][13] |
| Body Protection | Chemical-resistant lab coat. A chemical-resistant apron over the lab coat is recommended for larger quantities. | Prevents contamination of personal clothing and protects the skin from accidental spills. Ensure the lab coat is fully buttoned.[14] | |
| Respiratory Protection | For Solids: A NIOSH-approved N95 dust mask is the minimum requirement. For Solutions/Vapors: A half-mask or full-face respirator with organic vapor cartridges. | OSHA 29 CFR 1910.134 | All weighing and handling should occur within a certified chemical fume hood to minimize inhalation exposure.[10][15] A respirator is a necessary secondary line of defense if engineering controls are insufficient or during a spill.[8][16] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Step 1: Preparation and Engineering Controls
-
Designated Area : All work involving this compound must be conducted in a designated area within a certified chemical fume hood.[10][13]
-
Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[10][17]
-
Spill Kit : Ensure a spill kit appropriate for chemical powders and solvents is readily available.
-
PPE Donning : Put on all required PPE as specified in Table 2 before handling the chemical.
Step 2: Handling the Chemical
-
Weighing : To prevent inhalation of fine particulates, conduct all weighing operations inside the fume hood or a ventilated balance enclosure.[10] Use non-metallic or anti-static tools to handle the solid.
-
Transfers & Reactions : Keep the container sealed when not in use. When transferring or adding the compound to a reaction, perform the operation slowly and carefully to avoid generating dust or splashes. Ensure adequate ventilation throughout the process.[6]
Step 3: Post-Handling Decontamination
-
Work Surface : Thoroughly decontaminate the work area within the fume hood after the procedure is complete.
-
Equipment : Clean any non-disposable equipment used during the process according to standard laboratory procedures.
-
PPE Removal : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after removing all PPE.[4][9]
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Emergency Response and First Aid
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][18]
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[9][18]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop or the person feels unwell, seek medical attention.[9][18]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[15][18]
Disposal Plan
Proper disposal is essential to protect personnel and the environment.
-
Waste Segregation : Do not mix this waste with other streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Containerization : Collect all contaminated disposable items (e.g., gloves, wipes, pipette tips) in a dedicated, sealable, and clearly labeled hazardous waste container.[10] Collect surplus or non-recyclable solutions in a separate, compatible, and sealed container.[11]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal : Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste. Do not pour any waste containing this chemical down the drain.[10][15]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
